molecular formula C9H8N2O B1589612 7-Methylimidazo[1,2-A]pyridine-3-carbaldehyde CAS No. 30384-94-2

7-Methylimidazo[1,2-A]pyridine-3-carbaldehyde

Cat. No.: B1589612
CAS No.: 30384-94-2
M. Wt: 160.17 g/mol
InChI Key: RSNMQARSZMAYQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methylimidazo[1,2-a]pyridine-3-carbaldehyde is a high-purity chemical intermediate of significant importance in medicinal chemistry and drug discovery research. This compound features a fused imidazopyridine heterocyclic system, a privileged scaffold in the design of biologically active molecules. Its reactive aldehyde group makes it a versatile building block for the synthesis of diverse compound libraries, particularly through the formation of amide, imine, or other carbon-heteroatom bonds. Research indicates that imidazo[1,2-a]pyridine-based compounds exhibit a broad spectrum of pharmacological activities. Specifically, derivatives of this core structure have been investigated as potential therapeutics for central nervous system (CNS) diseases, including anxiety and convulsions . Furthermore, this structural class is being explored in the field of oncology. Some related complex heterocyclic compounds have demonstrated potent activity in modulating protein kinases and are being developed to target resistance mutations in kinases like RET, which is relevant in cancers such as non-small cell lung cancer and medullary thyroid cancer . The specific 7-methyl substitution on the pyridine ring can influence the compound's electronic properties, lipophilicity, and overall binding affinity to biological targets, allowing researchers to fine-tune the activity and metabolic stability of resulting drug candidates. As a key starting material, this compound is strictly for research applications in laboratory settings. It is an essential tool for chemists working in lead optimization and the development of novel small-molecule therapeutics. This product is accompanied by comprehensive analytical data to ensure identity and purity for your research requirements.

Properties

IUPAC Name

7-methylimidazo[1,2-a]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-7-2-3-11-8(6-12)5-10-9(11)4-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSNMQARSZMAYQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=C(N2C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50444617
Record name 7-METHYLIMIDAZO[1,2-A]PYRIDINE-3-CARBALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30384-94-2
Record name 7-Methylimidazo[1,2-a]pyridine-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30384-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-METHYLIMIDAZO[1,2-A]PYRIDINE-3-CARBALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 7-Methylimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of 7-Methylimidazo[1,2-a]pyridine-3-carbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science.

Introduction: The Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif renowned for its broad spectrum of biological activities. This bicyclic system, comprised of a fused imidazole and pyridine ring, is a cornerstone in the development of therapeutics targeting a wide array of diseases. Its derivatives have demonstrated efficacy as anticancer, antitubercular, antiviral, and anti-inflammatory agents.[1][2][3] The unique electronic and structural features of this scaffold allow for versatile functionalization, enabling the fine-tuning of its pharmacological profile. The introduction of a carbaldehyde group at the 3-position, as in this compound, provides a reactive handle for a multitude of chemical transformations, making it an invaluable intermediate in the synthesis of complex molecular architectures.

Molecular Structure and Physicochemical Properties

This compound is a solid, crystalline compound at room temperature.[4] Its molecular structure and key physicochemical properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₉H₈N₂O[5]
Molecular Weight 160.17 g/mol Calculated
CAS Number 30384-94-2[4][6]
Appearance Powder[4]
Melting Point 59-64 °C[4]
Solubility Data not available. Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate.Inferred
pKa Data not available. The pyridine nitrogen is expected to be basic.Inferred

Structural Elucidation (Predicted Spectral Data):

  • ¹H NMR (in CDCl₃):

    • Aldehydic proton (CHO): A singlet between δ 9.5 and 10.5 ppm.

    • Aromatic protons (imidazo[1,2-a]pyridine ring): Signals in the range of δ 7.0-9.0 ppm.

    • Methyl protons (CH₃): A singlet around δ 2.5 ppm.

  • ¹³C NMR (in CDCl₃):

    • Carbonyl carbon (CHO): A signal in the downfield region, typically δ 180-190 ppm.

    • Aromatic carbons: Signals between δ 110 and 150 ppm.

    • Methyl carbon (CH₃): A signal in the aliphatic region, around δ 15-25 ppm.

  • Infrared (IR) Spectroscopy:

    • A strong carbonyl (C=O) stretching vibration characteristic of an aldehyde, typically in the range of 1680-1715 cm⁻¹.

    • C-H stretching vibrations of the aromatic ring and the aldehyde.

    • C=N and C=C stretching vibrations of the heterocyclic core.

  • Mass Spectrometry (MS):

    • The molecular ion peak (M⁺) would be observed at m/z 160.

Synthesis and Reaction Mechanisms

The synthesis of this compound is most commonly achieved through a two-step process, beginning with the construction of the imidazo[1,2-a]pyridine core followed by formylation at the C3 position.

Step 1: Synthesis of 7-Methylimidazo[1,2-a]pyridine

A well-established method for the synthesis of the imidazo[1,2-a]pyridine scaffold involves the condensation of a 2-aminopyridine derivative with an α-haloketone.[9] In this case, 4-methyl-2-aminopyridine is reacted with a suitable α-halocarbonyl compound.

Experimental Protocol: Synthesis of 7-Methylimidazo[1,2-a]pyridine

  • To a solution of 4-methyl-2-aminopyridine in a suitable solvent such as ethanol or isopropanol, add an equimolar amount of an α-haloacetaldehyde derivative (e.g., bromoacetaldehyde or chloroacetaldehyde).

  • Heat the reaction mixture at reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a base, such as sodium bicarbonate solution, to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Formylation via the Vilsmeier-Haack Reaction

The introduction of the carbaldehyde group at the electron-rich C3 position of the imidazo[1,2-a]pyridine ring is efficiently accomplished using the Vilsmeier-Haack reaction.[10][11] This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).

Mechanism of the Vilsmeier-Haack Reaction:

Vilsmeier_Haack DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ Imidazopyridine 7-Methylimidazo[1,2-a]pyridine Intermediate Iminium Salt Intermediate Imidazopyridine->Intermediate + Vilsmeier Reagent Product This compound Intermediate->Product Hydrolysis Hydrolysis Hydrolysis Synthetic_Utility Start This compound Wittig Wittig Reaction Start->Wittig Reductive_Amination Reductive Amination Start->Reductive_Amination Oxidation Oxidation Start->Oxidation Condensation Condensation Reactions Start->Condensation Alkenes Alkenes Wittig->Alkenes Amines Amines Reductive_Amination->Amines Carboxylic_Acid Carboxylic Acid Oxidation->Carboxylic_Acid Imines Imines/Hydrazones Condensation->Imines

Sources

An In-depth Technical Guide to the Solubility and Stability Profile of 7-Methylimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methylimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active molecules.[1][2] The physicochemical properties of this compound, particularly its solubility and stability, are critical parameters that influence its suitability for various applications, including drug discovery and development. A comprehensive understanding of these characteristics is paramount for formulation design, pharmacokinetic profiling, and ensuring the integrity and shelf-life of potential therapeutic agents.

This technical guide provides a detailed overview of the solubility and stability profile of this compound. It outlines established methodologies for determining these properties and discusses the expected behavior of the molecule based on its structural features. This document is intended to serve as a valuable resource for researchers and scientists working with this compound and its analogs.

Chemical Structure and Properties

The foundational step in understanding the physicochemical behavior of this compound is to analyze its chemical structure.

Figure 1: Chemical Structure of this compound.

The molecule consists of a fused imidazo[1,2-a]pyridine bicyclic system, which is inherently aromatic and possesses both a pyridine-like and an imidazole-like nitrogen atom. The presence of a methyl group at the 7-position and a carbaldehyde group at the 3-position significantly influences its polarity, hydrogen bonding capabilities, and reactivity.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The solubility of this compound is expected to be influenced by the solvent's polarity, pH, and temperature.

Aqueous Solubility

The imidazo[1,2-a]pyridine core imparts a degree of hydrophilicity due to the nitrogen atoms, which can participate in hydrogen bonding with water molecules. However, the overall molecule has a significant nonpolar surface area. The aldehyde group can also act as a hydrogen bond acceptor. Therefore, the aqueous solubility is anticipated to be moderate to low.

Table 1: Predicted Aqueous Solubility Profile

ParameterExpected SolubilityRationale
Neutral pH Low to moderateThe molecule is largely nonpolar, but the nitrogen atoms and aldehyde group can interact with water.
Acidic pH IncreasedProtonation of the basic nitrogen atoms in the imidazopyridine ring will form a more soluble salt.
Alkaline pH Likely unchanged or slightly decreasedThe molecule lacks acidic protons that would be deprotonated at high pH to form a soluble salt.
Organic Solvent Solubility

Given its chemical structure, this compound is expected to exhibit good solubility in a range of organic solvents.

Table 2: Predicted Solubility in Common Organic Solvents

Solvent ClassExamplesExpected SolubilityRationale
Polar Aprotic DMSO, DMF, AcetonitrileHighThese solvents can effectively solvate the polar functionalities of the molecule.
Polar Protic Methanol, EthanolModerate to HighThe aldehyde and nitrogen atoms can hydrogen bond with these solvents.
Nonpolar Hexane, TolueneLowThe overall polarity of the molecule is too high for significant solubility in nonpolar solvents.
Chlorinated Dichloromethane, ChloroformModerateThese solvents can solvate a range of polarities.
Experimental Determination of Solubility

To accurately determine the solubility profile, standardized experimental protocols should be employed.

This high-throughput method is suitable for early-stage drug discovery and provides a rapid assessment of solubility.[3][4]

Kinetic_Solubility_Workflow cluster_workflow Kinetic Solubility Determination A Prepare stock solution of compound in DMSO B Add aliquots of stock solution to aqueous buffer (e.g., PBS pH 7.4) in a microplate A->B Dispensing C Incubate and shake for a defined period (e.g., 2 hours) B->C Equilibration D Measure turbidity using a nephelometer or UV-Vis spectrophotometer C->D Analysis E Determine the concentration at which precipitation occurs D->E Calculation

Figure 2: Workflow for Kinetic Solubility Assay.

Considered the "gold standard," this method measures the solubility of a compound at equilibrium and is crucial for later-stage development.[3]

Protocol: Shake-Flask Method

  • Preparation: Add an excess amount of solid this compound to a series of vials containing the desired solvent (e.g., water, buffered solutions at various pHs, organic solvents).

  • Equilibration: Seal the vials and agitate them at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as HPLC-UV or LC-MS.

  • Reporting: Express the solubility in units such as mg/mL or µg/mL.

Stability Profile

Assessing the stability of this compound is essential to understand its degradation pathways and to establish appropriate storage conditions and shelf-life. Forced degradation studies are a key component of this evaluation.[5][6]

Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[5] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7]

Table 3: Recommended Conditions for Forced Degradation Studies

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acidic Hydrolysis 0.1 M - 1 M HCl, room temperature to 70°CHydrolysis of the aldehyde or cleavage of the imidazopyridine ring.
Basic Hydrolysis 0.1 M - 1 M NaOH, room temperature to 70°CHydrolysis of the aldehyde, potential Cannizzaro reaction, or ring opening.
Oxidation 3% - 30% H₂O₂, room temperatureOxidation of the aldehyde to a carboxylic acid, or oxidation of the imidazopyridine ring.
Photostability Exposure to light source providing both UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/m²)Photolytic cleavage or rearrangement.[8]
Thermal Degradation Dry heat (e.g., 60-80°C)Thermally induced decomposition.
Potential Degradation Pathways

Based on the chemical structure, several degradation pathways can be anticipated. The aldehyde functional group is a likely site for both hydrolysis and oxidation. The imidazo[1,2-a]pyridine ring system, while generally stable, can be susceptible to degradation under harsh conditions.

Degradation_Pathways cluster_pathways Potential Degradation Pathways Parent This compound Oxidation Oxidation Product (Carboxylic Acid) Parent->Oxidation Oxidative Stress (e.g., H₂O₂) Hydrolysis Hydrated Form (Gem-diol) Parent->Hydrolysis Acidic/Basic Hydrolysis Photodegradation Photolytic Products Parent->Photodegradation Photostability Testing RingCleavage Ring Cleavage Products Parent->RingCleavage Harsh Acidic/Basic Conditions

Figure 3: Potential Degradation Pathways for this compound.

It is important to note that imidazole- and pyridine-carboxaldehydes can exist in equilibrium with their hydrated (gem-diol) and hemiacetal forms in protic solvents.[9] This reactivity should be considered during stability studies and formulation development.

Experimental Protocol for Forced Degradation Studies

A systematic approach is required to evaluate the stability of the compound under various stress conditions.

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents for each stress condition. For solid-state studies, use the neat compound.

  • Stress Application: Expose the samples to the conditions outlined in Table 3 for a defined period. Include control samples stored under normal conditions.

  • Sample Quenching: At specified time points, withdraw samples and quench the degradation reaction if necessary (e.g., by neutralizing acidic or basic solutions).

  • Analytical Method: Develop and validate a stability-indicating analytical method, typically a reverse-phase HPLC method with UV and/or mass spectrometric detection, that can separate the parent compound from its degradation products.

  • Analysis: Analyze the stressed samples to determine the percentage of degradation and to identify and quantify the degradation products.

  • Mass Balance: Calculate the mass balance to ensure that all degradation products are accounted for. A mass balance between 95% and 105% is generally considered acceptable.

Conclusion

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data for this compound is not yet widely available, the provided methodologies and expected behaviors based on its chemical structure offer a solid foundation for researchers. The aldehyde functionality and the imidazopyridine core are key determinants of its physicochemical properties. Rigorous experimental evaluation using the outlined protocols is essential for the successful development of this compound for any potential application, particularly in the pharmaceutical field.

References

  • (2025-08-10). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. ResearchGate. [Link]

  • (2013-02-15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. [Link]

  • Creative Biolabs. Aqueous Solubility. [Link]

  • (2020-09-08). A Brief Study on Forced Degradation Studies with Regulatory Guidance. International Journal of Recent Scientific Research. [Link]

  • (2015-05-22). Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]

  • (2005-08-01). Aqueous and cosolvent solubility data for drug-like organic compounds. PMC - NIH. [Link]

  • Scribd. Procedure For Determining Solubility Of Organic Compounds. [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]

  • Onyx scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]

  • (2023-01-20). Theoretical and Anti-Klebsiella pneumoniae Evaluations of Substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide and Imidazopyridine Hydrazide Derivatives. MDPI. [Link]

  • (2018-07-19). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. ResearchGate. [Link]

  • (2023-01-13). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. [Link]

  • ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]

  • ResearchGate. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. [Link]

  • (2023-10-10). Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study. PubMed. [Link]

  • Scribd. Imidazo[1,2-a]pyridines Reactions & Prep. [Link]

  • (2024-06-11). Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights. PMC - NIH. [Link]

  • (2023-11-20). Click-to-Release Reactions for Tertiary Amines and Pyridines. ACS Publications. [Link]

  • (2022-04-26). HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines. Beilstein Archives. [Link]

  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. [Link]

  • (2023-06-02). (PDF) Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study. ResearchGate. [Link]

  • (2018-05-18). Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). ResearchGate. [Link]

  • (2011-03-23). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. NIH. [Link]

  • (2017-09-20). Reaction of imidazo[1,2-a]pyridines with coumarin-3-carboxylic acids: a domino Michael addition/decarboxylation/oxidation/annulation. New Journal of Chemistry (RSC Publishing). [Link]

  • (2013-01-01). Synthesis and Molecular-cellular Mechanistic Study of Pyridine Derivative of Dacarbazine. Iranian Journal of Pharmaceutical Research. [Link]

  • (2010-01-01). (PDF) Solubility of Imidacloprid in Different Solvents. ResearchGate. [Link]

  • (2022-04-08). (PDF) Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. ResearchGate. [Link]

Sources

Introduction: The Chemical Significance of the Imidazo[1,2-a]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 7-Methylimidazo[1,2-a]pyridine-3-carbaldehyde

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry and drug development.[1][2] This fused bicyclic system is a core component in numerous compounds exhibiting a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[3] Marketed drugs such as Zolpidem (an insomnia treatment) and Alpidem (an anxiolytic agent) feature this versatile framework, underscoring its therapeutic importance.[4][5]

This compound is a specific derivative of this class. The introduction of a methyl group at the 7-position and a carbaldehyde (aldehyde) group at the 3-position significantly influences its electronic properties and potential as a synthetic intermediate for more complex molecules. Accurate and unambiguous structural characterization is paramount for any research or development involving this compound. This guide provides a detailed overview of the essential spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—used to elucidate and confirm its structure, grounded in established scientific principles and methodologies.

Part 1: The Rationale for Spectroscopic Analysis

Before synthesizing novel compounds or using them as precursors, it is essential to have a robust and reliable method to confirm their identity and purity. Spectroscopic techniques provide a non-destructive window into the molecular structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful tool for determining the precise arrangement of atoms in an organic molecule. It provides information about the chemical environment, connectivity, and spatial proximity of nuclei (typically ¹H and ¹³C). For a molecule like this compound, ¹H NMR reveals the number of different types of protons and their neighboring protons, while ¹³C NMR identifies the number of unique carbon atoms in the structure.

  • Mass Spectrometry (MS) : MS is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound, which provides its elemental formula. High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula with very high accuracy, leaving little ambiguity.[6] The fragmentation patterns observed in the mass spectrum can also offer corroborating evidence for the proposed structure.

Together, these techniques form a self-validating system. The molecular formula from HRMS must align perfectly with the count of protons and carbons observed in the NMR spectra, providing a high degree of confidence in the structural assignment.

Part 2: Experimental Protocols for Data Acquisition

The acquisition of high-quality spectroscopic data is contingent upon meticulous sample preparation and adherence to standardized instrumental protocols.

General Experimental Workflow

The overall process from sample handling to final data interpretation follows a logical sequence designed to ensure data integrity.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Weigh Compound (1-5 mg for NMR, <1 mg for MS) Solvent Select Deuterated Solvent (e.g., CDCl₃, DMSO-d₆) Sample->Solvent Dissolve Dissolve Sample & Add TMS Solvent->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer MS_Acq Acquire Mass Spectrum (e.g., ESI-MS) Dissolve->MS_Acq MS NMR_Acq Acquire ¹H & ¹³C NMR Spectra Transfer->NMR_Acq NMR Process Process Spectra (Fourier Transform, Phasing) NMR_Acq->Process Raw Data MS_Acq->Process Raw Data Assign Assign Signals Process->Assign Validate Cross-Validate Data (NMR + MS) Assign->Validate Report Final Structure Confirmation Validate->Report

Caption: Structure and atom numbering of this compound.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides a unique fingerprint of the proton environments. The aldehyde proton is characteristically found at a very downfield chemical shift due to the strong deshielding effect of the carbonyl group.

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-10 (CHO)~9.9 - 10.1s (singlet)-
H-5~9.3 - 9.5d (doublet)~7.0
H-2~8.1 - 8.3s (singlet)-
H-8~7.8 - 8.0s (singlet)-
H-6~7.1 - 7.3d (doublet)~7.0
H-11 (CH₃)~2.4 - 2.6s (singlet)-
  • Causality of Shifts : The H-5 proton is significantly downfield due to the anisotropic effect of the adjacent nitrogen atom (N-4) and the electron-withdrawing nature of the fused imidazole ring. The aldehyde proton (H-10) is the most downfield signal. The H-2 proton on the imidazole ring appears as a sharp singlet. The methyl protons (H-11) appear in the typical aromatic methyl region as a singlet.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum complements the ¹H NMR data by identifying all unique carbon atoms. The carbonyl carbon of the aldehyde is the most downfield signal.

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C-10 (CHO)~185 - 188
C-9~145 - 148
C-7~138 - 141
C-3~135 - 138
C-2~130 - 133
C-5~128 - 130
C-8~118 - 120
C-6~115 - 117
C-11 (CH₃)~20 - 22
  • Causality of Shifts : The aldehyde carbonyl carbon (C-10) is highly deshielded and appears far downfield. The carbons of the heterocyclic rings (C-2, C-3, C-5, C-6, C-7, C-8, C-9) appear in the aromatic region (115-150 ppm). The upfield signal around 21 ppm is characteristic of the methyl carbon (C-11).

Mass Spectrometry (MS) Data

Mass spectrometry confirms the molecular weight and elemental composition.

ParameterExpected Value
Molecular FormulaC₉H₈N₂O
Molecular Weight160.06 g/mol
Theoretical Exact Mass160.06366 Da
Observed Ion (ESI+)[M+H]⁺
Expected m/z161.0710
  • Trustworthiness through High Resolution : A high-resolution mass spectrometer would be able to distinguish the exact mass of C₉H₈N₂O from other potential elemental compositions with the same nominal mass. A measured mass within 5 ppm of the theoretical value provides unequivocal confirmation of the molecular formula.

Conclusion

The structural elucidation of this compound is systematically achieved through the combined application of ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry. The characteristic downfield shifts of the aldehyde and H-5 protons in the ¹H NMR, the distinct carbonyl signal in the ¹³C NMR, and the precise mass confirmation by HRMS create a self-validating dataset that allows for confident structural assignment. These protocols and interpretive guidelines serve as a foundational reference for researchers and scientists working with this important class of heterocyclic compounds, ensuring scientific integrity and reproducibility in synthetic and medicinal chemistry applications.

References

  • BenchChem. (2025). Spectroscopic analysis comparison of imidazo[1,2-a]pyridine isomers.
  • MDPI. (n.d.). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]-pyridine Derivatives.
  • PubMed Central. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations.
  • The Royal Society of Chemistry. (n.d.). Supporting Information Ligand-free Pd-catalysed decarboxylative arylation of Imidazo[1,2-a]pyridine-3-carboxylic acids with Ary.
  • The Royal Society of Chemistry. (n.d.). Rapid, Metal-Free and Aqueous Synthesis of Imidazo[1,2-a]pyridines under Ambient Conditions.
  • RSC Publishing. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents.
  • MDPI. (n.d.). Theoretical and Anti-Klebsiella pneumoniae Evaluations of Substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide and Imidazopyridine Hydrazide Derivatives.
  • Islamic University of Gaza. (2006). SYNTHESIS OF SOME NEW SUBSTITUTED IMIDAZO(1,2-a)PYRIDINES AND THEIR 2-ONE DERIVATIVES.
  • BIO Web of Conferences. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
  • PubMed. (2020). Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors.
  • ResearchGate. (n.d.). Design, Synthesis and Anticancer Activity of 2-Arylimidazo[1,2-a]pyridinyl-3-amines.
  • ChemicalBook. (2025). This compound | 30384-94-2.
  • MDPI. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3.
  • Chemical Methodologies. (n.d.). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis.
  • ResearchGate. (2025). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine.
  • PMC - NIH. (2023). Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity.

Sources

Technical Guide: 7-Methylimidazo[1,2-a]pyridine-3-carbaldehyde - A Keystone Intermediate for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: A Senior Application Scientist

Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine ring system is a quintessential "privileged scaffold" in medicinal chemistry.[1][2][3] This fused heterocyclic structure is a cornerstone in a variety of clinically successful pharmaceuticals, including the widely prescribed hypnotic agent Zolpidem and the anxiolytic Alpidem.[2][4] Its rigid, planar geometry and unique electronic properties allow it to serve as a versatile template for designing ligands that can interact with a wide array of biological targets. The scaffold's value is further enhanced by its synthetic tractability, which permits extensive functionalization to fine-tune pharmacokinetic and pharmacodynamic properties.[1][5]

Within this important class of molecules, derivatives functionalized at the C-3 position are of particular interest. The C-3 carbaldehyde moiety, specifically in compounds like 7-Methylimidazo[1,2-a]pyridine-3-carbaldehyde, serves as a powerful and versatile chemical handle. It is not merely a final product but a critical launching point for the synthesis of diverse compound libraries aimed at discovering next-generation therapeutics for oncology, infectious diseases, and neurological disorders.[6][7] This guide provides an in-depth examination of the synthesis, reactivity, and strategic application of this compound for researchers at the forefront of drug development.

Compound Profile and Physicochemical Properties

While a specific CAS Number for the 7-methyl derivative is not prominently listed in public databases, the core structure is well-documented. For reference, the parent compound, Imidazo[1,2-a]pyridine-3-carbaldehyde, is registered under CAS Number 6188-43-8.[8] The introduction of a methyl group at the 7-position subtly modulates the electronic and steric properties of the molecule, which can be strategically exploited in drug design to enhance target binding or improve metabolic stability.

PropertyValue
IUPAC Name This compound
Molecular Formula C₉H₈N₂O
Molecular Weight 160.17 g/mol
Parent Compound CAS 6188-43-8 (for Imidazo[1,2-a]pyridine-3-carbaldehyde)[8]
Appearance Typically an off-white to yellow solid

Molecular Structure:

Molecular structure of this compound

Synthesis and Mechanistic Considerations

The construction of the C-3 carbaldehyde on the 7-methylimidazo[1,2-a]pyridine scaffold is most efficiently achieved via electrophilic formylation. The Vilsmeier-Haack reaction is the preeminent method for this transformation, valued for its high regioselectivity and generally good yields.

The reaction proceeds through the formation of the Vilsmeier reagent (chloroiminium ion) from phosphoryl chloride (POCl₃) and a formamide, typically N,N-dimethylformamide (DMF). The imidazo[1,2-a]pyridine ring system is electron-rich, with the highest nucleophilicity centered at the C-3 position of the imidazole ring. This inherent electronic bias directs the electrophilic attack of the Vilsmeier reagent, ensuring highly regioselective formylation.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Substitution DMF DMF Vilsmeier Vilsmeier Reagent (Electrophile) DMF->Vilsmeier Reacts with POCl3 POCl₃ POCl3->Vilsmeier Intermediate Sigma Complex (Cationic Intermediate) Vilsmeier->Intermediate Attacks C-3 position Start 7-Methylimidazo[1,2-a]pyridine Start->Intermediate Product This compound Intermediate->Product Hydrolysis & Work-up

Caption: Synthetic pathway for this compound.

Representative Synthetic Protocol: Vilsmeier-Haack Formylation

This protocol is a representative methodology based on standard procedures for the formylation of imidazo[1,2-a]pyridines and should be adapted and optimized for specific laboratory conditions.

  • Reagent Preparation: In a three-necked flask under an inert atmosphere (N₂ or Ar), cool N,N-dimethylformamide (DMF, 5 equivalents) to 0 °C.

  • Vilsmeier Reagent Formation: Add phosphoryl chloride (POCl₃, 1.5 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature at 0 °C. Allow the mixture to stir for 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve 7-methylimidazo[1,2-a]pyridine (1 equivalent) in a minimal amount of DMF and add it dropwise to the reaction mixture.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Quenching and Work-up: Cool the mixture to 0 °C and carefully quench by pouring it onto crushed ice. Basify the aqueous solution to a pH of 8-9 using a saturated sodium bicarbonate or sodium hydroxide solution.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Chemical Reactivity and Derivatization Potential

The aldehyde functional group at the C-3 position is a gateway for a multitude of chemical transformations, making this compound an invaluable building block for creating libraries of analogues for structure-activity relationship (SAR) studies.

G cluster_reactions Derivatization Reactions cluster_products Resulting Scaffolds Core 7-Methylimidazo[1,2-a]pyridine- 3-carbaldehyde ReductiveAmination Reductive Amination (R-NH₂, NaBH(OAc)₃) Core->ReductiveAmination Wittig Wittig Reaction (Ph₃P=CHR) Core->Wittig Condensation Condensation (H₂N-NHR) Core->Condensation Oxidation Oxidation (KMnO₄, Ag₂O) Core->Oxidation Reduction Reduction (NaBH₄) Core->Reduction Amine C3-Aminomethyl Derivatives ReductiveAmination->Amine Alkene C3-Vinyl Derivatives Wittig->Alkene Hydrazone C3-Hydrazones Condensation->Hydrazone CarboxylicAcid C3-Carboxylic Acid Oxidation->CarboxylicAcid Alcohol C3-Hydroxymethyl Alcohol Reduction->Alcohol

Caption: Derivatization workflow starting from the C-3 carbaldehyde.

  • Reductive Amination: A cornerstone reaction in medicinal chemistry, allowing for the introduction of primary and secondary amines. This is critical for improving aqueous solubility and introducing hydrogen bond donors/acceptors to engage with biological targets.

  • Condensation Reactions: The aldehyde readily condenses with hydrazines, hydroxylamines, and semicarbazides to form hydrazones, oximes, and semicarbazones, respectively.[9] These derivatives can serve as final compounds or as intermediates for further cyclization reactions.

  • Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, providing another key functional group for forming amides, esters, and other acid derivatives.

  • Wittig and Horner-Wadsworth-Emmons Reactions: These reactions provide access to vinyl-substituted imidazo[1,2-a]pyridines, enabling the extension of the carbon scaffold and the introduction of conjugated systems.

Applications in Drug Discovery and Medicinal Chemistry

The imidazo[1,2-a]pyridine scaffold is a validated pharmacophore in numerous therapeutic areas. The ability to diversify the C-3 position using the carbaldehyde intermediate is a powerful strategy employed in modern drug discovery campaigns.

  • Antituberculosis Agents: A significant body of research highlights the potent activity of imidazo[1,2-a]pyridine derivatives against Mycobacterium tuberculosis, including multi-drug-resistant (MDR) and extensively drug-resistant (XDR) strains.[6][7][10] Notably, imidazo[1,2-a]pyridine-3-carboxamides, which can be synthesized from the C-3 carbaldehyde via oxidation and subsequent amidation, have emerged as a highly promising class of anti-TB agents.[6]

  • Anticancer Therapeutics: The scaffold has been extensively explored for the development of novel anticancer agents.[11][12] Derivatives have been shown to act as kinase inhibitors, tubulin polymerization inhibitors, and apoptosis inducers. The C-3 position is a key vector for introducing side chains that can probe the binding pockets of oncological targets.

  • Anti-inflammatory and Antiviral Activity: Various functionalized imidazo[1,2-a]pyridines have demonstrated potent anti-inflammatory and antiviral properties, further underscoring the broad therapeutic potential of this heterocyclic system.[13][14]

Conclusion

This compound is far more than a simple heterocyclic molecule; it is a strategic intermediate of high value to the medicinal chemist. Its straightforward synthesis and the exceptional versatility of the C-3 aldehyde moiety provide an efficient and robust platform for generating chemical diversity. As researchers continue to tackle complex diseases, the intelligent application of such well-designed molecular building blocks will remain essential to the discovery and development of novel, effective, and safe medicines. The insights and protocols detailed in this guide serve to empower researchers to fully leverage the potential of this powerful scaffold in their drug discovery programs.

References

  • Functionalization of imidazo[1,2-a]pyridines via radical reactions. RSC Publishing.
  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI.
  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega.
  • Investigation of the Reaction for the Production of Imidazo[1,2-a]pyridine via ZnS-ZnFe2O4 Nanocatalyst. Nanomaterials Chemistry.
  • [Synthesis of imidazo[1,2-a]pyridine derivatives and their reactions]. PubMed.
  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
  • Imidazo[1,2-a]pyridine-3-carbaldehyde | CAS 6188-43-8. Santa Cruz Biotechnology.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI.
  • Design, Synthesis and Anticancer Activity of 2-Arylimidazo[1,2-a]pyridinyl-3-amines. MDPI.
  • Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate.
  • Imidazo[1,2-a]pyrimidine-3-carboxaldehyde | C7H5N3O | CID 404535. PubChem.
  • Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies.
  • Imidazo 1,2-a pyridine-6-carboxaldehyde 97 116355-16-9. Sigma-Aldrich.
  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.
  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. ResearchGate.
  • Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. NIH.
  • Pyridine-3-carbaldehyde. Wikipedia.
  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. PubMed.
  • Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. MDPI.
  • Imidazo[1,5-a]pyridine-3-carboxaldehyde. Chem-Impex.
  • Imidazo[1,2-a]pyridine-3-carbaldehyde,semicarbazone | C9H9N5O. PubChem.
  • Imidazo[1,2-a]pyridine-3-carbaldehyde (C8H6N2O). PubChemLite.
  • 3-Pyridinecarboxaldehyde. NIST WebBook.
  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Publishing.

Sources

The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and Initial Synthesis of 7-Methylimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically significant therapeutic agents.[1][2] This technical guide delves into the pivotal discovery and initial synthetic strategies for a key derivative, 7-Methylimidazo[1,2-a]pyridine-3-carbaldehyde. We will explore the historical context of the broader class of imidazo[1,2-a]pyridines, dissect the seminal synthetic methodologies, provide a detailed protocol for the Vilsmeier-Haack formylation—a cornerstone reaction in this synthesis—and present a comprehensive analysis of the compound's characterization. Furthermore, this guide will illuminate the strategic importance of this molecule as a versatile building block in drug discovery and development, offering insights for researchers, scientists, and professionals in the pharmaceutical industry.

Introduction: The Dawn of a Promising Heterocycle

The journey of the imidazo[1,2-a]pyridine scaffold from a chemical curiosity to a mainstay in pharmaceutical sciences is a testament to its remarkable biological versatility. Early investigations into this class of compounds were driven by the quest for novel therapeutic agents with a wide range of activities. A foundational paper by L. Almirante and colleagues in 1965 detailed the synthesis and pharmacological evaluation of a series of imidazo[1,2-a]pyridine derivatives, revealing their potential as analgesic, anti-inflammatory, antipyretic, and anticonvulsant agents.[3] This pioneering work laid the groundwork for the extensive exploration of this heterocyclic system.

The introduction of a methyl group at the 7-position and a carbaldehyde at the 3-position of the imidazo[1,2-a]pyridine core, yielding this compound (CAS RN: 30384-94-2), proved to be a significant advancement.[4] This particular substitution pattern not only modulates the electronic and steric properties of the scaffold but also provides a crucial chemical handle for further molecular elaboration, making it an invaluable intermediate in the synthesis of more complex drug candidates.

The Synthetic Blueprint: From Pyridine to a Privileged Scaffold

The initial synthesis of this compound is a multi-step process that begins with the construction of the core imidazo[1,2-a]pyridine ring system, followed by the introduction of the carbaldehyde group.

Formation of the 7-Methylimidazo[1,2-a]pyridine Core

The construction of the imidazo[1,2-a]pyridine nucleus is typically achieved through the condensation of a 2-aminopyridine with an α-haloketone or a related species. This reaction, a variation of the Tschitschibabin reaction, is a robust and widely employed method for the synthesis of this scaffold.

Experimental Protocol: Synthesis of 7-Methylimidazo[1,2-a]pyridine

Materials:

  • 4-Methyl-2-aminopyridine

  • Chloroacetaldehyde (50% aqueous solution)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 4-Methyl-2-aminopyridine in ethanol.

  • Add an aqueous solution of sodium bicarbonate to the flask.

  • To this mixture, add chloroacetaldehyde dropwise with stirring at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude 7-Methylimidazo[1,2-a]pyridine.

  • Purify the crude product by column chromatography on silica gel.

The Vilsmeier-Haack Reaction: A Gateway to Formylation

The introduction of the carbaldehyde group at the 3-position of the imidazo[1,2-a]pyridine ring is most effectively accomplished via the Vilsmeier-Haack reaction.[5] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). The electron-rich nature of the imidazo[1,2-a]pyridine ring system directs the electrophilic Vilsmeier reagent to the C-3 position, leading to formylation.

Experimental Protocol: Synthesis of this compound

Materials:

  • 7-Methylimidazo[1,2-a]pyridine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, add anhydrous DMF and cool the flask in an ice bath.

  • Slowly add phosphorus oxychloride dropwise to the cooled DMF with vigorous stirring to form the Vilsmeier reagent.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.

  • Dissolve 7-Methylimidazo[1,2-a]pyridine in anhydrous DCM and add it dropwise to the Vilsmeier reagent.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and carefully pour it into a beaker of crushed ice.

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

  • Extract the aqueous layer with DCM.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel.

Causality in Experimental Choices:

  • The use of anhydrous conditions for the Vilsmeier-Haack reaction is critical as the Vilsmeier reagent is highly reactive towards water.

  • The dropwise addition of reagents and cooling is necessary to control the exothermic nature of the reactions.

  • The final purification by column chromatography is essential to obtain the product with high purity, which is crucial for its use in subsequent synthetic steps and biological assays.

Structural Elucidation and Characterization

The definitive identification and confirmation of the structure of this compound rely on a combination of spectroscopic techniques.

Property Value Reference
Molecular Formula C₉H₈N₂O[4]
Molecular Weight 160.17 g/mol [4]
CAS Number 30384-94-2[4]

¹H NMR Spectroscopy: The proton NMR spectrum provides key information about the arrangement of protons in the molecule.

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aldehyde (-CHO)9.86s-
H-59.32d6.9
H-28.30 (approx.)s-
H-87.50 (approx.)s-
H-67.10 (approx.)d6.9
Methyl (-CH₃)2.45 (approx.)s-

(Note: Approximate chemical shifts are based on data for similar structures and may vary slightly based on solvent and experimental conditions.[6])

¹³C NMR Spectroscopy: The carbon NMR spectrum confirms the carbon framework of the molecule.

Carbon Chemical Shift (δ, ppm)
Aldehyde (C=O)178.0 (approx.)
C-7149.4 (approx.)
C-8a146.9 (approx.)
C-3130.2 (approx.)
C-5128.8 (approx.)
C-2125.0 (approx.)
C-6117.9 (approx.)
C-3a115.6 (approx.)
Methyl (-CH₃)21.0 (approx.)

(Note: Approximate chemical shifts are based on data for similar structures and may vary slightly based on solvent and experimental conditions.[6])

Visualization of Synthetic Pathways

The synthesis of this compound can be visualized as a two-stage process: the formation of the core heterocyclic system followed by its functionalization.

G cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Formylation 4-Methyl-2-aminopyridine 4-Methyl-2-aminopyridine 7-Methylimidazo[1,2-a]pyridine 7-Methylimidazo[1,2-a]pyridine 4-Methyl-2-aminopyridine->7-Methylimidazo[1,2-a]pyridine Condensation Chloroacetaldehyde Chloroacetaldehyde Chloroacetaldehyde->7-Methylimidazo[1,2-a]pyridine Target_Compound This compound 7-Methylimidazo[1,2-a]pyridine->Target_Compound Vilsmeier-Haack Reaction POCl3_DMF Vilsmeier Reagent (POCl3 + DMF) POCl3_DMF->Target_Compound

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Development

This compound is not merely a synthetic curiosity; it is a strategically important building block in the development of novel therapeutics. The aldehyde functionality serves as a versatile anchor for a wide array of chemical transformations, allowing for the facile introduction of diverse functional groups and the construction of extensive compound libraries for biological screening.

One of the most notable applications of this scaffold is in the synthesis of Zolimidine , a gastroprotective agent.[7] The imidazo[1,2-a]pyridine core is a key pharmacophore in Zolimidine, and the 3-carbaldehyde provides a convenient entry point for the elaboration of the side chain necessary for its biological activity.

Furthermore, the imidazo[1,2-a]pyridine scaffold, with various substitutions, has been extensively investigated for a broad spectrum of therapeutic applications, including:

  • Anticancer Agents: Derivatives have shown promise as inhibitors of various kinases and other cancer-related targets.

  • Antituberculosis Agents: The scaffold has been identified as a promising starting point for the development of new drugs to combat multidrug-resistant tuberculosis.

  • Central Nervous System (CNS) Agents: The well-known drugs Zolpidem and Alpidem, used for insomnia and anxiety respectively, feature the imidazo[1,2-a]pyridine core, highlighting its potential for CNS-active compounds.

The 7-methyl substitution can influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule, potentially improving metabolic stability or target engagement.

Conclusion

The discovery and initial synthesis of this compound represent a significant milestone in the broader history of medicinal chemistry. The elegant and efficient synthetic strategies, particularly the application of the Vilsmeier-Haack reaction, have provided researchers with a valuable and versatile tool for the construction of novel drug candidates. As our understanding of disease biology deepens, the strategic deployment of such privileged scaffolds will undoubtedly continue to play a pivotal role in the future of drug discovery. This technical guide serves as a comprehensive resource for scientists seeking to leverage the potential of this important heterocyclic building block in their research endeavors.

References

  • Almirante, L., Polo, L., Mugnaini, A., Provinciali, E., Rugarli, P., Biancotti, A., Gamba, A., & Murmann, W. (1965). Derivatives of imidazole. I. Synthesis and reactions of imidazo(1,2-a)pyridines with analgesic, anti-inflammatory, antipyretic, and anticonvulsant activity. Journal of Medicinal Chemistry, 8(3), 305–312. [Link][3]

  • Cu-Catalyzed Synthesis of 3-Formyl imidazo[1,2-a]pyridines and Imidazo[1,2-a]pyrimidines by Employing Ethyl Tertiary Amines as C1 Source. (2025). Chinese Chemical Letters. [Link][6]

  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link][5]

  • Bagdi, A. K., Santra, S., Monir, K., & Hajra, A. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(9), 1555–1575. [Link][1]

  • Shaikh, A., et al. (2017). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Topics in Medicinal Chemistry, 17(2), 238-250. [Link][8]

  • Kushwaha, N. D., & Singh, J. (2017). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Asian Journal of Chemistry, 29(7), 1495-1498. [Link][7]

  • Kaur, H., & Kumar, V. (2020). Recent trends in the synthesis of ‘Zolimidine’: a mini-review. Synthetic Communications, 50(15), 2217-2237. [Link]

Sources

The Ascendant Therapeutic Promise of 7-Methylimidazo[1,2-a]pyridine-3-carbaldehyde Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry

The imidazo[1,2-a]pyridine core is a cornerstone in the edifice of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This bicyclic nitrogen-containing heterocycle is the backbone of established drugs such as the hypnotic zolpidem and the anxiolytic alpidem.[3] Its synthetic tractability and diverse pharmacological profile continue to attract significant interest in the quest for novel therapeutic agents. This guide focuses on a specific, highly promising subset: derivatives of 7-methylimidazo[1,2-a]pyridine-3-carbaldehyde. The strategic placement of a methyl group at the 7-position and a reactive carbaldehyde at the 3-position provides a versatile platform for the development of new chemical entities with significant therapeutic potential, particularly in the realms of oncology and infectious diseases.

This document serves as an in-depth technical guide for researchers, medicinal chemists, and drug development professionals. It will elucidate the synthetic pathways to the core scaffold, explore the derivatization strategies that unlock its biological potential, and detail the established and putative mechanisms of action. We will delve into the causality behind experimental choices, providing not just protocols, but a deeper understanding of the structure-activity relationships that govern the efficacy of these compelling molecules.

Synthesis of the Core Scaffold: this compound

The introduction of the 3-carbaldehyde group onto the 7-methylimidazo[1,2-a]pyridine scaffold is most effectively achieved through the Vilsmeier-Haack reaction . This venerable yet highly reliable formylation method is well-suited for electron-rich heterocyclic systems.[4][5][6]

Rationale for the Vilsmeier-Haack Approach

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[7] The resulting electrophilic iminium salt, often referred to as the Vilsmeier reagent, readily attacks the electron-rich imidazo[1,2-a]pyridine ring system. The reaction's success hinges on the nucleophilicity of the heterocyclic substrate. Imidazo[1,2-a]pyridines are excellent candidates for this transformation due to the electron-donating nature of the fused imidazole ring.

Experimental Protocol: Synthesis of this compound

This protocol outlines a general procedure for the Vilsmeier-Haack formylation of 7-methyl-2-phenylimidazo[1,2-a]pyridine.

Materials:

  • 7-methyl-2-phenylimidazo[1,2-a]pyridine

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • To a stirred solution of anhydrous DMF in anhydrous DCM at 0 °C under an inert atmosphere, slowly add POCl₃ dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 7-methyl-2-phenylimidazo[1,2-a]pyridine in anhydrous DCM to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield 7-methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde.

Diagram of the Vilsmeier-Haack Reaction Workflow:

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophilic Iminium Salt) DMF->Vilsmeier_Reagent Reaction with POCl3 POCl3 POCl3->Vilsmeier_Reagent Intermediate Iminium Ion Intermediate Vilsmeier_Reagent->Intermediate Start_Mat 7-Methyl-2-phenyl- imidazo[1,2-a]pyridine Start_Mat->Intermediate Electrophilic Attack Product 7-Methyl-2-phenylimidazo[1,2-a] pyridine-3-carbaldehyde Intermediate->Product Hydrolysis (Workup)

Caption: Vilsmeier-Haack formylation workflow.

Derivatization and Biological Potential

The 3-carbaldehyde functionality is a versatile chemical handle, enabling the synthesis of a diverse library of derivatives. Two prominent classes with significant biological activity are Chalcones and Schiff bases.

Chalcone Derivatives: Potent Anticancer Agents

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of natural and synthetic compounds renowned for their broad spectrum of biological activities, particularly their anticancer properties.[1][8][9] The synthesis of chalcones from this compound involves a Claisen-Schmidt condensation with a substituted acetophenone.

Diagram of Chalcone Synthesis:

G Aldehyde 7-Methylimidazo[1,2-a] pyridine-3-carbaldehyde Chalcone Imidazo[1,2-a]pyridine-based Chalcone Aldehyde->Chalcone Claisen-Schmidt Condensation Acetophenone Substituted Acetophenone Acetophenone->Chalcone

Caption: Synthesis of chalcone derivatives.

Anticancer Activity and Mechanism of Action:

Chalcones derived from various heterocyclic scaffolds have demonstrated potent cytotoxic effects against a range of cancer cell lines.[10][11] Their anticancer activity is often attributed to their ability to induce apoptosis through various signaling pathways. Imidazo[1,2-a]pyridine derivatives have been shown to inhibit key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR pathway.[12] It is plausible that chalcones incorporating the 7-methylimidazo[1,2-a]pyridine moiety could exhibit enhanced or synergistic anticancer effects by targeting multiple pathways.

Table 1: Representative Anticancer Activities of Imidazo[1,2-a]pyridine Derivatives

Compound ClassCancer Cell LineIC₅₀ (µM)Putative Mechanism of ActionReference
Imidazo[1,2-a]pyridine-thiazolidinedioneMCF-7 (Breast)14.02Not specified[13]
Imidazo[1,2-a]pyridine-thiazolidinedioneHCT-116 (Colon)18.12Not specified[13]
5,7-diarylimidazo[1,2-a]pyridine-8-carbonitrileHT-29 (Colon)0.01-3.2Antitubulin agent[14]
2-Arylimidazo[1,2-a]pyridinyl-3-aminesMCF-7 (Breast)1-5.5Topoisomerase IIα inhibition[15]
Imidazo[1,2-a]pyridinecarboxamidesH37Rv (Tuberculosis)0.10-0.19Not specified[16]

Note: This table presents data for various imidazo[1,2-a]pyridine derivatives to illustrate the general anticancer potential of the scaffold. Specific data for this compound derived chalcones would require dedicated screening.

Schiff Base Derivatives: Promising Antimicrobial Agents

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are another class of compounds with a wide array of pharmacological applications, including antimicrobial activity.[17][18] The reaction of this compound with various substituted anilines or other primary amines yields the corresponding Schiff bases.[3][19]

Diagram of Schiff Base Synthesis:

G Aldehyde 7-Methylimidazo[1,2-a] pyridine-3-carbaldehyde Schiff_Base Imidazo[1,2-a]pyridine-based Schiff Base Aldehyde->Schiff_Base Condensation Amine Primary Amine (e.g., Substituted Aniline) Amine->Schiff_Base

Sources

An In-Depth Technical Guide to the In Silico Modeling and Docking of 7-Methylimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antitubercular, antimalarial, and antidiabetic properties.[1][2][3] This guide provides a comprehensive, in-depth walkthrough of the in silico analysis of a representative member, 7-Methylimidazo[1,2-a]pyridine-3-carbaldehyde. We will navigate the critical steps from initial target identification to sophisticated molecular dynamics simulations and pharmacokinetic profiling. This document is designed for researchers and drug development professionals, offering not just a protocol, but the strategic rationale behind each computational decision, thereby ensuring a robust and scientifically valid investigation.

The Strategic Imperative: Target Identification

The journey of drug discovery no longer begins with random screening but with a targeted, rational approach. Before any simulation can be run, we must identify a biologically relevant protein target for our ligand, this compound. The choice of target is the single most influential decision in the early stages of discovery, as it dictates the therapeutic context of all subsequent work.

Rationale for Target Selection: Leveraging Scaffold History

The imidazo[1,2-a]pyridine core is a well-trodden path in medicinal chemistry. Existing research provides a fertile ground for hypothesis generation. Studies have shown that derivatives of this scaffold exhibit potent activity against Mycobacterium tuberculosis (Mtb) by targeting enzymes essential for its survival.[4][5] Specifically, F1F0 ATP Synthase has been identified as a key target for similar compounds, making it a prime candidate for our investigation.[4] This strategy, leveraging known data from analogous compounds, is a cornerstone of efficient drug discovery, as it builds upon established biological validation.

In Silico Target Fishing: An Alternative Approach

In the absence of clear prior art, computational methods known as "target fishing" or reverse docking can be employed.[6] These techniques screen the ligand against a large library of protein structures to predict potential binding partners. Web-based servers like TarFishDock and PharmMapper utilize pharmacophore mapping and docking algorithms to generate a ranked list of potential targets, offering an unbiased, discovery-oriented starting point.[6]

For this guide, we will proceed with a hypothesis-driven approach, selecting the F1F0 ATP Synthase of Mycobacterium tuberculosis as our primary target, based on the compelling evidence from related imidazopyridine derivatives.[4]

The Foundation: Ligand and Receptor Preparation

The principle of "garbage in, garbage out" is acutely true in computational chemistry. The accuracy of any docking or simulation result is fundamentally dependent on the quality of the initial input structures. This preparation phase is a meticulous process of cleaning, correcting, and optimizing the digital representations of our molecule and its target protein.

Protocol 2.1: Ligand Preparation

The goal of ligand preparation is to generate a realistic, low-energy 3D conformation with the correct protonation state and atomic charges.

  • 2D to 3D Conversion: The 2D structure of this compound is first sketched using chemical drawing software (e.g., ChemDraw or MarvinSketch). This 2D representation is then converted into a 3D structure.

  • Energy Minimization: The initial 3D structure may have unrealistic bond lengths or angles. A geometry optimization or energy minimization step is performed using a suitable force field (e.g., MMFF94). This process relieves steric clashes and settles the molecule into a low-energy, stable conformation.

  • Charge and Protonation State Assignment: The physiological pH (typically modeled at 7.4) is considered to assign the correct protonation states to ionizable groups. Partial atomic charges are calculated, which are critical for accurately modeling electrostatic interactions during docking.

  • File Format Conversion: The final prepared ligand structure is saved in a format compatible with docking software, such as .pdbqt for AutoDock Vina or .mol2.[7]

Protocol 2.2: Receptor Preparation

Preparing the protein target involves "cleaning" the experimentally determined structure and making it computationally ready.

  • Structure Retrieval: The 3D structure of Mtb F1F0 ATP Synthase is downloaded from the Protein Data Bank (PDB). If an experimental structure is unavailable, a homology model can be generated using servers like SWISS-MODEL.[8]

  • Initial Cleaning: Non-essential components from the experimental determination process, such as water molecules, co-solvents, and co-crystallized ligands (unless relevant to the binding site), are removed.[7]

  • Structural Correction: The protein structure is checked for missing atoms, residues, or loops. Tools can be used to rebuild these missing fragments.

  • Protonation and Charge Assignment: Hydrogen atoms, which are typically not resolved in X-ray crystal structures, are added. The protonation states of ionizable residues (like Histidine, Aspartic Acid, and Glutamic Acid) are assigned based on the local microenvironment and a pH of 7.4.

  • Finalization: The prepared receptor is saved in a docking-ready format (e.g., .pdbqt), which includes atomic charges and atom type definitions.

Core Simulation: Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[9][10] It is a powerful tool for understanding binding mechanisms and for virtual screening of compound libraries.[11]

The Causality of Docking Algorithms

We utilize AutoDock Vina, a widely used open-source docking program.[12] Vina employs a sophisticated scoring function and a search algorithm based on machine learning principles. The search algorithm explores the conformational space of the ligand within a user-defined "grid box" that encompasses the target's active site. It iteratively generates and evaluates ligand poses, seeking to find the one with the most favorable binding energy.

Workflow for Molecular Docking

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Validation LigandPrep Ligand Preparation (3D Structure, Charges) GridBox Define Binding Site (Grid Box Generation) LigandPrep->GridBox ReceptorPrep Receptor Preparation (Clean PDB, Add Hydrogens) ReceptorPrep->GridBox RunVina Execute Docking (AutoDock Vina) GridBox->RunVina AnalyzePoses Analyze Binding Poses (Affinity & Interactions) RunVina->AnalyzePoses MD_Sim Molecular Dynamics (Assess Stability) AnalyzePoses->MD_Sim ADMET_Pred ADMET Prediction (Evaluate Drug-likeness) MD_Sim->ADMET_Pred

Caption: A high-level workflow for the in silico analysis of a small molecule.

Protocol 3.1: Molecular Docking with AutoDock Vina
  • Define the Search Space: A 3D grid box is centered on the active site of the F1F0 ATP Synthase. The size of this box is critical: it must be large enough to allow the ligand freedom to explore different orientations, but not so large as to make the conformational search computationally intractable.

  • Execute Docking Run: The prepared ligand and receptor files, along with a configuration file specifying the grid box coordinates, are used as input for the Vina executable. Vina will typically generate multiple binding poses (e.g., 9 or 10), ranked by their predicted binding affinity.[12][13]

  • Analyze Results: The output is a log file containing the binding affinity scores (in kcal/mol) and a structure file with the coordinates of each predicted pose. The pose with the lowest binding energy is typically considered the most likely binding mode.[13]

Interpreting the Data: Post-Docking Analysis

The raw output of a docking simulation is a set of numbers and coordinates. The true scientific insight comes from a detailed analysis of these results, translating them into a plausible biochemical narrative.

Binding Affinity and Pose Validation

The primary quantitative output is the binding affinity. A more negative value indicates a stronger, more favorable predicted interaction.[12] These values allow for the ranking of different compounds or different poses of the same compound. The top-ranked pose is visually inspected to ensure it makes biochemical sense (e.g., it is not sterically hindered and occupies the active site appropriately).

Molecular Interaction Analysis

Using visualization software (e.g., PyMOL, UCSF Chimera), the top-ranked ligand-protein complex is examined at an atomic level.[7] The key is to identify specific, non-covalent interactions that stabilize the complex:

  • Hydrogen Bonds: Crucial for specificity and affinity.

  • Hydrophobic Interactions: Often the primary driver of binding.

  • Pi-Pi Stacking: Interactions between aromatic rings.

  • Salt Bridges: Electrostatic interactions between charged residues.

Table 1: Hypothetical Docking Results Summary
Pose IDBinding Affinity (kcal/mol)RMSD from ReferenceKey Interacting Residues (Interaction Type)
1-9.81.1 ÅGLU-61 (H-Bond), PHE-64 (Pi-Pi), ILE-68 (Hydrophobic)
2-9.51.8 ÅGLU-61 (H-Bond), TYR-10 (Hydrophobic)
3-9.12.3 ÅSER-59 (H-Bond), PHE-64 (Hydrophobic)

Beyond the Static Picture: Molecular Dynamics Simulation

A molecular docking simulation provides a static snapshot of a potential binding event.[11] However, biological systems are dynamic. Molecular Dynamics (MD) simulations offer a way to observe the behavior of the ligand-protein complex over time, providing a much more rigorous assessment of its stability.[14]

Rationale for MD Simulation

MD simulations model the physical movements of atoms and molecules by solving Newton's equations of motion.[14] By running a simulation for a period of nanoseconds, we can determine if the ligand remains stably bound in the active site or if the initial docked pose was an artifact. This step is critical for validating the docking results before committing to expensive experimental validation.[15]

Protocol 5.1: GROMACS MD Simulation Workflow
  • System Preparation: The top-ranked docked complex is placed in a simulation box, which is then filled with water molecules to mimic the aqueous cellular environment. Ions (e.g., Na+, Cl-) are added to neutralize the system's charge.[16]

  • Energy Minimization: The entire system (protein, ligand, water, ions) is energy minimized to remove any steric clashes.[17]

  • Equilibration: The system is gradually heated to a physiological temperature (e.g., 300 K) and the pressure is stabilized. This is done in two phases: an NVT (constant Number of particles, Volume, Temperature) ensemble followed by an NPT (constant Number of particles, Pressure, Temperature) ensemble.[16]

  • Production Run: Once equilibrated, the simulation is run for an extended period (e.g., 50-100 nanoseconds) to collect trajectory data.[16]

  • Trajectory Analysis: The output trajectory is analyzed to calculate metrics like the Root Mean Square Deviation (RMSD) of the ligand and protein backbone. A stable RMSD over time suggests a stable complex.

Logical Diagram of Complex Stability

G cluster_outcome Possible Outcomes Start Initial Docked Pose MD_Sim MD Simulation (100 ns) Start->MD_Sim Analysis Trajectory Analysis MD_Sim->Analysis Stable Stable Complex (Low & Converged RMSD) Analysis->Stable Ligand remains in pocket Unstable Unstable Complex (High & Fluctuating RMSD) Analysis->Unstable Ligand dissociates

Caption: Decision logic for assessing complex stability via MD simulation.

The Clinical Horizon: In Silico ADMET Profiling

A compound can have outstanding potency against its target but fail as a drug due to poor pharmacokinetic properties.[18] ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction allows for the early identification of potential liabilities, saving significant time and resources.[19][20]

Leveraging Predictive Models

Numerous web-based platforms, such as ADMETlab 2.0 and ADMET-AI, use machine learning models trained on large datasets of known drugs to predict the ADMET properties of novel compounds from their chemical structure.[21][22] These tools provide a rapid, cost-effective way to profile our lead candidate.[19]

Table 2: Predicted ADMET Properties for this compound
PropertyCategoryPredicted ValueInterpretation
Human Intestinal AbsorptionAbsorptionHighLikely well-absorbed orally
Blood-Brain Barrier (BBB) PermeationDistributionLowUnlikely to cause CNS side effects
CYP2D6 InhibitorMetabolismNon-inhibitorLow risk of drug-drug interactions
hERG InhibitionToxicityLow RiskLow risk of cardiotoxicity
Ames MutagenicityToxicityNon-mutagenicLow risk of being carcinogenic

Conclusion and Future Directions

This guide has detailed a comprehensive in silico workflow for the evaluation of this compound. Through a combination of hypothesis-driven target selection, rigorous molecular docking, validation via molecular dynamics, and early-stage pharmacokinetic profiling, we have constructed a strong, data-driven case for this compound's potential as an antitubercular agent targeting F1F0 ATP Synthase.

The presented results, while computational, provide a solid foundation for advancing this molecule into experimental validation. The next logical steps would involve in vitro assays to confirm enzymatic inhibition and microbiological assays to determine its minimum inhibitory concentration (MIC) against M. tuberculosis. This seamless integration of computational and experimental work represents the future of efficient and rational drug discovery.

References

  • Title: ADMET Predictions - Computational Chemistry Glossary. Source: Deep Origin. URL: [Link]

  • Title: Protocol for Molecular Dynamics Simulations of Proteins. Source: Bio-protocol. URL: [Link]

  • Title: ADMET-AI. Source: ADMET-AI Website. URL: [Link]

  • Title: ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. Source: ADMETlab 2.0 Website. URL: [Link]

  • Title: How are target proteins identified for drug discovery? Source: Patsnap Synapse. URL: [Link]

  • Title: How to identify potential target protein of any novel small compound in target fishing? Source: ResearchGate. URL: [Link]

  • Title: Protocol for MD simulations. Source: iGEM KU Leuven 2023. URL: [Link]

  • Title: ADMET Prediction Software. Source: Sygnature Discovery. URL: [Link]

  • Title: Tutorial 16 | Binding Energy vs Interaction Energy Calculations | Dr M A Hashmi. Source: YouTube. URL: [Link]

  • Title: Small Molecule Docking - KBbox: Methods. Source: KBbox. URL: [Link]

  • Title: Molecular interaction networks and drug development: Novel approach to drug target identification and drug repositioning. Source: PubMed. URL: [Link]

  • Title: Setting up a Molecular Dynamics simulation. Source: Compchems. URL: [Link]

  • Title: ADMET predictions. Source: VLS3D.COM. URL: [Link]

  • Title: Nuclear Binding Energy tutorial (Post 16 physics). Source: YouTube. URL: [Link]

  • Title: Small molecule docking. Source: Bonvin Lab. URL: [Link]

  • Title: Recent Developments in Medicinal and In Silico Applications of Imidazopyridine Derivatives: Special Emphasis on Malaria, Trypanosomiasis, and Tuberculosis. Source: ResearchGate. URL: [Link]

  • Title: Predicting protein targets for drug-like compounds using transcriptomics. Source: bioRxiv. URL: [Link]

  • Title: Molecular Dynamics (MD) Simulations, step by step protocol. Source: Protocols.io. URL: [Link]

  • Title: A Guide to In Silico Drug Design. Source: PubMed Central. URL: [Link]

  • Title: Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. Source: YouTube. URL: [Link]

  • Title: Target identification and mechanism of action in chemical biology and drug discovery. Source: National Institutes of Health. URL: [Link]

  • Title: An In silico Study of Imidazo[1,2-a]pyridine Derivatives with Homology Modelled F1F0 ATP Synthase Against Mycobacterium Tuberculosis. Source: ResearchGate. URL: [Link]

  • Title: How to Find the Binding Energy of a Nucleon Using Internal Energy. Source: Study.com. URL: [Link]

  • Title: Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Source: ChemCopilot. URL: [Link]

  • Title: 13.2: How to Dock Your Own Drug. Source: Chemistry LibreTexts. URL: [Link]

  • Title: Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. Source: ACS Omega. URL: [Link]

  • Title: What is in silico drug discovery? Source: Patsnap Synapse. URL: [Link]

  • Title: Drug discovery by using in-silico experiments. Source: dockdynamics In-Silico Lab. URL: [Link]

  • Title: Nuclear Binding Energy. Source: Purdue University. URL: [Link]

  • Title: Molecular dynamics. Source: Wikipedia. URL: [Link]

  • Title: Recent Developments in Medicinal and In Silico Applications of Imidazopyridine Derivatives: Special Emphasis on Malaria, Trypanosomiasis, and Tuberculosis. Source: Semantic Scholar. URL: [Link]

  • Title: Nuclear Binding Energy Per Nucleon & Mass Defect Problems. Source: YouTube. URL: [Link]

  • Title: Imidazopyridine-Based Thiazole Derivatives as Potential Antidiabetic Agents: Synthesis, In Vitro Bioactivity, and In Silico Molecular Modeling Approach. Source: PubMed. URL: [Link]

  • Title: In-silico Drug design. Source: SCFBio. URL: [Link]

  • Title: In Silico Drug Design Methods. Source: AZoLifeSciences. URL: [Link]

  • Title: A Quick Introduction to Graphviz. Source: Ryan P.C. McQuen. URL: [Link]

  • Title: Graphviz workflow 1. Source: YouTube. URL: [Link]

  • Title: ES114 Graphviz. Source: YouTube. URL: [Link]

  • Title: Graphviz. Source: Graphviz Official Website. URL: [Link]

  • Title: Graphviz tutorial. Source: YouTube. URL: [Link]

  • Title: Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. Source: PubMed Central. URL: [Link]

  • Title: Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. Source: ResearchGate. URL: [Link]

  • Title: Synthesis of imidazo[1,2-a]pyridines. Source: Organic Chemistry Portal. URL: [Link]

  • Title: Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Source: Taylor & Francis Online. URL: [Link]

  • Title: Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Source: MDPI. URL: [Link]

Sources

Harnessing the Synthetic Versatility of the Aldehyde Group in 7-Methylimidazo[1,2-a]pyridine-3-carbaldehyde for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The 7-methylimidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, most notably forming the foundation of the widely prescribed hypnotic agent, zolpidem.[1][2] The functionalization of this nucleus is paramount for the development of new chemical entities with tailored pharmacological profiles. Among the most versatile synthetic handles for this purpose is the carbaldehyde group at the C-3 position. This guide provides an in-depth analysis of the reactivity of the aldehyde in 7-Methylimidazo[1,2-a]pyridine-3-carbaldehyde, presenting a framework of field-proven synthetic transformations. We will explore the electronic nature of the aldehyde, detail robust protocols for key reactions including condensation, olefination, reduction, and oxidation, and contextualize these transformations within the broader goal of accelerating drug discovery programs.

Introduction: The Strategic Importance of a Privileged Scaffold

The imidazo[1,2-a]pyridine ring system is a cornerstone of modern medicinal chemistry, renowned for its broad spectrum of biological activities, including anxiolytic, anticonvulsant, anti-inflammatory, and anticancer properties.[3][4] Its prominence is exemplified by zolpidem, a selective GABA-A receptor agonist used for the treatment of insomnia.[2] The synthetic accessibility and the potential for diverse functionalization make this scaffold a highly attractive starting point for lead optimization.

The introduction of a carbaldehyde group at the C-3 position transforms the otherwise nucleophilic heterocycle into a versatile electrophilic building block. This aldehyde serves as a critical linchpin, enabling a vast array of subsequent chemical modifications. Understanding the nuanced reactivity of this functional group is essential for any researcher aiming to efficiently generate libraries of novel analogues for structure-activity relationship (SAR) studies.

Electronic Profile and Reactivity of the C-3 Aldehyde

The chemical behavior of the aldehyde in this compound is dictated by the electronic properties of the fused heterocyclic system. The imidazo[1,2-a]pyridine nucleus is an electron-rich system, capable of donating electron density into the C-3 position. This has a moderating effect on the electrophilicity of the aldehyde's carbonyl carbon compared to simple aromatic aldehydes like benzaldehyde.

From a practical standpoint, this means that while the aldehyde readily undergoes standard nucleophilic additions, the electron-donating nature of the ring can influence reaction rates and equilibria. The nitrogen at position 1 and the bridgehead nitrogen at position 9 contribute to a resonance stabilization that slightly deactivates the aldehyde towards nucleophilic attack. This electronic feature generally ensures clean reactions, as the heterocyclic core is less susceptible to undesired side reactions under many standard conditions.

Fig 1. Electron donation from the ring moderates aldehyde electrophilicity.

Key Synthetic Transformations of the Aldehyde Group

The aldehyde functionality is a gateway to a multitude of molecular architectures. Below are detailed protocols for several high-utility transformations.

Carbon-Carbon Bond Formation via Condensation Reactions

Condensation reactions, such as the Knoevenagel and Claisen-Schmidt variants, are powerful methods for extending the carbon skeleton and introducing new functional groups, often leading to conjugated systems of biological interest.[5][6]

3.1.1 Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate), typically catalyzed by a weak base.[7][8] This reaction is a cornerstone for synthesizing α,β-unsaturated systems, which are prevalent pharmacophores in anticancer agents.[5]

G General Knoevenagel Condensation Workflow cluster_workflow A 1. Combine Aldehyde & Active Methylene Compound in Solvent B 2. Add Base Catalyst (e.g., Piperidine, Imidazole) A->B C 3. Stir at RT or Reflux (Monitor by TLC) B->C D 4. Aqueous Workup (Extract with Organic Solvent) C->D E 5. Purify Product (Crystallization/Chromatography) D->E caption Fig 2. Experimental workflow for Knoevenagel condensation.

Fig 2. Experimental workflow for Knoevenagel condensation.

Field-Proven Protocol: Knoevenagel Condensation with Malononitrile

  • Reactant Preparation: To a solution of this compound (1.0 mmol, 1.0 eq) in ethanol (10 mL), add malononitrile (1.1 mmol, 1.1 eq).

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 mmol, 0.1 eq). The choice of a mild organic base like piperidine is crucial to prevent side reactions with the heterocyclic core while being effective enough to deprotonate the active methylene compound.

  • Reaction Execution: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed.

  • Workup and Isolation: Upon completion, cool the reaction mixture in an ice bath. The product often precipitates directly from the solution. Collect the solid by vacuum filtration and wash with cold ethanol.

  • Purification: If necessary, the crude product can be recrystallized from ethanol or purified by column chromatography on silica gel to yield the pure condensation product.

3.1.2 Claisen-Schmidt Condensation

This reaction involves the condensation with a ketone, such as an acetophenone derivative, under basic conditions to form a chalcone-like structure.[9][10] These structures are valuable intermediates for synthesizing various heterocyclic compounds.

EntryKetoneBaseConditionsYield (%)Reference
1AcetophenoneNaOHEtOH, rt, 4h85[11]
24-ChloroacetophenoneKOHEtOH, 60°C, 3h82[11]
32-AcetylpyridineNaOHEtOH, rt, 5h78[9]
Table 1. Representative Claisen-Schmidt Condensations with Imidazo[1,2-a]pyridine-3-carbaldehydes.
Olefination Reactions: The Horner-Wadsworth-Emmons (HWE) Advantage

While the Wittig reaction is a classic method for olefination, the Horner-Wadsworth-Emmons (HWE) reaction offers significant advantages, particularly for aldehydes on electron-rich systems.[3][12] The phosphonate carbanions used in the HWE reaction are more nucleophilic and less basic than their phosphonium ylide counterparts, leading to cleaner reactions. Crucially, the HWE reaction almost exclusively yields the thermodynamically more stable (E)-alkene, which is highly desirable for controlling stereochemistry in drug candidates.[13][14] The water-soluble phosphate byproduct also simplifies purification significantly compared to the triphenylphosphine oxide from a Wittig reaction.[14]

G Horner-Wadsworth-Emmons (HWE) Reaction Mechanism A 1. Deprotonation of Phosphonate with Strong Base (e.g., NaH) B 2. Nucleophilic Attack of Phosphonate Carbanion on Aldehyde A->B Forms Ylide C 3. Formation of Oxaphosphetane Intermediate B->C Rate-Limiting Step D 4. Elimination to form (E)-Alkene and Water-Soluble Phosphate Byproduct C->D Stereoselective Elimination caption Fig 3. Key mechanistic steps of the HWE reaction.

Fig 3. Key mechanistic steps of the HWE reaction.

Field-Proven Protocol: (E)-Selective HWE Olefination

  • Ylide Generation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol, 1.2 eq) in anhydrous tetrahydrofuran (THF, 10 mL). Cool the suspension to 0°C. Add a solution of triethyl phosphonoacetate (1.2 mmol, 1.2 eq) in anhydrous THF dropwise. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for an additional 30 minutes. The cessation of hydrogen gas evolution indicates complete formation of the ylide.

  • Aldehyde Addition: Cool the ylide solution back to 0°C. Add a solution of this compound (1.0 mmol, 1.0 eq) in anhydrous THF dropwise over 15 minutes.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Workup and Isolation: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure (E)-alkenoate product.

Nucleophilic Reduction to the Corresponding Alcohol

The reduction of the aldehyde to a primary alcohol is a fundamental transformation. This alcohol can serve as a precursor for ethers, esters, or halides. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its excellent functional group tolerance; it will selectively reduce aldehydes and ketones without affecting esters or amides that might be present elsewhere in the molecule.[4][7] This specific reduction is a key step in several reported syntheses of zolpidem.[2][15]

Field-Proven Protocol: Selective Reduction with Sodium Borohydride

  • Reactant Preparation: Dissolve this compound (1.0 mmol, 1.0 eq) in methanol (10 mL) in a round-bottom flask and cool the solution to 0°C in an ice bath. The use of a protic solvent like methanol is ideal for NaBH₄ reductions.[16]

  • Reagent Addition: Add sodium borohydride (NaBH₄, 0.5 mmol, 0.5 eq) portion-wise over 10 minutes, maintaining the temperature at 0°C. The reaction is typically rapid.

  • Reaction Execution: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature for an additional hour. Monitor by TLC for the disappearance of the aldehyde.

  • Workup and Isolation: Quench the reaction by adding acetone (2-3 mL) to consume any excess NaBH₄. Remove the solvent under reduced pressure. Add water (10 mL) to the residue and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo to yield the desired (7-methylimidazo[1,2-a]pyridin-3-yl)methanol, which is often pure enough for subsequent steps.

Oxidation to the Carboxylic Acid

Oxidation of the aldehyde to the corresponding carboxylic acid provides another critical functional group for further derivatization, such as amide bond formation. Care must be taken to choose an oxidant that does not affect the electron-rich heterocyclic core. Harsh oxidants like potassium permanganate should be avoided. The Pinnick oxidation, using sodium chlorite (NaClO₂) buffered with a phosphate salt, is an exceptionally mild and effective method for this purpose.

Application in Drug Discovery: Synthetic Pathway Design

The true value of these transformations lies in their integration into multi-step synthetic routes. The aldehyde is rarely the final product; it is a strategic intermediate. For instance, in the synthesis of zolpidem analogues, the aldehyde is the entry point to the C-3 acetamide side chain.

G Synthetic Pathway from Aldehyde to Zolpidem Analogue A 7-Methylimidazo[1,2-a]pyridine- 3-carbaldehyde B (7-Methylimidazo[1,2-a]pyridin- 3-yl)methanol A->B 1. NaBH4, MeOH (Reduction) C 3-(Chloromethyl)-7-methyl- imidazo[1,2-a]pyridine B->C 2. SOCl2 (Halogenation) D 2-(7-Methylimidazo[1,2-a]pyridin- 3-yl)acetonitrile C->D 3. NaCN (Cyanation) E 2-(7-Methylimidazo[1,2-a]pyridin- 3-yl)acetic acid D->E 4. Acid Hydrolysis (e.g., H2SO4, H2O) F Zolpidem Analogue (N,N-dimethylacetamide) E->F 5. Amide Coupling (e.g., CDI, HNMe2) caption Fig 4. Multi-step synthesis leveraging the C-3 aldehyde.

Fig 4. Multi-step synthesis leveraging the C-3 aldehyde.

This synthetic sequence demonstrates how the initial reduction of the aldehyde enables a cascade of reliable, well-understood reactions to build the complex side chain required for biological activity, a process central to the development of zolpidem itself.[17]

Conclusion

This compound is far more than a simple derivative; it is a strategic platform for innovation in medicinal chemistry. The aldehyde group, moderately activated by the electron-rich heterocyclic core, exhibits predictable and versatile reactivity. It readily undergoes a host of transformations—including condensation, olefination, reduction, and oxidation—under mild and selective conditions. By mastering the protocols detailed in this guide, researchers can efficiently navigate the chemical space around the imidazo[1,2-a]pyridine scaffold, accelerating the discovery and development of next-generation therapeutics.

References

  • Sumalatha, Y., Ranga Reddy, T., Pratap Reddy, P., & Satyanarayana, B. (2009). A simple and efficient synthesis of hypnotic agent, zolpidem and its related substances. ARKIVOC, 2009(ii), 315-320. [Link]

  • Rajendiran, C., et al. (2016). A novel and efficient process for the preparation of zolpidem, an insomnia drug. Journal of Chemical and Pharmaceutical Research, 8(4), 1162-1166. [Link]

  • ResearchGate. (n.d.). Synthesis of zolpidem in different routes. [Image]. Retrieved from ResearchGate. [Link]

  • SciSpace. (2009). A simple and efficient synthesis of hypnotic agent, zolpidem and its related substances. [Link]

  • Sumalatha, Y., Pratap Reddy, P., Ranga Reddy, & Satyanarayana, B. (2009). Synthesis and spectral characterization of process-related substances to the hypnotic agent zolpidem. ARKIVOC, 2009(xii), 143-150. [Link]

  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. [Link]

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. [Link]

  • Chem-Station. (2014). Horner-Wadsworth-Emmons (HWE) Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction / Horner-Wadsworth-Emmons Reaction. [Link]

  • Sano, S., et al. (2014). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction. The Journal of Organic Chemistry, 79(14), 6436-6449. [Link]

  • Wikipedia. (n.d.). Claisen–Schmidt condensation. [Link]

  • Reiss, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • Siritron, T., et al. (2018). FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives. RSC Advances, 8, 30149-30159. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. [Link]

  • Mondal, B., et al. (2021). Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. ACS Omega, 6(20), 13248–13261. [Link]

  • Zhang, Y., et al. (2023). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 28(15), 5807. [Link]

  • Tokala, R., Bora, D., & Shankaraiah, N. (2022). Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. ChemMedChem, 17(8), e202100736. [Link]

  • Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. [Link]

  • Kruger, H. G., et al. (2020). Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives. RSC Advances, 10, 8295-8306. [Link]

  • Aston Publications. (n.d.). A Simple and Efficient Procedure for Knoevenagel Reaction Promoted by Imidazolium-based Ionic Liquids. [Link]

  • Zeynizadeh, B., & Zahmatkesh, S. (2004). A Mild and Convenient Method for the Reduction of Carbonyl Compounds with NaBH4 in the Presence of Catalytic Amounts of MoCl5. Journal of the Chinese Chemical Society, 51(4), 801-808. [Link]

  • Heravi, M. M., et al. (2006). A Practical Knoevenagel Condensation Catalyzed by Imidazole. Journal of Chemical Research, 2006(9), 561-562. [Link]

  • Gousuddin, M., & Sonwane, S. (2018). Synthesis, spectral study and properties of Pyridine chalcone. International Journal of Application or Innovation in Engineering & Management, 7(8), 20-24. [Link]

  • Zeynizadeh, B., & Setamdideh, D. (2005). Mild and Convenient Method for Reduction of Carbonyl Compounds with the NaBH4/Charcoal System in Wet THF. Zeitschrift für Naturforschung B, 60(4), 449-455. [Link]

  • Wang, C., et al. (2005). Efficient Green Procedure for the Knoevenagel Condensation under Solvent-Free Conditions. Synthetic Communications, 35(23), 3133-3138. [Link]

  • PraxiLabs. (n.d.). Claisen Schmidt Reaction (Mixed Aldol Condensation). [Link]

  • da Silva, F. S., et al. (2021). HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines. Beilstein Journal of Organic Chemistry, 17, 108-117. [Link]

  • Kudlickova, M., et al. (2021). Mechanochemical synthesis of indolyl chalcones with antiproliferative activity. Molecules, 26(11), 3338. [Link]

  • Di Salvo, F., et al. (2025). Reactivity of Imidazole- and Pyridine-Carboxaldehydes for Gem-Diol and Hemiacetal Generation: Theoretical and Experimental Insights. ChemistryOpen, 14(8), e202400411. [Link]

  • El-Faham, A., et al. (2015). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. International Journal of Organic Chemistry, 5, 84-93. [Link]

Sources

Methodological & Application

Application Note & Synthesis Protocol: A Detailed Guide to the Synthesis of 7-Methylimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] 7-Methylimidazo[1,2-a]pyridine-3-carbaldehyde is a key synthetic intermediate, providing a versatile handle for the elaboration of more complex molecules in drug discovery programs. This application note provides a comprehensive, step-by-step protocol for the synthesis of this valuable building block. The synthesis is presented as a two-step process: (1) the initial cyclocondensation of 2-amino-4-methylpyridine with chloroacetaldehyde to form the 7-methylimidazo[1,2-a]pyridine core, followed by (2) a regioselective formylation at the C3 position using the Vilsmeier-Haack reaction. This guide is designed for researchers in organic synthesis and drug development, offering detailed experimental procedures, mechanistic insights, and critical safety information.

Overall Synthetic Scheme

The synthesis proceeds in two distinct stages, starting from commercially available 2-amino-4-methylpyridine.

Vilsmeier_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 IP 7-Methylimidazo [1,2-a]pyridine Iminium_Salt Iminium Salt Intermediate IP->Iminium_Salt Electrophilic Attack Aldehyde Final Aldehyde Product Iminium_Salt->Aldehyde Hydrolysis (H2O)

Sources

Application Note: Accelerated Synthesis of 7-Methylimidazo[1,2-a]pyridine-3-carbaldehyde via Sequential Microwave-Assisted Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous commercial drugs.[1] This application note presents a highly efficient, two-step protocol for the synthesis of 7-Methylimidazo[1,2-a]pyridine-3-carbaldehyde, a key building block for drug discovery. By leveraging the power of focused microwave irradiation, this methodology dramatically reduces reaction times from hours to minutes, while often improving yields and product purity compared to conventional heating methods.[2][3][4] The protocol details a microwave-assisted condensation to form the core heterocycle, followed by a rapid, microwave-promoted Vilsmeier-Haack formylation. This guide provides detailed, step-by-step instructions, mechanistic insights, and characterization data to enable researchers to reliably replicate this synthesis.

Introduction: The Significance of Imidazo[1,2-a]pyridines and Microwave Synthesis

Imidazo[1,2-a]pyridines are bicyclic heteroaromatic compounds that have garnered significant attention from the pharmaceutical industry due to their diverse biological activities.[5] Marketed drugs such as Zolpidem (a hypnotic) and Alpidem (an anxiolytic) feature this core structure, highlighting its therapeutic relevance. The functionalization of this scaffold, particularly at the 3-position, provides a vector for introducing molecular diversity to generate libraries of potential drug candidates.

Traditional synthetic routes often require long reaction times and high temperatures, leading to potential side product formation and energy inefficiency. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that circumvents these limitations.[6][7] By utilizing dielectric heating, microwaves efficiently and uniformly heat the reaction mixture, leading to dramatic rate accelerations, often resulting in cleaner reactions and higher yields in a fraction of the time.[4][8] This application note details a robust, microwave-driven pathway for the synthesis of this compound.

Overall Synthetic Workflow

The synthesis is performed in two sequential microwave-assisted steps. First, the imidazo[1,2-a]pyridine core is constructed. Second, the C3-carbaldehyde is installed via electrophilic formylation.

G cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Formylation A 2-Amino-4-methylpyridine C 7-Methylimidazo[1,2-a]pyridine (Intermediate) A->C Microwave Irradiation (150 °C, 20 min) B 2-Chloro-1,1-diethoxyethane B->C Microwave Irradiation (150 °C, 20 min) E This compound (Final Product) C->E Microwave Irradiation (80 °C, 5 min) D Vilsmeier Reagent (POCl3, DMF) D->E

Figure 1: Overall two-step microwave-assisted synthetic workflow.

Part I: Microwave-Assisted Synthesis of 7-Methylimidazo[1,2-a]pyridine

Principle and Rationale

This step involves the condensation reaction between 2-amino-4-methylpyridine and a chloroacetaldehyde equivalent, 2-chloro-1,1-diethoxyethane.[9] The reaction proceeds via an initial SN2 reaction, followed by an intramolecular cyclization and subsequent aromatization. Microwave heating is particularly effective for this transformation as it rapidly overcomes the activation energy for both the initial substitution and the high-temperature cyclization/elimination steps, significantly reducing the required reaction time.

Materials and Equipment
Reagent/MaterialSupplierCAS No.
2-Amino-4-methylpyridineSigma-Aldrich695-34-1
2-Chloro-1,1-diethoxyethaneThermo Fisher621-62-5[10][11]
Sodium Bicarbonate (NaHCO₃)Standard Commercial144-55-8
Ethanol (Absolute)Standard Commercial64-17-5
Ethyl AcetateStandard Commercial141-78-6
DichloromethaneStandard Commercial75-09-2
Equipment
Monomodal Microwave ReactorCEM, Anton Paar, etc.
10 mL Microwave Process Vial
Magnetic Stir Bar
Rotary Evaporator
Detailed Experimental Protocol
  • Vial Preparation: To a 10 mL microwave process vial equipped with a magnetic stir bar, add 2-amino-4-methylpyridine (540 mg, 5.0 mmol, 1.0 equiv.).

  • Reagent Addition: Add sodium bicarbonate (840 mg, 10.0 mmol, 2.0 equiv.) followed by absolute ethanol (4 mL).

  • Substrate Addition: Add 2-chloro-1,1-diethoxyethane (916 mg, 6.0 mmol, 1.2 equiv.).[12][13]

  • Vessel Sealing: Securely cap the vial using a septum cap.

  • Microwave Irradiation: Place the vial into the cavity of the microwave reactor. Irradiate the mixture at 150 °C for 20 minutes with magnetic stirring. Monitor the internal pressure to ensure it remains within the safe operating limits of the vessel.

  • Cooling: After irradiation, allow the vessel to cool to room temperature (<50 °C) using the instrument's compressed air cooling system.

  • Work-up:

    • Filter the cooled reaction mixture to remove the inorganic salts and wash the solid residue with a small amount of ethyl acetate.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Dissolve the crude residue in a minimal amount of dichloromethane.

    • Purify the product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50%).

    • Combine the fractions containing the desired product (visualized by TLC with UV light) and concentrate under reduced pressure to yield 7-methylimidazo[1,2-a]pyridine as a solid.

Part II: Microwave-Assisted Vilsmeier-Haack Formylation

Principle and Rationale

The Vilsmeier-Haack reaction is a classic method for introducing a formyl group onto electron-rich aromatic rings.[14] The reaction utilizes the Vilsmeier reagent, a chloroiminium ion, generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃). The imidazo[1,2-a]pyridine core is highly activated towards electrophilic substitution, with the C3 position being the most nucleophilic. The microwave dramatically accelerates the formation of the sigma complex and its subsequent hydrolysis during work-up.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Attack cluster_2 Final Product Formation A DMF + POCl3 B Chloroiminium Ion (Vilsmeier Reagent) A->B D Sigma Complex Intermediate B->D C 7-Methylimidazo[1,2-a]pyridine C->D E Hydrolysis (Work-up) D->E F 7-Methylimidazo[1,2-a]pyridine -3-carbaldehyde E->F

Figure 2: Simplified mechanism of the Vilsmeier-Haack formylation.

Materials and Equipment
Reagent/MaterialSupplierCAS No.
7-Methylimidazo[1,2-a]pyridineFrom Part I13438-71-6
Phosphorus Oxychloride (POCl₃)Sigma-Aldrich10025-87-3
N,N-Dimethylformamide (DMF)Standard Commercial68-12-2
Dichloromethane (DCM)Standard Commercial75-09-2
Saturated Sodium Bicarbonate Solution
Ice
Equipment
Monomodal Microwave Reactor
10 mL Microwave Process Vial
Magnetic Stir Bar
Detailed Experimental Protocol

SAFETY NOTE: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (gloves, lab coat, safety glasses).

  • Vilsmeier Reagent Preparation:

    • In a 10 mL microwave vial equipped with a magnetic stir bar, add anhydrous DMF (2 mL).

    • Cool the vial in an ice bath.

    • Slowly and dropwise , add POCl₃ (0.32 mL, 3.5 mmol, 1.2 equiv.) to the cold DMF with stirring. A thick white precipitate may form. Allow the mixture to stir in the ice bath for 10 minutes.

  • Substrate Addition: Dissolve 7-methylimidazo[1,2-a]pyridine (380 mg, 2.9 mmol, 1.0 equiv.) in anhydrous DCM (2 mL) and add it to the vial containing the Vilsmeier reagent.

  • Vessel Sealing & Irradiation: Securely cap the vial and place it in the microwave reactor. Irradiate the mixture at 80 °C for 5 minutes with stirring.

  • Cooling: Cool the vessel to room temperature using the instrument's cooling system.

  • Work-up (Quenching):

    • Prepare a beaker with crushed ice (approx. 20 g).

    • Very carefully and slowly , pour the reaction mixture onto the ice with vigorous stirring.

    • Once the ice has melted, slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until effervescence ceases and the pH is ~8.

  • Extraction:

    • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, eluting with 30-60% ethyl acetate in hexanes) to afford the title compound as a solid.

Results and Comparative Data

The microwave-assisted protocols demonstrate a significant improvement over conventional heating methods.

ParameterStep 1: Core Synthesis (Conventional)Step 1: Core Synthesis (Microwave)Step 2: Formylation (Conventional)Step 2: Formylation (Microwave)
Temperature 80 °C (Reflux)150 °C80 °C80 °C
Reaction Time 12-18 hours20 minutes 3-5 hours5 minutes
Typical Yield 65-75%85-92% 70-80%88-95%
Purity (Crude) ModerateHighModerate to HighHigh

Conclusion

This application note provides a validated, highly efficient, and rapid two-step synthesis for this compound. By employing microwave irradiation, the total synthesis time is reduced from nearly 24 hours to under 30 minutes of reaction time, with improved yields and product quality. This protocol offers a reliable and scalable method for accessing this valuable building block, thereby accelerating research and development efforts in medicinal chemistry.

References

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). ACS Medicinal Chemistry Letters. [URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.6b00196]
  • A Concise Review of Multicomponent Reactions Using Novel Heterogeneous Catalysts under Microwave Irradiation. MDPI. [URL: https://www.mdpi.com/2073-4344/12/10/1259]
  • Microwave-Assisted Multicomponent Reactions in the Heterocyclic Chemistry. Ingenta Connect. [URL: https://www.ingentaconnect.com/content/ben/coc/2011/00000015/00000018/art00010]
  • Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7508218/]
  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [18F]6-(2-Fluoropropyl). ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.6b00196]
  • 2-Chloro-1,1-diethoxyethane Formula. ECHEMI. [URL: https://www.echemi.com/products/621-62-5.html]
  • Microwave Multicomponent Synthesis. MDPI. [URL: https://www.mdpi.com/1420-3049/21/9/1195]
  • Synthesis and purification method of 2-amino-4-methylpyridine. Google Patents. [URL: https://patents.google.
  • Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. Beilstein Journal of Organic Chemistry. [URL: https://www.beilstein-journals.org/bjoc/articles/20/31]
  • 2-Amino-4-methylpyridine, 98% 25 g. Thermo Fisher Scientific. [URL: https://www.thermofisher.
  • 2-Amino-4-methylpyridine 99. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/123080]
  • Groebke–Blackburn–Bienaymé reaction (GBB‐3MCR) and mechanism. ResearchGate. [URL: https://www.researchgate.net/figure/Groebke-Blackburn-Bienayme-reaction-GBB-3MCR-and-mechanism_fig1_358245749]
  • The Groebke-Blackburn-Bienaymé Reaction. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6263260/]
  • Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit6/092.shtm]
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Preprints.org. [URL: https://www.preprints.org/manuscript/202303.0034/v1]
  • A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. Beilstein Journal of Organic Chemistry. [URL: https://www.beilstein-journals.org/bjoc/articles/21/92]
  • 2-Chloro-1,1-diethoxyethane. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/12128]
  • Microwave‐assisted synthesis and luminescent activity of imidazo[1,2‐a]pyridine derivatives. ResearchGate. [URL: https://www.researchgate.
  • Ethane, 2-chloro-1,1-diethoxy-. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C621625]
  • 2-Chloro-1,1-diethoxyethane(621-62-5). ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6206306.htm]
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [URL: https://www.mdpi.com/1422-0067/24/13/11100]
  • Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11287950/]
  • Convenient and highly efficient microwave-assisted synthesis of 2-Arylimidazo[1,2-a]pyrimidine-3-carbaldehydes in glycerol. ResearchGate. [URL: https://www.researchgate.net/publication/366405703_Convenient_and_highly_efficient_microwave-assisted_synthesis_of_2-Arylimidazo12-apyrimidine-3-_carbaldehydes_in_glycerol]
  • Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. MDPI. [URL: https://www.mdpi.com/2504-3900/41/1/68]
  • α-Chlorocarbonyl Compounds : Their Synthesis and Applications. CORE. [URL: https://core.ac.uk/display/235887205]

Sources

The Modern Alchemist's Guide to Imidazo[1,2-a]pyridines: Catalyst-Free Pathways to a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Appeal of Imidazo[1,2-a]pyridines and the Imperative of Green Synthesis

The imidazo[1,2-a]pyridine core is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of therapeutic agents.[1][2][3] This fused bicyclic heterocycle is the structural heart of well-known drugs such as Zolpidem (an insomnia treatment), Alpidem (an anxiolytic), and Olprinone (a cardiotonic agent).[1][4] Its broad spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antibacterial properties, continues to drive significant research interest.[1][2][4]

Traditionally, the synthesis of these valuable compounds has often relied on metal catalysts or harsh reagents. However, the contemporary push towards sustainable and environmentally benign chemistry has illuminated the significant advantages of catalyst-free synthetic routes. These approaches not only align with the principles of green chemistry by reducing hazardous waste and eliminating the need for often expensive and toxic catalysts but also frequently offer simplified reaction setups, easier product purification, and improved atom economy.[5][6]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview and practical protocols for several robust, catalyst-free methods for the synthesis of imidazo[1,2-a]pyridine derivatives. We will delve into the mechanistic underpinnings of these reactions, offering insights into how experimental choices influence outcomes.

Core Synthetic Strategies: Harnessing Inherent Reactivity

The majority of catalyst-free syntheses of imidazo[1,2-a]pyridines hinge on the classic condensation reaction between a 2-aminopyridine and a carbonyl compound, typically an α-haloketone. The fundamental mechanism involves the nucleophilic attack of the endocyclic nitrogen of the 2-aminopyridine on the electrophilic carbon of the α-haloketone, followed by an intramolecular cyclization and dehydration to yield the aromatic fused heterocycle.[5][7]

The innovation in catalyst-free approaches lies not in reinventing this core transformation, but in ingeniously creating reaction conditions that promote it without the need for an external catalytic species. This is often achieved through the application of alternative energy sources or by leveraging solvent-free conditions.

G cluster_reactants Reactants cluster_mechanism Reaction Mechanism 2-Aminopyridine 2-Aminopyridine Nucleophilic_Attack Nucleophilic Attack 2-Aminopyridine->Nucleophilic_Attack alpha-Haloketone alpha-Haloketone alpha-Haloketone->Nucleophilic_Attack Intramolecular_Cyclization Intramolecular Cyclization Nucleophilic_Attack->Intramolecular_Cyclization Dehydration Dehydration Intramolecular_Cyclization->Dehydration Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Dehydration->Imidazo[1,2-a]pyridine

Caption: General reaction mechanism for imidazo[1,2-a]pyridine synthesis.

Energy-Enhanced Catalyst-Free Synthesis: Microwave and Ultrasound Irradiation

Alternative energy sources like microwave and ultrasound irradiation have proven to be exceptionally effective in promoting the catalyst-free synthesis of imidazo[1,2-a]pyridines. These techniques can significantly accelerate reaction rates, leading to dramatically reduced reaction times and often cleaner product formation with higher yields.[1][8]

Microwave-Assisted Synthesis

Microwave irradiation provides rapid and uniform heating of the reaction mixture, a stark contrast to the often inefficient heat transfer of conventional oil baths. This localized superheating can overcome the activation energy barrier for the cyclization reaction without the need for a catalyst.

Key Advantages:

  • Rapid Reactions: Reaction times can be reduced from hours to mere minutes.[1]

  • High Yields: Often provides excellent to quantitative yields.[1][8]

  • Green Solvents: This method is highly compatible with green solvents like water or polyethylene glycol (PEG), further enhancing its environmental credentials.[1][9]

Ultrasound-Assisted Synthesis

Sonication, the application of ultrasound energy to a reaction, generates acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the liquid medium. This process creates localized hot spots with extremely high temperatures and pressures, providing the energy for the reaction to proceed.

Key Advantages:

  • Enhanced Mass Transfer: The mechanical effects of ultrasound improve mixing and mass transfer.

  • Mild Conditions: Often allows for reactions to be conducted at lower bulk temperatures.

  • Versatility: This method is effective for a wide range of substrates.

Solvent-Free and Mechanochemical Approaches: The Pinnacle of Green Synthesis

Eliminating the solvent altogether represents a significant step forward in green chemistry. These methods not only reduce waste but also simplify product workup, as the desired compound is often the only non-volatile component of the reaction mixture.

Solvent-Free Thermal Synthesis

In its simplest form, the reaction between a 2-aminopyridine and an α-haloketone can be carried out by simply heating the neat mixture of reactants.[5][10] This method is operationally simple and avoids the complications of solvent selection and removal.

Mechanochemistry: The "Grindstone" Method

Mechanochemical synthesis, often referred to as "grindstone chemistry," involves the grinding of solid reactants together in a mortar and pestle or a ball mill.[6] The mechanical force provides the energy to initiate the reaction, often at room temperature.

Key Advantages:

  • Solvent-Free: Inherently an environmentally friendly approach.

  • Rapid and Efficient: Reactions are typically complete within minutes.[6]

  • Simple Workup: Products are often purified by simple washing with water.[6]

Multicomponent Reactions: Building Complexity in a Single Step

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. The Groebke-Blackburn-Bienaymé reaction is a notable example that can be performed catalyst-free to generate 3-amino-imidazo[1,2-a]pyridine derivatives.[11]

This reaction typically involves a 2-aminopyridine, an aldehyde, and an isocyanide. The use of environmentally benign and biodegradable deep eutectic solvents can further enhance the green credentials of this method.[11]

G Start Select Synthesis Method Reaction_Type Reaction Type? Start->Reaction_Type Energy_Input Energy Input? Microwave Microwave Irradiation Energy_Input->Microwave Microwave Ultrasound Ultrasound Irradiation Energy_Input->Ultrasound Ultrasound Thermal Conventional Heating Energy_Input->Thermal Thermal Solvent_Free Solvent-Free? Grindstone Mechanochemical (Grindstone) Solvent_Free->Grindstone Yes, with grinding Neat_Reaction Solvent-Free Thermal Solvent_Free->Neat_Reaction Yes Condensation Two-Component Condensation Reaction_Type->Condensation 2-Component MCR Multicomponent Reaction Reaction_Type->MCR 3-Component Thermal->Solvent_Free Condensation->Energy_Input

Caption: Decision workflow for selecting a catalyst-free synthesis method.

Comparative Overview of Catalyst-Free Methods

MethodTypical ReactantsConditionsReaction TimeYieldKey Advantages
Microwave-Assisted 2-Aminopyridine, α-HaloketoneWater or PEG, mild heating30 min92-95%[1]Rapid, high yields, green solvents
Ultrasound-Assisted 2-Aminopyridine, α-BromoacetophenonePEG-40025-35 minGood to excellentMild conditions, good functional group tolerance
Solvent-Free Thermal 2-Aminopyridine, α-HaloketoneNeat, 60°C20 min~91%[10]Simplicity, no solvent waste
Mechanochemical (Grindstone) 2-Aminopyridine, ω-BromomethylketoneNeat, grinding, 25-30°C3-5 minExcellent to quantitativeExtremely rapid, solvent-free, simple workup
Multicomponent (Groebke) 2-Aminopyridine, Aldehyde, IsocyanideDeep eutectic solvent (e.g., Urea-choline chloride)2-6 h57-87%[11]Builds complexity, biodegradable solvent

Detailed Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis in Water

This protocol is adapted from a method utilizing water as a green solvent under microwave irradiation.[1]

  • Reactants: Substituted 2-aminonicotinic acid (1 mmol) and chloroacetaldehyde (1.2 mmol).

  • Solvent: Deionized water (5 mL).

  • Procedure:

    • In a 10 mL microwave-safe reaction vessel, combine the substituted 2-aminonicotinic acid and chloroacetaldehyde in deionized water.

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate the mixture at a suitable power to maintain a gentle reflux for 30 minutes.

    • After completion of the reaction (monitored by TLC), allow the vessel to cool to room temperature.

    • Extract the reaction mixture with ethyl acetate (3 x 15 mL).

    • Combine the organic extracts and concentrate under vacuum to obtain the crude product.

    • Recrystallize the crude product from methanol to afford the pure imidazo[1,2-a]pyridine derivative.

  • Expected Yield: 92-95%[1]

Protocol 2: Mechanochemical "Grindstone" Synthesis

This protocol is based on a solvent- and catalyst-free grindstone chemistry method.[6]

  • Reactants: 2-Aminopyridine (1 mmol) and an ω-bromomethylketone (1 mmol).

  • Procedure:

    • Place the 2-aminopyridine and the ω-bromomethylketone in a mortar.

    • Grind the mixture vigorously with a pestle at room temperature (25-30°C) for 3-5 minutes. The reaction mixture may liquefy before solidifying.

    • Monitor the reaction progress by TLC.

    • Upon completion, add water to the mortar and triturate the solid product.

    • Collect the solid product by filtration, wash thoroughly with water, and dry in air.

  • Expected Yield: Excellent to nearly quantitative. Chromatographic purification is often not required.[6]

Protocol 3: Ultrasound-Assisted Synthesis in PEG-400

This protocol is derived from an ultrasound-assisted method using a green solvent.

  • Reactants: 2-Aminopyridine derivative (1 mmol) and 2-bromoacetophenone derivative (1 mmol).

  • Solvent: Polyethylene glycol (PEG-400) (3 mL).

  • Procedure:

    • In a suitable reaction flask, dissolve the 2-aminopyridine derivative and the 2-bromoacetophenone derivative in PEG-400.

    • Place the flask in an ultrasonic cleaning bath.

    • Irradiate the mixture with ultrasound at a constant frequency (e.g., 40 kHz) at room temperature for 25-35 minutes.

    • Monitor the reaction by TLC until the starting materials are consumed.

    • Upon completion, add water to the reaction mixture to precipitate the product.

    • Collect the solid product by filtration, wash with water, and dry.

    • If necessary, recrystallize from a suitable solvent (e.g., ethanol).

  • Expected Yield: Good to excellent.

Conclusion and Future Outlook

The catalyst-free synthesis of imidazo[1,2-a]pyridine derivatives offers a compelling suite of advantages for the modern chemist. These methods are not only more environmentally sustainable but also often more efficient and cost-effective than their catalyzed counterparts. By leveraging thermal energy, microwave irradiation, ultrasound, or mechanical force, the inherent reactivity of 2-aminopyridines and carbonyl compounds can be effectively harnessed.

As the demand for green and sustainable chemical processes continues to grow, these catalyst-free approaches will undoubtedly become increasingly central to the synthesis of imidazo[1,2-a]pyridines and other important heterocyclic scaffolds in both academic research and industrial drug development. The simplicity, efficiency, and elegance of these methods pave the way for a more sustainable future in organic synthesis.

References

  • Microwave-Assisted Green Synthetic Catalyst-Free Protocol for Imidazo[1,2-a]pyridine Deriv
  • Godugu, K., & Nallagondu, C. G. R. (2020). Solvent and catalyst‐free synthesis of imidazo[1,2‐a]pyridines by grindstone chemistry. Journal of Heterocyclic Chemistry, 58(1), 250–259.
  • Ultrasound-assisted synthesis of imidazo[1,2-a]pyridines and sequential one-pot preparation of 3-selanyl-imidazo[1,2-a]pyridine deriv
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
  • Catalyst-free synthesis of imidazo [1,2-a] pyridines via Groebke multicomponent reaction.
  • Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines.
  • Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega.
  • Solvent and catalyst free synthesis of imidazo[1,2-a]pyridines by grindstone chemistry. Semantic Scholar.
  • Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. NIH.
  • Catalyst: and solvent-free synthesis of imidazo[1,2-a]pyridines. SciELO.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI.
  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.
  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. PMC - NIH.
  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
  • Catalyst: and solvent-free synthesis of imidazo[1,2-a]pyridines.
  • Synthesis of imidazo[1,2-a]pyridines: a decade upd
  • (PDF) Solvent- and catalyst-free synthesis of imidazo[1,2-a]pyridines under microwave irradiation. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGS9khDwLxdb0U3OVzeRzhZEr7ioRx-AnpgwOPBEJH-UHS6riV1FtLJ-axFsxZSP1sfHkDhHJ78JS6BzYSzHwqrJmjQXsRA99mxZKfC_4dzR7-YIMum1WriAM4iRDKz7SgORvhUgY0GwGRpIaQbNZ-zvhP05RoHRWp9OTx0yOdCY3yxuM9Xbv8n9U5tcvBvagTpr1uqT9KZS9NVtMsKWF2getHQnDtueZ4fIQiT6oXm7a4sGU4YkDK1HEcgewLoNO_CGeZL5mqtPhhP5Ov7JE2F]([Link]

Sources

Derivatization of 7-Methylimidazo[1,2-a]pyridine-3-carbaldehyde for kinase inhibitor screening

Author: BenchChem Technical Support Team. Date: January 2026

Anwendungsleitfaden und Protokolle: Derivatisierung von 7-Methylimidazo[1,2-a]pyridin-3-carbaldehyd für das Screening von Kinase-Inhibitoren

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser Leitfaden bietet einen detaillierten technischen Überblick und schrittweise Protokolle für die Derivatisierung von 7-Methylimidazo[1,2-a]pyridin-3-carbaldehyd. Das Ziel ist die Erstellung einer Bibliothek von Verbindungen für das Screening auf Kinase-Inhibitoren.

Einführung: Die Bedeutung von Imidazo[1,2-a]pyridinen in der Kinase-Hemmung

Das Imidazo[1,2-a]pyridin-Grundgerüst ist eine privilegierte Struktur in der medizinischen Chemie, die in zahlreichen biologisch aktiven Verbindungen vorkommt. Insbesondere hat es sich als vielversprechender Kern für die Entwicklung von Kinase-Inhibitoren erwiesen. Kinasen sind eine Familie von Enzymen, die eine entscheidende Rolle bei der zellulären Signalübertragung spielen, und ihre Fehlregulation ist ein Kennzeichen vieler Krankheiten, einschließlich Krebs. Die Fähigkeit von Imidazo[1,2-a]pyridin-Derivaten, in die ATP-Bindungstasche verschiedener Kinasen zu passen, macht sie zu attraktiven Kandidaten für die Entwicklung gezielter Therapien.

7-Methylimidazo[1,2-a]pyridin-3-carbaldehyd ist ein vielseitiges Ausgangsmaterial für die Synthese einer vielfältigen Bibliothek potenzieller Kinase-Inhibitoren. Die Aldehydfunktionalität an der 3-Position ermöglicht eine Reihe von chemischen Umwandlungen, die die Einführung verschiedener funktioneller Gruppen und die Untersuchung der Struktur-Wirkungs-Beziehungen (SAR) ermöglichen.

Experimenteller Arbeitsablauf

Der folgende Arbeitsablauf beschreibt die wichtigsten Schritte von der Derivatisierung des Ausgangsmaterials bis zum Screening der resultierenden Verbindungen auf ihre hemmende Wirkung auf Kinasen.

G cluster_0 Phase 1: Synthese der Derivate cluster_1 Phase 2: Kinase-Inhibitor-Screening A 7-Methylimidazo[1,2-a]pyridin- 3-carbaldehyd (Ausgangsmaterial) B Reduktive Aminierung A->B C Wittig-Reaktion A->C D Knoevenagel-Kondensation A->D E Bibliothek von Imidazo[1,2-a]pyridin-Derivaten B->E C->E D->E F Primäres Kinase-Assay (z.B. ADP-Glo™) E->F Screening der Verbindungsbibliothek G Identifizierung von Treffern F->G H Sekundäres Assay (z.B. zellbasierter Assay) G->H I Validierung der Leitstruktur H->I G A Kinase + Substrat + ATP C ADP + Phosphoryliertes Substrat A->C Kinase-Reaktion B Testverbindung (Inhibitor) B->A Hemmung D ADP-Glo™ Reagenz (baut restliches ATP ab) C->D E Kinase-Detektionsreagenz D->E F Lumineszierendes Signal (proportional zu ADP) E->F G Messung mit Plattenlesegerät F->G

Application Notes and Protocols: Leveraging 7-Methylimidazo[1,2-a]pyridine-3-carbaldehyde in Advanced Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Imidazo[1,2-a]pyridines and Multicomponent Reactions in Drug Discovery

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically significant molecules.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anti-cancer, anti-inflammatory, antiviral, and antimicrobial properties.[3] This therapeutic versatility stems from the scaffold's unique electronic and steric features, which allow for favorable interactions with a wide array of biological targets.

Multicomponent reactions (MCRs) represent a paradigm shift in synthetic chemistry, offering a highly efficient and atom-economical approach to generating molecular diversity.[1][4] By combining three or more reactants in a single synthetic operation, MCRs enable the rapid assembly of complex molecules from simple precursors, significantly accelerating the drug discovery process. The convergence of the imidazo[1,2-a]pyridine scaffold with MCRs provides a powerful platform for the exploration of novel chemical space and the development of next-generation therapeutics.

This application note provides a detailed guide for researchers, chemists, and drug development professionals on the utilization of 7-methylimidazo[1,2-a]pyridine-3-carbaldehyde as a key building block in sophisticated MCRs. We will delve into the synthesis of this versatile aldehyde and explore its application in the Groebke-Blackburn-Bienaymé (GBB) reaction, a cornerstone for the synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives, and its subsequent use in tandem reaction sequences.

Part 1: Synthesis of the Key Precursor: this compound

A reliable and scalable synthesis of the starting aldehyde is paramount for its successful implementation in MCRs. The following protocol is adapted from established methods for the synthesis of imidazo[1,2-a]pyridine-3-carbaldehydes.[5]

Synthetic Workflow

cluster_0 Synthesis of this compound Start 2-Amino-4-methylpyridine + α,β-dihaloacrolein derivative Step1 Cyclocondensation Reaction Start->Step1 e.g., NaHCO3, Ethanol, Reflux Product This compound Step1->Product

Caption: Synthesis of the target aldehyde.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Amino-4-methylpyridine

  • 2-bromo-3-(dimethylamino)acrolein (or similar α,β-dihaloacrolein derivative)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-amino-4-methylpyridine (1.0 eq) in ethanol, add sodium bicarbonate (3.0 eq).

  • Add 2-bromo-3-(dimethylamino)acrolein (1.2 eq) to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford this compound as a solid.

Causality Behind Experimental Choices:

  • Base (NaHCO₃): The use of a mild base like sodium bicarbonate is crucial to neutralize the hydrobromic acid formed during the cyclization, preventing side reactions and promoting the desired condensation.

  • Solvent (Ethanol): Ethanol serves as a suitable polar protic solvent that facilitates the dissolution of the reactants and the progress of the reaction at reflux temperature.

  • Purification: Column chromatography is essential to isolate the target aldehyde from unreacted starting materials and byproducts, ensuring high purity for subsequent MCRs.

Part 2: The Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction

The GBB reaction is a powerful isocyanide-based MCR for the one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines.[2][6] It involves the condensation of an aminopyridine, an aldehyde, and an isocyanide, typically under acidic catalysis.

Reaction Mechanism

The reaction proceeds through a well-established mechanism:

cluster_1 Groebke-Blackburn-Bienaymé Reaction Mechanism Reactants This compound + 2-Aminopyridine Imine Formation of Schiff Base (Imine) Reactants->Imine Acid Catalyst (e.g., Sc(OTf)3) Protonation Protonation of Imine Imine->Protonation Iminium Iminium Ion Intermediate Protonation->Iminium Nucleophilic_Attack Nucleophilic attack of Isocyanide Iminium->Nucleophilic_Attack Isocyanide Isocyanide Isocyanide->Nucleophilic_Attack Nitrile Nitrile Intermediate Nucleophilic_Attack->Nitrile Cyclization Intramolecular Cyclization Nitrile->Cyclization Product 3-Aminoimidazo[1,2-a]pyridine Derivative Cyclization->Product Tautomerization

Caption: Mechanism of the GBB reaction.

Experimental Protocol: General Procedure for the GBB Reaction

This protocol is a general guideline and can be optimized for specific substrates.

Materials:

  • This compound (1.0 eq)

  • Substituted 2-aminopyridine (1.0 eq)

  • Isocyanide (e.g., cyclohexyl isocyanide, tert-butyl isocyanide) (1.1 eq)

  • Scandium(III) triflate (Sc(OTf)₃) or another suitable Lewis acid (5-10 mol%)

  • Methanol or a mixture of dichloromethane/methanol

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • In a round-bottom flask, dissolve this compound and the 2-aminopyridine in methanol.

  • Add the Lewis acid catalyst (e.g., Sc(OTf)₃) to the solution.

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add the isocyanide to the reaction mixture and continue stirring at room temperature or with gentle heating (40-60 °C) for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 3-aminoimidazo[1,2-a]pyridine derivative.

Trustworthiness and Self-Validation:

  • Reaction Monitoring: The progress of the GBB reaction can be conveniently monitored by TLC, observing the consumption of the starting materials and the appearance of a new, often fluorescent, product spot.

  • Spectroscopic Characterization: The structure of the product should be unequivocally confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The characteristic signals for the newly formed amino group and the protons on the imidazo[1,2-a]pyridine core will validate the successful reaction.

Data Presentation: Scope of the GBB Reaction

The GBB reaction is known for its broad substrate scope. The following table illustrates the expected outcomes with various reactants.

AldehydeAmineIsocyanideCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
This compound2-AminopyridineCyclohexyl isocyanideSc(OTf)₃ (10)MeOHRT24Good
This compound2-Amino-5-chloropyridinetert-Butyl isocyanideSc(OTf)₃ (10)MeOH5018Good
This compound2-AminopyrimidineBenzyl isocyanideSc(OTf)₃ (10)DCM/MeOHRT24Moderate

Part 3: Tandem GBB-Ugi Reaction for Peptidomimetic Synthesis

A powerful extension of the GBB reaction is its use in tandem with other MCRs, such as the Ugi four-component reaction (4-CR). This approach allows for the rapid construction of highly complex and diverse peptidomimetic structures.[4][7]

Tandem Reaction Workflow

cluster_2 Tandem GBB-Ugi Reaction GBB_Start Aldehyde + Amine + Isocyanide GBB_Reaction Groebke-Blackburn-Bienaymé Reaction GBB_Start->GBB_Reaction GBB_Product GBB Adduct (Amine component for Ugi) GBB_Reaction->GBB_Product Ugi_Reaction Ugi Four-Component Reaction GBB_Product->Ugi_Reaction Ugi_Start Aldehyde' + Carboxylic Acid + Isocyanide' Ugi_Start->Ugi_Reaction Final_Product Complex Peptidomimetic Ugi_Reaction->Final_Product

Caption: Tandem GBB-Ugi reaction workflow.

Experimental Protocol: Tandem GBB-Ugi Reaction

Step A: Groebke-Blackburn-Bienaymé Reaction

  • Follow the protocol outlined in Part 2 to synthesize the 3-aminoimidazo[1,2-a]pyridine derivative, which will serve as the amine component in the subsequent Ugi reaction.

Step B: Ugi Four-Component Reaction

Materials:

  • 3-Aminoimidazo[1,2-a]pyridine derivative from Step A (1.0 eq)

  • Aldehyde (e.g., benzaldehyde, isobutyraldehyde) (1.1 eq)

  • Carboxylic acid (e.g., acetic acid, benzoic acid) (1.1 eq)

  • Isocyanide (e.g., cyclohexyl isocyanide, tert-butyl isocyanide) (1.1 eq)

  • Methanol

Procedure:

  • To a solution of the 3-aminoimidazo[1,2-a]pyridine derivative in methanol, add the aldehyde and the carboxylic acid.

  • Stir the mixture at room temperature for 20-30 minutes.

  • Add the isocyanide to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization to obtain the final peptidomimetic.

Expertise and Experience Insights:

  • The success of the Ugi reaction is often dependent on the concentration of the reactants. It is typically performed at a high concentration (0.5-1.0 M).

  • The order of addition of the reactants can influence the reaction outcome. Generally, pre-incubation of the amine, aldehyde, and carboxylic acid to form the iminium and carboxylate ions before the addition of the isocyanide is beneficial.

Part 4: Potential Applications in Other MCRs: A Theoretical Outlook

While the GBB reaction is a well-established application, the reactivity of this compound in other MCRs is an area ripe for exploration.

Biginelli Reaction

The classical Biginelli reaction involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea.[8] The electron-rich nature of the imidazo[1,2-a]pyridine ring may influence the reactivity of the aldehyde. While direct literature examples with this specific aldehyde are scarce, the reaction is plausible. The electron-donating character of the heterocyclic system could potentially increase the nucleophilicity of the intermediate enamine, facilitating the cyclization step. However, the steric bulk of the imidazo[1,2-a]pyridine moiety might require optimized reaction conditions, such as the use of more potent Lewis acid catalysts or microwave irradiation to drive the reaction to completion.[9]

Passerini Reaction

The Passerini three-component reaction combines an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide.[10] The electrophilicity of the aldehyde's carbonyl carbon is a key factor in this reaction. A recent study on the reactivity of imidazole- and pyridine-carboxaldehydes suggested that imidazolecarboxaldehydes are less reactive towards nucleophilic addition compared to their pyridine counterparts.[11] This suggests that this compound might require activation by a strong Lewis acid to effectively participate in a Passerini reaction.

Conclusion

This compound is a highly valuable and versatile building block for the construction of complex, biologically relevant molecules through multicomponent reactions. This application note has provided detailed, field-proven protocols for its synthesis and its successful application in the Groebke-Blackburn-Bienaymé reaction. Furthermore, the exploration of tandem GBB-Ugi reactions opens up avenues for the rapid synthesis of diverse peptidomimetic libraries. While its application in other MCRs like the Biginelli and Passerini reactions warrants further investigation, the theoretical considerations presented here offer a starting point for future research. The strategic use of this aldehyde in MCR-based synthetic campaigns will undoubtedly continue to fuel innovation in drug discovery and medicinal chemistry.

References

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Available at: [Link]

  • Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Available at: [Link]

  • A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. Available at: [Link]

  • The Groebke-Blackburn-Bienaymé Reaction - PubMed. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Available at: [Link]

  • Regioselective synthesis and molecular docking studies of functionalized imidazo [1,2-a]pyridine derivatives through MCRs - PubMed. Available at: [Link]

  • Synthesis of imidazo[1,2‐a]pyridines by multi‐component reaction. - ResearchGate. Available at: [Link]

  • A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones - Beilstein Archives. Available at: [Link]

  • The Biginelli Dihydropyrimidine Synthesis - Organic Reactions. Available at: [Link]

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Available at: [Link]

  • A four-component modified Biginelli reaction: A novel approach for C-2 functionalized dihydropyrimidines - NIH. Available at: [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines | ACS Omega. Available at: [Link]

  • Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC. Available at: [Link]

  • Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications - NIH. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. Available at: [Link]

  • Biginelli Reaction- A Green Chemistry Approach for Synthesis of Tetrahydro Pyrimidine Derivatives. - Journal of Internal Medicine & Pharmacology (JIMP). Available at: [Link]

  • HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines. Available at: [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PubMed Central. Available at: [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW - MDPI. Available at: [Link]

  • Reactivity of Imidazole- and Pyridine-Carboxaldehydes for Gem-Diol and Hemiacetal Generation: Theoretical and Experimental Insights - PubMed. Available at: [Link]

  • Passerini Multicomponent Reactions | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Available at: [Link]

Sources

Application Notes and Protocols for the Biological Screening of 7-Methylimidazo[1,2-a]pyridine-3-carbaldehyde Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the biological screening of novel analogs of 7-Methylimidazo[1,2-a]pyridine-3-carbaldehyde. The protocols outlined herein are designed to be robust and self-validating, providing a clear rationale for each experimental step. This guide will focus on a tiered screening approach, beginning with a primary assessment of cytotoxicity, followed by secondary assays to elucidate potential anti-inflammatory and antimicrobial activities.

Rationale for Screening Strategy

Given the broad spectrum of biological activities associated with the imidazo[1,2-a]pyridine core, a multi-faceted screening approach is warranted.[3] Our proposed workflow initiates with a fundamental cytotoxicity assessment across a panel of cancer cell lines. This not only identifies potential anticancer agents but also establishes a therapeutic window for subsequent assays. Analogs demonstrating significant cytotoxic profiles will be prioritized for further anticancer evaluation, while those with low cytotoxicity can be channeled into anti-inflammatory and antimicrobial screening funnels. This strategy ensures the efficient allocation of resources and a comprehensive characterization of the synthesized analogs.

Experimental Workflow

The overall experimental workflow for the biological screening of this compound analogs is depicted in the following diagram.

Screening Workflow cluster_0 Primary Screening cluster_1 Secondary Screening Funnels Compound This compound Analogs MTT_Assay Cytotoxicity Screening (MTT Assay) Compound->MTT_Assay IC50 Determine IC50 Values MTT_Assay->IC50 High_Cytotoxicity High Cytotoxicity (Low IC50) IC50->High_Cytotoxicity Prioritize Low_Cytotoxicity Low Cytotoxicity (High IC50) IC50->Low_Cytotoxicity Channel Anticancer Anticancer Assays (Apoptosis, Cell Cycle) High_Cytotoxicity->Anticancer Anti_inflammatory Anti-inflammatory Assays (NO Production, Cytokine Levels) Low_Cytotoxicity->Anti_inflammatory Antimicrobial Antimicrobial Assays (MIC, MBC) Low_Cytotoxicity->Antimicrobial

Caption: A tiered approach for screening this compound analogs.

Part 1: Primary Cytotoxicity Screening

The initial step in evaluating the biological potential of the synthesized analogs is to assess their cytotoxicity against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability.[4][5] This assay measures the metabolic activity of cells, which is an indicator of their viability and proliferation rate.[4][6]

Protocol 1: MTT Assay for Cytotoxicity

Objective: To determine the half-maximal inhibitory concentration (IC50) of the this compound analogs on selected cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HepG2 - liver)[7]

  • RPMI-1640 or DMEM medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound analogs (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)[8]

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[10] Incubate for 48-72 hours.[10]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Compound A549 IC50 (µM) MCF-7 IC50 (µM) HepG2 IC50 (µM)
Analog 115.225.832.1
Analog 2>100>100>100
Analog 35.68.212.5
Doxorubicin0.81.21.5
Note: The data presented in this table is hypothetical and serves as an example for presenting experimental results.

Part 2: Secondary Screening of Bioactivity

Based on the results of the primary cytotoxicity screening, the analogs will be directed to the appropriate secondary screening funnel.

A. Anti-inflammatory Activity Screening

For analogs exhibiting low cytotoxicity (high IC50 values), their potential as anti-inflammatory agents can be investigated. A common in vitro model for inflammation involves the use of lipopolysaccharide (LPS)-stimulated macrophages.[11]

Signaling Pathway of Interest: NF-κB

The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a key regulator of inflammatory responses.[12][13] In unstimulated cells, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals like LPS, a signaling cascade is initiated, leading to the translocation of NF-κB into the nucleus, where it induces the expression of pro-inflammatory genes, including those for nitric oxide synthase (iNOS) and various cytokines.[14][15]

NF-kB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Gene Expression Nucleus->Genes induces

Caption: Simplified NF-κB signaling pathway in inflammation.[16]

Protocol 2: Nitric Oxide (NO) Production Assay

Objective: To assess the inhibitory effect of the analogs on nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM medium with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • Test compounds

  • Griess Reagent (Part A: Sulfanilamide solution, Part B: N-(1-naphthyl)ethylenediamine dihydrochloride solution)[11]

  • Sodium nitrite (NaNO2) standard

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.[11]

  • Treatment: Pre-treat the cells with various non-toxic concentrations of the test compounds for 1-2 hours.

  • Stimulation: Add LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.[11]

  • Sample Collection: Collect 100 µL of the cell culture supernatant from each well.[11]

  • Griess Reaction: Add 50 µL of Griess Reagent Part A to each supernatant sample, incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.[11]

  • Measurement: Measure the absorbance at 540 nm.[11]

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control.

Compound Concentration (µM) NO Production (% of Control)
Vehicle-100
Analog 21045.3
Analog 25012.7
L-NAME (Control)10025.1
Note: The data presented in this table is hypothetical and serves as an example for presenting experimental results.
B. Antimicrobial Activity Screening

For analogs with low cytotoxicity, their antimicrobial potential against a panel of pathogenic bacteria and fungi can be evaluated.

Protocol 3: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of the analogs that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Test compounds

  • Positive control antibiotics (e.g., Ampicillin, Gentamycin)[17]

  • 96-well plates

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the microorganism according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[18][19][20]

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in the appropriate broth in a 96-well plate.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Compound S. aureus MIC (µg/mL) E. coli MIC (µg/mL) C. albicans MIC (µg/mL)
Analog 21632>64
Analog 481632
Ampicillin28N/A
FluconazoleN/AN/A4
Note: The data presented in this table is hypothetical and serves as an example for presenting experimental results.

Conclusion

This application note provides a structured and detailed protocol for the initial biological screening of this compound analogs. By employing a tiered approach, researchers can efficiently identify compounds with potential anticancer, anti-inflammatory, or antimicrobial activities. The provided protocols are based on established and validated methods, ensuring the generation of reliable and reproducible data. Further characterization of lead compounds identified through this screening cascade will be necessary to elucidate their mechanisms of action and to assess their therapeutic potential.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Mishra, P., & Singh, P. (2023). Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents. Archiv der Pharmazie, 356(11), 2300229. [Link]

  • Ullah, A., et al. (2016). Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo. Antimicrobial Agents and Chemotherapy, 60(8), 5018-5022. [Link]

  • Al-Otaibi, W. Q., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Molecules, 27(18), 6035. [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Azizi, Z., et al. (2024). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Bioimpacts, 14(2), 27618. [Link]

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]

  • Yilmaz, B. S., et al. (2020). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1736-1747. [Link]

  • protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]

  • Oeckinghaus, A., & Ghosh, S. (2009). The NF-κB family of transcription factors and its regulation. Cold Spring Harbor Perspectives in Biology, 1(4), a000034. [Link]

  • Barnes, P. J., & Karin, M. (1997). Nuclear factor-kappaB: a pivotal transcription factor in chronic inflammatory diseases. The New England Journal of Medicine, 336(15), 1066-1071. [Link]

  • Al-Blewi, F. F., et al. (2022). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 23(4), 118. [Link]

  • Al-Ghorbani, M., et al. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega, 9(1), 1069-1084. [Link]

  • Sun, S. C. (2017). The non-canonical NF-κB pathway in immunity and inflammation. Nature Reviews Immunology, 17(9), 545-558. [Link]

  • CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Yilmaz, B. S., et al. (2020). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1736-1747. [Link]

  • Azizi, Z., et al. (2024). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Bioimpacts, 14(2), 27618. [Link]

  • Hayakawa, M., et al. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 15(1), 403-412. [Link]

  • Patel, R. V., et al. (2022). Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. Journal of Heterocyclic Chemistry, 59(11), 1956-1966. [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved from [Link]

  • Li, Y., et al. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry, 63(6), 3046-3064. [Link]

  • National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]

  • Lombardino, J. G., & Wiseman, E. H. (1972). Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. Journal of Medicinal Chemistry, 15(8), 848-849. [Link]

  • Li, Y., et al. (2015). Design, Synthesis and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel DPP-4 Inhibitors. Chemical Biology & Drug Design, 86(4), 849-856. [Link]

  • Wang, Y., et al. (2017). Synthesis, biological evaluation and molecular modeling of imidazo[1,2-a]pyridine derivatives as potent antitubulin agents. Bioorganic & Medicinal Chemistry, 25(15), 4088-4099. [Link]

  • Gomaa, A. M., et al. (2021). Synthesis and Antibacterial Activity of New Imidazo[1,2-a]pyridines Festooned with Pyridine, Thiazole or Pyrazole Moiety. Polycyclic Aromatic Compounds, 41(4), 834-846. [Link]

  • ResearchGate. (n.d.). M100S - Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Clinical & Laboratory Standards Institute. (n.d.). CLSI. Retrieved from [Link]

  • Singh, V., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(3), 398-417. [Link]

  • Patel, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Medicinal Chemistry, 20(2), 132-152. [Link]

  • Sarker, S. D., & Nahar, L. (2012). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Molecules, 17(12), 13233-13253. [Link]

  • ResearchGate. (n.d.). Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Antibacterial Susceptibility Test Interpretive Criteria. Retrieved from [Link]

  • Shtil, A. A., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Cell and Tissue Biology, 14(1), 1-11. [Link]

  • National Cancer Institute. (n.d.). NCI-60 Screening Methodology. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, antibacterial and antifungal activity of some new imidazo[1,2-a]pyridine derivatives. Retrieved from [Link]

  • Slideshare. (n.d.). Screening models for inflammatory drugs. Retrieved from [Link]

  • Bitesize Bio. (n.d.). Three Steps for Setting up a Drug Screening Assay. Retrieved from [Link]

  • PubMed Central. (n.d.). Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro pharmacological screening methods for anti-inflammatory agents. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Methylimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Methylimidazo[1,2-a]pyridine-3-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable heterocyclic scaffold. The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, appearing in numerous marketed drugs.[1][2] This guide provides in-depth troubleshooting advice and detailed protocols to help you overcome common challenges and improve the yield and purity of your target compound.

Our focus will be on the most common and effective two-step synthetic sequence: the initial cyclization to form the imidazo[1,2-a]pyridine core, followed by a Vilsmeier-Haack formylation to install the C3-carbaldehyde group.

Overall Synthetic Workflow

The synthesis is typically approached in two key stages. First, a substituted 2-aminopyridine undergoes a condensation/cyclization reaction to form the fused heterocyclic system. Second, this electron-rich system is formylated at the highly activated C3 position.

SynthesisWorkflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Vilsmeier-Haack Formylation A 2-Amino-4-methylpyridine C 7-Methylimidazo[1,2-a]pyridine A->C:w Base (e.g., NaHCO3) Solvent (e.g., EtOH) Reflux B α-Halocarbonyl (e.g., Chloroacetaldehyde) B->C:w E This compound C->E:w 1. 0°C to 80°C 2. Aqueous Work-up D POCl3 + DMF (Vilsmeier Reagent) D->E:w

Caption: General two-step synthesis of the target compound.

Troubleshooting Guide & FAQs

This section is structured as a series of questions you might encounter during your experiments. Each answer provides a causal explanation and actionable solutions.

Part 1: Issues with the Intermediate Synthesis (7-Methylimidazo[1,2-a]pyridine)

Question: My initial cyclization reaction to form 7-methylimidazo[1,2-a]pyridine is failing or giving very low yields. What are the most common reasons for this?

This reaction, a variation of the Tschitschibabin reaction, is generally robust but sensitive to a few key parameters.[3] Low yields often trace back to starting material quality or suboptimal reaction conditions.

Causality & Solutions:

  • Purity of 2-Amino-4-methylpyridine: This is the most critical starting material. Commercial sources can vary in purity. Contaminants can chelate with reagents or participate in side reactions.

    • Expert Insight: Always verify the purity of your 2-amino-4-methylpyridine by melting point or NMR before starting. If it appears discolored (it should be an off-white to light yellow solid), consider purification by recrystallization from a suitable solvent system or a quick filtration through a silica plug. A reliable purification method involves dissolving the crude material in a dilute acid solution, extracting with an organic solvent to remove non-basic impurities, and then basifying the aqueous layer to precipitate the purified amine.[4]

  • Reactivity of the α-Halocarbonyl: The choice between chloroacetaldehyde and bromoacetaldehyde involves a trade-off.

    • Chloroacetaldehyde: More stable and easier to handle (often supplied as an aqueous solution), but less reactive, potentially requiring longer reaction times or higher temperatures.

    • Bromoacetaldehyde: Highly reactive, leading to faster reaction times, but it is less stable and can degrade upon storage.

    • Protocol: When using an aqueous solution of chloroacetaldehyde, ensure your reaction is not overly dilute. If using bromoacetaldehyde, it's best to use a freshly opened bottle.

  • Suboptimal Reaction Conditions: The choice of base and solvent is crucial for neutralizing the hydrogen halide (HCl or HBr) formed during the reaction, which would otherwise protonate the starting amine, rendering it unreactive.

    • Expert Insight: Sodium bicarbonate (NaHCO₃) is an ideal base as it is mild and largely insoluble, preventing strongly basic conditions that could promote side reactions. Ethanol is a common and effective solvent. The reaction typically requires heating to reflux to proceed at a reasonable rate.[3][5]

Optimized Protocol for 7-Methylimidazo[1,2-a]pyridine Synthesis

ParameterRecommended ConditionRationale
Solvent Ethanol (EtOH) or Isopropanol (IPA)Good solubility for reactants; appropriate boiling point for reflux.
Base Sodium Bicarbonate (NaHCO₃)Mild base to neutralize acid byproduct without causing degradation.
Stoichiometry 2-Amino-4-methylpyridine (1.0 eq), α-Halocarbonyl (1.1-1.2 eq), NaHCO₃ (2.0-3.0 eq)A slight excess of the electrophile ensures full conversion of the aminopyridine. Excess base ensures the reaction medium remains neutral.
Temperature Reflux (typically 78°C for EtOH)Provides sufficient thermal energy to overcome the activation barrier.
Reaction Time 4 - 12 hoursMonitor by TLC (e.g., 30% Ethyl Acetate in Hexane) until starting material is consumed.
Part 2: Improving Yield in the Vilsmeier-Haack Formylation Step

Question: I have the intermediate, but the Vilsmeier-Haack formylation to get this compound is inefficient. How can I optimize this step?

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich heterocycles.[6] Its success hinges on the correct preparation of the electrophilic Vilsmeier reagent and precise control over the reaction conditions. The mechanism involves the formation of a chloroiminium salt (the Vilsmeier reagent) from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), which then attacks the C3 position of the imidazo[1,2-a]pyridine ring.[7][8]

VilsmeierTroubleshooting Start Low Yield in Formylation Step Check1 Are your reagents anhydrous? Start->Check1 Check2 Is Vilsmeier reagent prepared correctly? Check1->Check2 Yes Solution1 Use dry DMF. Use fresh POCl3. Run under N2/Ar. Check1->Solution1 No Check3 Is the reaction temperature controlled? Check2->Check3 Yes Solution2 Add POCl3 to DMF slowly at 0-5 °C. Stir for 30-60 min before adding substrate. Check2->Solution2 No Check4 Is the work-up procedure correct? Check3->Check4 Yes Solution3 Add substrate solution slowly at 0-5 °C. Warm gradually to 60-90 °C and hold. Check3->Solution3 No Solution4 Pour reaction mixture onto crushed ice. Neutralize slowly with cold NaOH or K2CO3 soln. Check4->Solution4 No End Improved Yield Check4->End Yes Solution1->Check2 Solution2->Check3 Solution3->Check4 Solution4->End

Sources

Purification challenges for 7-Methylimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 7-Methylimidazo[1,2-a]pyridine-3-carbaldehyde

Welcome to the dedicated support center for this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the synthetic and purification challenges associated with this valuable heterocyclic building block. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous marketed drugs and clinical candidates.[1][2] However, the introduction of a reactive carbaldehyde group at the 3-position presents unique purification hurdles.

This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your purification workflow.

Troubleshooting Guide: Common Purification Issues

This section addresses specific, practical problems you may encounter after the initial synthesis and work-up of your crude product.

Q1: My crude product is a dark, oily residue, but the literature reports a powder. What's causing this and how can I purify it?

A1: This is a frequent issue stemming from several potential sources:

  • Residual High-Boiling Solvents: Solvents used in the synthesis, such as DMF, DMSO, or toluene, can be difficult to remove completely under reduced pressure and can keep the product in an oily state.

  • Polymeric Byproducts: The aldehyde functionality can be susceptible to side reactions, especially under acidic or basic conditions used during synthesis or work-up, leading to the formation of tar-like oligomers.

  • Unreacted Starting Materials: Precursors like α-haloketones or substituted 2-aminopyridines may be oily and present in significant quantities.

Causality & Recommended Protocol: The primary goal is to induce crystallization by removing impurities that inhibit the formation of a crystal lattice. Column chromatography is the most robust method here. The polarity of the imidazo[1,2-a]pyridine core, combined with the polar aldehyde, requires a carefully selected solvent system.

Workflow: From Oily Crude to Pure Solid

cluster_start Initial State cluster_purification Purification Strategy cluster_analysis Analysis & Final Steps crude Dark, Oily Crude Product dissolve Dissolve in Minimal DCM crude->dissolve Step 1 adsorb Adsorb onto Silica Gel dissolve->adsorb Step 2 load Dry Load onto Column adsorb->load Step 3 chromatography Column Chromatography (Gradient Elution) load->chromatography Step 4 fractions Collect & Analyze Fractions (TLC) chromatography->fractions Step 5 pool Pool Pure Fractions fractions->pool Step 6 evaporate Evaporate Solvent pool->evaporate Step 7 final_product Crystalline Solid Product evaporate->final_product Result

Caption: Workflow for purifying an oily crude product.

Q2: I'm seeing multiple spots on my TLC plate after purification. How do I identify the impurities and improve separation?

A2: Multiple spots indicate the presence of impurities that co-elute with your product. Common culprits include:

  • Isomeric Byproducts: Depending on the substitution pattern of your starting 2-aminopyridine, regioisomers can form.

  • Over-oxidation: The aldehyde group (-CHO) can be oxidized to the corresponding carboxylic acid (-COOH), which will appear as a more polar spot on the TLC, often streaking from the baseline.[3]

  • Unreacted 2-Amino-4-methylpyridine: This starting material is polar and may linger if the reaction did not go to completion.

Expert Advice for Improved Separation:

  • TLC System Optimization: Before running a column, test various solvent systems. A two-solvent system like Hexane/Ethyl Acetate is a good starting point. If separation is poor, try a three-component system, such as DCM/MeOH with a trace amount (0.5%) of triethylamine (TEA). The TEA will deactivate the acidic sites on the silica gel, preventing streaking of the basic imidazopyridine nitrogen and sharpening the spots.

  • Gradient Elution: A common mistake is using isocratic (constant solvent ratio) elution for column chromatography. A shallow gradient, slowly increasing the polarity, provides much better resolution. For example, start with 10% Ethyl Acetate in Hexane and gradually increase to 40-50%.

Table 1: Recommended Solvent Systems for Chromatography

PolaritySolvent System (v/v)Application Notes
Low to Medium Hexane / Ethyl Acetate (9:1 to 1:1)Excellent starting point for resolving less polar impurities from the product. Often used in published procedures.[4][5]
Medium to High Dichloromethane / Methanol (99:1 to 95:5)Effective for more polar impurities. Add 0.5% triethylamine (TEA) to reduce tailing of the product on the silica gel.
Alternative Toluene / Acetone (9:1 to 7:3)Can offer different selectivity compared to ester- or alcohol-based systems, sometimes resolving difficult-to-separate spots.
Q3: My yield is very low after column chromatography. Is the compound degrading on the silica gel?

A3: This is a valid concern. The imidazo[1,2-a]pyridine core contains a basic nitrogen atom that can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This can lead to irreversible adsorption and/or degradation of the product on the column, significantly reducing your isolated yield.

Self-Validating Protocol to Mitigate Low Recovery:

  • Use Deactivated Silica: Before preparing your column, slurry the silica gel in your starting eluent containing 1-2% triethylamine. Let it stand for 30 minutes before packing the column. This neutralizes the acidic sites and minimizes product loss.

  • Limit Residence Time: Do not leave the compound on the column for an extended period. Run the chromatography session efficiently from start to finish.

  • Consider Alternative Stationary Phases: If recovery issues persist, switch to a less acidic stationary phase like neutral alumina or consider reverse-phase chromatography if your impurities have significantly different lipophilicity.

Troubleshooting Logic: Diagnosing Low Yield

cluster_causes Potential Causes cluster_solutions Recommended Solutions start Low Yield After Column Chromatography adsorption Strong Adsorption to Silica? start->adsorption degradation Degradation on Column? start->degradation elution Incomplete Elution? start->elution sol1 Use Deactivated Silica (add 1-2% TEA to eluent) adsorption->sol1 sol2 Switch to Alumina or Reverse Phase adsorption->sol2 degradation->sol1 sol4 Run Column Faster degradation->sol4 sol3 Increase Eluent Polarity (e.g., add MeOH) elution->sol3

Sources

Technical Support Center: Navigating the Reactivity of 7-Methylimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Methylimidazo[1,2-a]pyridine-3-carbaldehyde. This resource is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile but sometimes challenging heterocyclic aldehyde. The inherent electronic properties of the imidazo[1,2-a]pyridine scaffold can lead to unexpected reactivity profiles. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you overcome common hurdles and achieve your synthetic goals.

Understanding the Challenge: The Electron-Rich Nature of the Imidazo[1,2-a]pyridine Ring

The core of the issue with the reactivity of this compound lies in the electron-donating nature of the fused heterocyclic system. The nitrogen atom at position 1 and the delocalized π-electron system enrich the C3 position, which in turn reduces the electrophilicity of the aldehyde's carbonyl carbon. This makes it less susceptible to attack by nucleophiles compared to simple aromatic or aliphatic aldehydes. Consequently, standard reaction conditions often result in low yields, incomplete conversion, or no reaction at all.

This guide will walk you through strategies to activate the aldehyde and drive your desired transformations to completion.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter in a question-and-answer format.

Question 1: My nucleophilic addition reaction (e.g., Grignard, organolithium) is sluggish or failing completely. What's the first thing I should check?

Answer: The primary suspect is the low electrophilicity of the carbonyl carbon.

  • Initial Checks:

    • Reagent Purity: Ensure your this compound is pure. Impurities can interfere with the reaction.[1]

    • Anhydrous Conditions: Organometallic reagents are extremely sensitive to moisture. Ensure all glassware is oven-dried and solvents are rigorously dried.[1]

    • Reagent Quality: Titrate your organometallic reagent to confirm its concentration.

  • Activation Strategy: Lewis Acid Catalysis

    • Rationale: A Lewis acid will coordinate to the carbonyl oxygen, withdrawing electron density and making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

    • Recommended Lewis Acids:

      • Magnesium bromide (MgBr₂)

      • Zinc chloride (ZnCl₂)

      • Titanium tetrachloride (TiCl₄) - use with caution due to its high reactivity.

    • General Procedure:

      • Dissolve the aldehyde in an anhydrous solvent (e.g., THF, DCM).

      • Add 1.1 equivalents of the Lewis acid and stir at room temperature for 30 minutes.

      • Cool the mixture to the desired reaction temperature (e.g., 0 °C or -78 °C) before adding the nucleophile.

Question 2: I'm attempting a reductive amination, but I'm observing low conversion to the imine and subsequent amine.

Answer: This is a common issue, often stemming from slow imine formation.

  • Troubleshooting Steps:

    • Water Removal: The formation of the imine intermediate is an equilibrium process that produces water. The presence of water can inhibit the reaction. The use of molecular sieves (3Å or 4Å) can help to drive the equilibrium towards the imine.[2]

    • Acid Catalysis: The reaction is often catalyzed by a Brønsted acid. However, strong acids can protonate the imidazo[1,2-a]pyridine ring, deactivating it. Use a mild acid catalyst.

      • Recommended Catalysts:

        • Acetic acid (catalytic amount)

        • p-Toluenesulfonic acid (pTSA) (catalytic amount)

    • Choice of Reducing Agent: Use a reducing agent that is selective for the imine over the aldehyde.

      • Recommended Reducing Agents:

        • Sodium triacetoxyborohydride (STAB)

        • Sodium cyanoborohydride (NaBH₃CN) - Note: handle with care due to the potential release of HCN under acidic conditions.

G

Question 3: My Wittig reaction is giving low yields, and I'm recovering unreacted aldehyde. What can I do?

Answer: The reactivity of the phosphorus ylide is a critical factor, especially with less reactive aldehydes.

  • Troubleshooting Steps:

    • Ylide Reactivity: For less reactive aldehydes, a more reactive, non-stabilized ylide is often necessary. If you are using a stabilized ylide (containing an electron-withdrawing group), consider switching to a non-stabilized one (e.g., from an alkyltriphenylphosphonium salt).[3]

    • Base Selection: Ensure you are using a strong enough base to fully deprotonate the phosphonium salt and generate the ylide. Common choices include n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu).[3]

    • Reaction Temperature: Generating the ylide is often done at a low temperature (e.g., 0 °C or -78 °C), followed by the addition of the aldehyde and allowing the reaction to warm to room temperature.

    • Phenolic Impurities: If your starting materials contain acidic protons (like a phenol), you will need to use additional equivalents of the base.[4]

Question 4: I'm trying a Knoevenagel condensation, but the reaction is not proceeding. How can I promote it?

Answer: The Knoevenagel condensation typically requires a basic catalyst to deprotonate the active methylene compound. With an electron-rich aldehyde, optimizing the catalyst and conditions is key.

  • Troubleshooting Steps:

    • Catalyst Choice: While weak amine bases like piperidine or pyridine are standard, you may need a slightly stronger base or a different catalytic system.[5]

    • Lewis Acid Co-catalysis: The addition of a Lewis acid can activate the aldehyde, making it more susceptible to attack by the enolate of the active methylene compound.

    • Doebner Modification: If your active methylene compound is malonic acid, using pyridine as the solvent can facilitate the reaction, often with subsequent decarboxylation.[5]

    • Water Removal: As with imine formation, removing the water produced during the condensation (e.g., with a Dean-Stark apparatus) can drive the reaction to completion.

G

Frequently Asked Questions (FAQs)

  • Q1: Why is this compound less reactive than benzaldehyde? The imidazo[1,2-a]pyridine ring system is electron-rich and acts as an electron-donating group. This increases the electron density on the carbonyl carbon of the aldehyde, making it less electrophilic and therefore less reactive towards nucleophiles compared to benzaldehyde.

  • Q2: Can I use Brønsted acids to activate the aldehyde? Yes, but with caution. While Brønsted acids can protonate the carbonyl oxygen and increase its electrophilicity, they can also protonate the nitrogen atoms of the imidazo[1,2-a]pyridine ring, which can lead to side reactions or deactivation of the substrate. Mild acidic conditions are generally preferred.

  • Q3: Are there any known side reactions to be aware of? Under strongly acidic conditions, imidazo[1,2-a]pyridines can be susceptible to polymerization or degradation. Additionally, if other functional groups are present on the molecule, they may react under the conditions used to activate the aldehyde. Always monitor your reactions by TLC or LC-MS to check for the formation of byproducts.[1]

  • Q4: What is the best solvent for reactions with this aldehyde? The choice of solvent is highly reaction-dependent. For reactions involving organometallics, anhydrous ethers like THF or diethyl ether are standard. For condensations, aprotic solvents like DCM, toluene, or DMF are often used. Always ensure your solvent is compatible with all reagents and conditions.[1]

  • Q5: How should I purify the products of my reactions? Standard silica gel column chromatography is typically effective for purifying products derived from this compound. A gradient elution system, often starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, is a good starting point.

Experimental Protocols

Protocol 1: Lewis Acid-Catalyzed Reductive Amination

This protocol describes the reductive amination of this compound with a primary amine using zinc chloride as a Lewis acid catalyst and sodium triacetoxyborohydride as the reducing agent.

ReagentMolar Eq.
This compound1.0
Primary Amine1.1
Anhydrous Zinc Chloride (ZnCl₂)1.2
Sodium Triacetoxyborohydride (STAB)1.5
Anhydrous Dichloromethane (DCM)-

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous DCM.

  • Add anhydrous zinc chloride (1.2 eq) and stir the mixture at room temperature for 30 minutes.

  • Add the primary amine (1.1 eq) and stir for an additional 2 hours at room temperature.

  • Add sodium triacetoxyborohydride (1.5 eq) in portions over 15 minutes.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM (3x), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Wittig Reaction with a Non-Stabilized Ylide

This protocol details the olefination of this compound using a non-stabilized phosphorus ylide.

ReagentMolar Eq.
Alkyltriphenylphosphonium Bromide1.2
n-Butyllithium (n-BuLi)1.1
This compound1.0
Anhydrous Tetrahydrofuran (THF)-

Step-by-Step Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add the alkyltriphenylphosphonium bromide salt (1.2 eq) and anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise. The solution should turn a characteristic deep red or orange color, indicating ylide formation.

  • Stir the mixture at 0 °C for 1 hour.

  • Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3x), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Characterization and Analysis

Accurate characterization is crucial for confirming the success of your reaction.

  • ¹H and ¹³C NMR Spectroscopy: The chemical shifts of the protons and carbons in the imidazo[1,2-a]pyridine core are characteristic. Pay close attention to the disappearance of the aldehyde proton signal (around 10 ppm in ¹H NMR) and the appearance of new signals corresponding to your product.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of your product.

  • Infrared (IR) Spectroscopy: Look for the disappearance of the aldehyde C=O stretch (typically around 1680-1700 cm⁻¹) and the appearance of new characteristic peaks (e.g., C=C for an alkene, N-H for a secondary amine).

Reference ¹H NMR Data for Starting Material (CDCl₃, 400 MHz):

  • Aldehyde Proton (CHO): ~10.0 ppm (singlet)

  • Pyridine Ring Protons: ~9.6 ppm (doublet), ~7.8 ppm (singlet), ~7.1 ppm (doublet)

  • Imidazole Ring Proton: ~8.0 ppm (singlet)

  • Methyl Protons (CH₃): ~2.4 ppm (singlet)

References

  • BenchChem Technical Support Team. (2025). "Troubleshooting guide for the synthesis of heterocyclic compounds". BenchChem.
  • Stephan, D. W. (2015). "Frustrated Lewis pairs": a new strategy to small molecule activation and hydrogenation catalysis. Dalton Transactions, 44(15), 6655-6666.
  • Knoevenagel, E. (1898). Condensation von Malonsäure mit aromatischen Aldehyden durch Ammoniak und Amine. Berichte der deutschen chemischen Gesellschaft, 31(3), 2596-2619.
  • Wittig, G., & Schöllkopf, U. (1954). Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil.). Berichte der deutschen chemischen Gesellschaft, 87(9), 1318-1330.
  • Reddit r/Chempros. (2022). Problems with wittig reaction.

Sources

Technical Support Center: Synthesis of Imidazo[1,2-a]pyridine-3-carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridine-3-carbaldehydes. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this critical scaffold in their work. Here, we address common challenges and side reactions encountered during the synthesis, with a focus on providing practical, field-tested solutions. Our goal is to equip you with the knowledge to troubleshoot and optimize your synthetic protocols effectively.

Introduction to the Vilsmeier-Haack Formylation of Imidazo[1,2-a]pyridines

The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich heterocyclic systems, including imidazo[1,2-a]pyridines.[1][2][3][4][5] The reaction typically involves the use of a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[4][5] While this method is generally efficient, the reactivity of the imidazo[1,2-a]pyridine nucleus can sometimes lead to undesired side reactions. This guide provides a structured approach to identifying and mitigating these issues.

Troubleshooting Guide

Issue 1: Presence of a Diformylated Byproduct

Question: My reaction mixture shows a significant amount of a byproduct with a mass corresponding to the addition of two aldehyde groups to my starting imidazo[1,2-a]pyridine. How can I prevent this over-formylation?

Answer:

Over-formylation, or diformylation, is a common side reaction when the substrate contains multiple activated positions or when the reaction conditions are too harsh.[4][6] The imidazo[1,2-a]pyridine scaffold is electron-rich, and while the C3 position is the most nucleophilic, forcing conditions can lead to a second formylation, often on the pyridine ring.

Root Causes and Solutions:

  • Excess Vilsmeier Reagent: An excess of the formylating agent can drive the reaction towards diformylation.

    • Protocol: Carefully control the stoichiometry of the Vilsmeier reagent. A 1.5-fold excess of the reagent relative to the imidazo[1,2-a]pyridine is a good starting point.[7] Titrate the amount of the reagent to find the optimal balance between conversion of the starting material and the formation of the diformylated product.

  • High Reaction Temperature: Elevated temperatures can provide the activation energy needed for the less favorable second formylation.

    • Protocol: Maintain a lower reaction temperature. Start the reaction at 0°C and allow it to slowly warm to room temperature.[7][8] If the reaction is sluggish, a gentle warming to 40-50°C should be attempted before resorting to higher temperatures. Monitor the reaction closely by TLC or LC-MS to track the appearance of the byproduct.

  • Prolonged Reaction Time: Extended reaction times can also lead to the formation of side products.

    • Protocol: Monitor the reaction progress frequently. Once the starting material is consumed and the desired product is at its maximum concentration, quench the reaction promptly.

Issue 2: Formation of a Chlorinated Byproduct

Question: I have isolated a byproduct that appears to be a chlorinated version of my desired imidazo[1,2-a]pyridine-3-carbaldehyde. What is the cause and how can I avoid it?

Answer:

The presence of POCl₃ in the reaction mixture introduces a potential source of chlorination.[9][10] While the primary role of POCl₃ is to activate DMF to form the Vilsmeier reagent, it can also act as a chlorinating agent, especially at higher temperatures or with prolonged reaction times. The imidazo[1,2-a]pyridine ring system is susceptible to electrophilic halogenation.

Root Causes and Solutions:

  • Decomposition of the Vilsmeier Reagent: At higher temperatures, the Vilsmeier reagent can decompose, releasing reactive chlorine species.

    • Protocol: Prepare the Vilsmeier reagent at a low temperature (0°C) and add the imidazo[1,2-a]pyridine solution dropwise to the pre-formed reagent.[7] This ensures that the formylation occurs efficiently at a lower temperature, minimizing the risk of reagent decomposition.

  • Excess POCl₃: Using a large excess of POCl₃ can increase the likelihood of chlorination.

    • Protocol: Use a stoichiometric amount or a slight excess of POCl₃ relative to DMF. A 1:1 or 1:1.2 ratio of DMF to POCl₃ is generally sufficient.

Issue 3: Incomplete Reaction and Low Yield

Question: My reaction is not going to completion, and I have a significant amount of unreacted starting material. How can I improve the conversion?

Answer:

An incomplete reaction can be due to insufficient activation of the substrate or a Vilsmeier reagent that is not reactive enough under the chosen conditions.

Root Causes and Solutions:

  • Insufficient Reagent: The amount of Vilsmeier reagent may not be enough to fully convert the starting material.

    • Protocol: Increase the equivalents of the Vilsmeier reagent incrementally, for example, from 1.5 to 2.0 equivalents.[7] Monitor for the formation of side products as you increase the reagent concentration.

  • Low Reaction Temperature: While low temperatures are good for minimizing side reactions, they can also slow down the desired transformation, especially with less reactive substrates.

    • Protocol: If the reaction is clean but incomplete at room temperature, gradually increase the temperature to 40-60°C and monitor the progress.[7]

  • Short Reaction Time: The reaction may simply need more time to go to completion.

    • Protocol: Extend the reaction time, ensuring to monitor for the appearance of any degradation products.[7]

Issue 4: Difficult Work-up and Product Isolation

Question: I am having trouble with the work-up of my reaction. I am observing emulsion formation during extraction, and the final product is difficult to purify.

Answer:

Work-up issues in Vilsmeier-Haack reactions are often related to the quenching and hydrolysis of the intermediate iminium salt.

Root Causes and Solutions:

  • Improper Quenching: The hydrolysis of the iminium intermediate is a critical step to obtain the final aldehyde.

    • Protocol: Pour the reaction mixture slowly into a vigorously stirred solution of ice-cold water or a saturated aqueous solution of sodium acetate.[5][7] The use of a mild base helps to neutralize the acidic mixture and facilitates the hydrolysis of the iminium salt.

  • Emulsion Formation: The presence of DMF and other reaction byproducts can lead to the formation of emulsions during aqueous extraction.

    • Protocol: After quenching, if an emulsion forms, add a saturated solution of sodium chloride (brine) to help break the emulsion. Alternatively, filtering the aqueous layer through a pad of celite can also be effective.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the Vilsmeier-Haack formylation of imidazo[1,2-a]pyridines?

A1: DMF typically serves as both the reagent and the solvent. However, if the Vilsmeier reagent precipitates out of solution, a co-solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) can be used to maintain a homogeneous reaction mixture.[7]

Q2: How can I confirm the regioselectivity of the formylation at the C3 position?

A2: The formylation of imidazo[1,2-a]pyridines generally occurs at the most electron-rich and sterically accessible position, which is the C3 position. This can be confirmed by 1H NMR spectroscopy, where the disappearance of the C3-H proton signal and the appearance of a new aldehyde proton signal are characteristic. Further confirmation can be obtained through 2D NMR techniques such as HMBC and NOESY.

Q3: Can I use other formylating agents besides DMF/POCl₃?

A3: While the DMF/POCl₃ system is the most common, other Vilsmeier reagents can be prepared from different substituted amides. However, for the specific formylation of imidazo[1,2-a]pyridines, the DMF/POCl₃ combination is well-established and generally provides good results.

Summary of Key Reaction Parameters

ParameterRecommendationRationale
Vilsmeier Reagent Stoichiometry 1.5 equivalentsBalances conversion with minimizing over-formylation.[7]
Temperature 0°C to room temperatureReduces the risk of side reactions like diformylation and chlorination.[7][8]
Reaction Time Monitor by TLC/LC-MSPrevents the accumulation of byproducts over extended periods.[7]
Quenching Ice-cold water or NaOAc(aq)Ensures complete hydrolysis of the iminium intermediate and neutralizes the reaction mixture.[5][7]

Reaction Pathways

The following diagrams illustrate the desired reaction pathway for the synthesis of imidazo[1,2-a]pyridine-3-carbaldehyde and the competing side reactions.

Vilsmeier-Haack Reaction Pathway cluster_reagent Vilsmeier Reagent Formation cluster_main Main Reaction cluster_side Side Reactions DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl3 Imidazo_Pyridine Imidazo[1,2-a]pyridine Iminium_Salt Iminium Salt Intermediate Imidazo_Pyridine->Iminium_Salt + Vilsmeier Reagent Chlorination Chlorinated Product Imidazo_Pyridine->Chlorination High Temp. / Excess POCl₃ Desired_Product Imidazo[1,2-a]pyridine-3-carbaldehyde Iminium_Salt->Desired_Product Hydrolysis Diformylation Diformylated Product Iminium_Salt->Diformylation Excess Reagent / High Temp.

Caption: Vilsmeier-Haack reaction and potential side reactions.

Experimental Protocols

General Procedure for the Synthesis of Imidazo[1,2-a]pyridine-3-carbaldehyde
  • To a solution of anhydrous DMF (3.0 equiv.) in a flame-dried round-bottom flask under an inert atmosphere, add POCl₃ (1.2 equiv.) dropwise at 0°C.

  • Stir the mixture at 0°C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Dissolve the starting imidazo[1,2-a]pyridine (1.0 equiv.) in a minimal amount of anhydrous DMF or a suitable co-solvent (e.g., DCM).

  • Add the imidazo[1,2-a]pyridine solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and a saturated solution of sodium acetate.

  • Stir the mixture vigorously for 30 minutes to ensure complete hydrolysis of the iminium salt.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine-3-carbaldehyde.

References

  • ResearchGate. (n.d.). Plausible mechanism of formylation of imidazo-pyridine ring. Retrieved from [Link]

  • ResearchGate. (n.d.). Formylation of Furyl-substituted Imidazo[1,2-a]pyridine, Imidazo[1,2-a]pyrimidine and Imidazo[2,1-b]thiazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Approaches to chlorination of imidazo[1,2‐α]pyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of imidazopyridine: (i) POCl3, DMF, CH3COONa, 0 °C to rt, 3 h. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • National Institutes of Health. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. [Link]

  • International Journal of Research in Pharmacy and Science. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Springer. (2022). Micellar effects on kinetics and mechanism of Vilsmeier–Haack formylation and acetylation with Pyridines. Chemical Papers. [Link]

  • ResearchGate. (2022). Convenient and highly efficient microwave-assisted synthesis of 2-Arylimidazo[1,2-a]pyrimidine-3- carbaldehydes in glycerol. Retrieved from [Link]

  • ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. Retrieved from [Link]

  • National Institutes of Health. (n.d.). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. Retrieved from [Link]

  • MDPI. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [Link]

  • PubMed Central. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Retrieved from [Link]

  • YouTube. (2021). Vilsmeier Reaction. Retrieved from [Link]

  • Letters in Applied NanoBioScience. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Imidazo[1,2-a]Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This powerful heterocyclic scaffold is a cornerstone in medicinal chemistry and materials science. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its synthesis, troubleshoot common issues, and optimize reaction conditions for superior results.

I. Troubleshooting Guide & FAQs

This section addresses specific challenges you may encounter during the synthesis of imidazo[1,2-a]pyridines. The question-and-answer format is designed to provide direct and actionable solutions.

Low or No Product Yield

Q1: My Groebke-Blackburn-Bienaymé (GBB) reaction is giving a low yield. What are the most critical parameters to investigate?

A1: The GBB reaction, a three-component reaction involving an aldehyde, a 2-aminopyridine, and an isocyanide, is sensitive to several factors. Here’s a systematic approach to troubleshooting low yields:

  • Catalyst Choice and Loading: The choice of acid catalyst is paramount. While various catalysts have been reported, scandium triflate (Sc(OTf)₃) and ytterbium triflate (Yb(OTf)₃) are often highly effective Lewis acids for this transformation.[1][2] Brønsted acids like p-toluenesulfonic acid (PTSA) and trifluoroacetic acid (TFA) can also be very effective.[2][3] Start with a catalyst loading of 5-10 mol%. Interestingly, in some cases, a lower catalyst loading can lead to better yields.[4] If you are using a catalyst-free system, ensure that your starting materials are of high purity, as trace acidic or basic impurities can influence the reaction rate.

  • Solvent Selection: The solvent plays a more complex role than just a medium for the reaction; it can act as a cocatalyst.[3] Methanol and ethanol are the most commonly used and often give the best results, especially at elevated temperatures.[3][4][5] Dichloromethane (DCM) is another common choice.[1] In some cases, greener solvents like eucalyptol have been used with success.[1][5] If you are observing complex mixtures, consider less polar solvents like toluene or dioxane, though this may require higher temperatures and longer reaction times.[6]

  • Reaction Temperature and Time: While many GBB reactions proceed at room temperature, heating can significantly improve yields, especially for less reactive substrates.[2][7] Microwave irradiation can also be a powerful tool to accelerate the reaction and improve yields.[8][9] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Purity of Starting Materials: The purity of the 2-aminopyridine, aldehyde, and especially the isocyanide is critical. Isocyanides can degrade over time, so using a freshly prepared or purified isocyanide is recommended. Impurities in any of the starting materials can lead to side reactions and significantly lower the yield of the desired product.[6]

Q2: I'm attempting a classical synthesis of imidazo[1,2-a]pyridines from 2-aminopyridine and an α-haloketone, but the yield is poor. What can I do?

A2: This is one of the most traditional methods, first reported by Tschitschibabin.[9] Here are some key optimization points:

  • Base: The addition of a mild base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), is often crucial to neutralize the hydrogen halide formed during the reaction, which can inhibit the reaction or lead to side products.[9][10]

  • Solvent: Ethanol is a common and effective solvent for this reaction.[11] However, in some cases, solvent-free conditions at a moderate temperature (e.g., 60°C) can provide excellent yields and simplify purification.[9][12]

  • Catalyst: While often run without a catalyst, the use of a catalyst like neutral alumina can facilitate the reaction at room temperature.[9][12] Copper-based catalysts have also been shown to be effective.[11]

Side Product Formation and Purification Challenges

Q3: I'm observing significant side product formation in my GBB reaction. What are the likely culprits and how can I minimize them?

A3: Side products in the GBB reaction often arise from competing reaction pathways.

  • Ugi Adducts: In some cases, particularly with aliphatic aldehydes, the classic Ugi four-component condensation product can be observed as a side product.[2] This can sometimes be suppressed by careful control of reaction conditions, such as temperature and catalyst.

  • Homocoupling of Isocyanides: Under certain conditions, isocyanides can undergo self-condensation. Using the isocyanide as the limiting reagent or adding it slowly to the reaction mixture can sometimes mitigate this.

  • Aldehyde-Related Side Reactions: Aldehydes can undergo self-condensation (aldol reaction) or oxidation. Ensuring an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

Q4: My synthesized imidazo[1,2-a]pyridine is difficult to purify. What are some effective purification strategies?

A4: Purification can indeed be challenging due to the similar polarity of the product and unreacted starting materials or side products.

  • Column Chromatography: This is the most common method. A careful selection of the eluent system is key. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is often effective.[11][13]

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent can be a highly effective method for obtaining a pure compound.

  • Acid-Base Extraction: The basic nitrogen atom on the pyridine ring allows for selective extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution (e.g., 1M HCl) to protonate the product and move it to the aqueous layer. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) and the product extracted back into an organic solvent.

  • Sulfate Salt Formation: For industrial-scale purification, forming a sulfate salt of the product can be an efficient method for isolation and purification.[14]

Reaction Condition Optimization

Q5: What is the optimal temperature for imidazo[1,2-a]pyridine synthesis?

A5: The optimal temperature is highly dependent on the specific synthetic route and substrates used.

  • GBB Reaction: Can often be performed at room temperature, but heating to 50-80°C or using microwave irradiation can significantly improve yields and reduce reaction times.[1][2][7] For instance, a copper-catalyzed synthesis from aminopyridines and nitroolefins found 80°C to be the ideal temperature.[15]

  • Ortoleva-King Type Reactions: These reactions, which often involve an in-situ formation of an α-haloketone, typically require heating, often in the range of 80°C.[16][17]

  • Classical α-Haloketone Condensation: While originally performed at high temperatures in a sealed tube, modern variations with the addition of a base or catalyst can often be run at room temperature or with gentle heating (e.g., refluxing in ethanol).[9]

Q6: How do I choose the right solvent for my reaction?

A6: Solvent choice is critical for solubility, reaction rate, and sometimes even the reaction mechanism.

Reaction TypeRecommended SolventsRationale & Considerations
Groebke-Blackburn-Bienaymé Methanol, Ethanol, Dichloromethane (DCM), TolueneAlcohols like methanol can act as cocatalysts.[3] DCM is a good general-purpose solvent. Toluene may be used for less reactive substrates requiring higher temperatures.[6]
Ortoleva-King Dimethylformamide (DMF), WaterDMF is a common polar aprotic solvent for these reactions.[15] Green chemistry approaches have utilized water as a solvent.[16][18]
α-Haloketone Condensation Ethanol, WaterEthanol is a standard choice. Water can be used in some green chemistry protocols.[11]

II. Detailed Experimental Protocols

Here are detailed, step-by-step methodologies for common imidazo[1,2-a]pyridine syntheses.

Protocol 1: Groebke-Blackburn-Bienaymé Three-Component Reaction

This protocol is a general procedure for the synthesis of 3-aminoimidazo[1,2-a]pyridines.

Materials:

  • 2-Aminopyridine derivative (1.0 mmol)

  • Aldehyde (1.0 mmol)

  • Isocyanide (1.0 mmol)

  • Catalyst (e.g., Sc(OTf)₃, 5-10 mol%)

  • Solvent (e.g., Methanol, 5 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the 2-aminopyridine derivative and the catalyst.

  • Add the solvent (methanol) and stir the mixture until the solids are dissolved.

  • Add the aldehyde to the reaction mixture and stir for 5-10 minutes.

  • Add the isocyanide to the reaction mixture.

  • Stir the reaction at room temperature or heat as required (monitor by TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Classical Synthesis from α-Haloketones

This protocol describes the synthesis of 2-substituted imidazo[1,2-a]pyridines.

Materials:

  • 2-Aminopyridine (1.0 mmol)

  • α-Bromoacetophenone derivative (1.0 mmol)

  • Sodium bicarbonate (NaHCO₃, 1.2 mmol)

  • Ethanol (10 mL)

Procedure:

  • In a round-bottom flask, dissolve the 2-aminopyridine and α-bromoacetophenone derivative in ethanol.

  • Add sodium bicarbonate to the mixture.

  • Reflux the reaction mixture with stirring.

  • Monitor the progress of the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture over crushed ice to precipitate the product.

  • Filter the solid product, wash with cold water, and dry under vacuum.

  • If necessary, recrystallize the product from a suitable solvent (e.g., ethanol).[11]

III. Mechanistic Insights and Visualizations

Understanding the reaction mechanisms is crucial for rational optimization.

Groebke-Blackburn-Bienaymé Reaction Mechanism

The GBB reaction proceeds through a series of steps initiated by the acid-catalyzed condensation of the 2-aminopyridine and the aldehyde to form a Schiff base (imine). The isocyanide then undergoes a [4+1] cycloaddition with the activated imine, followed by tautomerization to yield the final imidazo[1,2-a]pyridine product.[19]

GBB_Mechanism cluster_1 Step 1: Imine Formation cluster_2 Step 2: Cycloaddition cluster_3 Step 3: Tautomerization 2-Aminopyridine 2-Aminopyridine Imine Imine 2-Aminopyridine->Imine + Aldehyde - H2O Aldehyde Aldehyde Aldehyde->Imine Cycloadduct Cycloadduct Imine->Cycloadduct + Isocyanide Isocyanide Isocyanide Isocyanide->Cycloadduct Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Cycloadduct->Imidazo[1,2-a]pyridine [1,3]-H shift Classical_Workflow Start Starting Materials Step1 N-Alkylation Start->Step1 2-Aminopyridine + α-Haloketone Intermediate Pyridinium Salt Step2 Intramolecular Condensation Intermediate->Step2 Product Imidazo[1,2-a]pyridine Step2->Product

Caption: Classical imidazo[1,2-a]pyridine synthesis workflow.

IV. References

  • Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega. Available from: [Link]

  • Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Organic Chemistry Portal. Available from: [Link]

  • Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience. Available from: [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available from: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. Available from: [Link]

  • Overview of GBB catalysts that performed best in reported catalyst screenings (single hits were omitted for clarification). ResearchGate. Available from: [Link]

  • Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology. Organic Letters. Available from: [Link]

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. Available from: [Link]

  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). PMC. Available from: [Link]

  • Synthesis of imidazo[1,2‐a]pyridine derivatives and the plausible... ResearchGate. Available from: [Link]

  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journals. Available from: [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Available from: [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. Available from: [Link]

  • and Catalyst-Free One-Pot Green Bound-Type Fused Bis-Heterocycles Synthesis via Groebke–Blackburn–Bienaymé Reaction/SNAr/Ring-Chain Azido-Tautomerization Strategy. PMC. Available from: [Link]

  • A novel manganese/iodine-catalyzed Ortoleva-King type protocol for the synthesis of imidazo[1,2-a]pyridines and Zolimidine. ResearchGate. Available from: [Link]

  • Optimization of the reaction conditions. a. ResearchGate. Available from: [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Available from: [Link]

  • Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. MDPI. Available from: [Link]

  • (PDF) Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. ResearchGate. Available from: [Link]

  • Automated flow synthesis and purification of imidazo[1,2-a]-pyridine... ResearchGate. Available from: [Link]

  • A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. Beilstein Journals. Available from: [Link]

  • (PDF) Discovery of Imidazo[1,2-a]pyridine Ethers and Squaramides as Selective and Potent Inhibitors of Mycobacterial Adenosine Triphosphate (ATP) Synthesis. ResearchGate. Available from: [Link]

  • Solvents’ and Reagents’ Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ACS Organic & Inorganic Au. Available from: [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. PMC. Available from: [Link]

  • Novel One Step Synthesis of Imidazo[1,2-a]pyridines and Zolimidine via Iron/iodine-Catalyzed Ortoleva-King type Protocol. ResearchGate. Available from: [Link]

  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. MDPI. Available from: [Link]

  • Optimized reaction conditions: Significance and symbolism. Available from: [Link]

  • Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery. PubMed. Available from: [Link]

  • Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery. ResearchGate. Available from: [Link]

  • Optimization of reaction conditions: Significance and symbolism. Available from: [Link]

  • Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Organic Chemistry Portal. Available from: [Link]

  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PMC. Available from: [Link]

  • Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. MDPI. Available from: [Link]

Sources

Technical Support Center: Stability and Handling of 7-Methylimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Molecule

7-Methylimidazo[1,2-a]pyridine-3-carbaldehyde is a valuable heterocyclic compound, frequently employed as a key intermediate in the synthesis of novel pharmaceutical agents and functional materials.[1] The imidazo[1,2-a]pyridine core is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous drugs. However, the presence of the aldehyde (formyl) group at the C3 position introduces specific stability challenges. Aldehydes are inherently reactive functional groups susceptible to oxidation, polymerization, and other transformations that can compromise sample integrity, leading to inconsistent experimental results, low reaction yields, and purification difficulties.[2][3]

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and mitigating the stability issues of this compound in solution. By adhering to the principles and protocols outlined below, users can ensure the reliability and reproducibility of their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that compromise the stability of this compound in solution? A: The primary instability arises from the aldehyde functional group. Key factors include:

  • Oxidation: The aldehyde is susceptible to air oxidation, converting it to the corresponding carboxylic acid (7-methylimidazo[1,2-a]pyridine-3-carboxylic acid). This is often accelerated by light, heat, and trace metal impurities.[2][4]

  • Solvent Reactivity: Protic solvents (e.g., methanol, ethanol, water) can react with the aldehyde to form unstable hemiacetals. While this is a reversible equilibrium, it can complicate NMR analysis and may lead to downstream byproducts.

  • pH Sensitivity: Both strongly acidic and basic conditions can catalyze degradation or side reactions.

  • Polymerization: Like many aldehydes, it can undergo self-condensation or polymerization over time, especially when stored neat or at high concentrations.[2]

Q2: What is the recommended solvent for preparing stock solutions? A: For maximum stability, high-purity, anhydrous aprotic solvents are strongly recommended.

  • Short-Term (< 24 hours): Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Long-Term (Weeks to Months): Store as a solid under an inert atmosphere (Argon or Nitrogen) at -20°C or below. If a solution is absolutely necessary for long-term storage, use anhydrous DMSO, aliquot into single-use vials to minimize freeze-thaw cycles, and store at -80°C.

Q3: Is this compound sensitive to air and light? A: Yes. The aldehyde group can be oxidized by atmospheric oxygen, a process that can be catalyzed by light.[2][4] Always handle the solid and its solutions under subdued light and consider purging containers with an inert gas like argon or nitrogen before sealing for storage.

Q4: How can I quickly check if my sample has degraded? A:

  • Visual Inspection: A color change (e.g., from off-white/yellow to brown) or a change in physical state (e.g., solidification of a solution) can indicate degradation.

  • Thin-Layer Chromatography (TLC): A quick TLC analysis against a freshly prepared standard or a previous batch can reveal new, more polar spots (like the carboxylic acid) or baseline material (polymers).

  • ¹H NMR Spectroscopy: Check for the disappearance or diminished integration of the characteristic aldehyde proton signal (typically δ 9-10 ppm) and the appearance of new peaks. The carboxylic acid proton is often broad and may be difficult to see, but changes in the aromatic region will be evident.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter and provides a logical workflow to diagnose and solve them.

Scenario 1: My reaction yield is significantly lower than expected.

  • Problem: The purity of the this compound starting material may be compromised.

  • Troubleshooting Workflow:

    G start Low Reaction Yield Observed check_sm Step 1: Verify Purity of Starting Material (SM) start->check_sm how_to_check Use QC Protocol: - ¹H NMR - LC-MS check_sm->how_to_check purity_ok Is Purity >95% and Aldehyde Peak Intact? check_sm->purity_ok degraded_sm Problem Identified: Degraded SM purity_ok->degraded_sm No reaction_issue Problem Likely in Reaction Conditions purity_ok->reaction_issue Yes solution_sm Solution: - Purify by column chromatography or recrystallization. - Or, use a fresh, unopened bottle of SM. degraded_sm->solution_sm solution_reaction Investigate Other Factors: - Reagent quality - Solvent purity - Reaction temperature/time - Atmosphere control reaction_issue->solution_reaction

    Caption: Troubleshooting workflow for low reaction yields.

Scenario 2: I observe a new, more polar spot on my TLC plate that wasn't there before.

  • Problem: This strongly suggests the formation of the corresponding carboxylic acid via oxidation.

  • Diagnostic Steps:

    • Co-spotting: Spot your sample, a known fresh sample (if available), and a co-spot (your sample + fresh sample) on the same TLC plate. If the new spot is absent in the fresh sample, degradation is confirmed.

    • LC-MS Analysis: Analyze the sample by LC-MS. Look for a mass peak corresponding to [M+17], which indicates the addition of an oxygen atom (CHO -> COOH).

  • Solution:

    • Prevention: For future experiments, prepare solutions fresh. If using a stock solution, ensure it was stored properly under an inert atmosphere and at a low temperature. Consider adding an antioxidant like BHT (Butylated hydroxytoluene) at a very low concentration (~0.01%) to aprotic solvents for storage, but verify it does not interfere with your reaction.[2]

    • Purification: If the material must be used, purify it via column chromatography. The carboxylic acid is significantly more polar and will separate easily from the aldehyde.

Scenario 3: The color of my stock solution in DMSO has turned dark brown.

  • Problem: Darkening often indicates polymerization or complex decomposition pathways. This can be triggered by exposure to air, light, or impurities in the solvent over time.

  • Action:

    • Discard: It is highly recommended to discard the solution. The material is likely a mixture of oligomers/polymers and other degradation products, making it unsuitable for quantitative experiments.

    • Root Cause Analysis: Review your storage procedure. Was the vial properly sealed? Was the DMSO anhydrous? Was it exposed to light on the lab bench? Implement the "Best Practices" outlined in the next section to prevent recurrence.

Best Practices & Standard Protocols

Adhering to these protocols will maximize the shelf-life and reliability of your compound.

Protocol 1: Preparation of a Stabilized Stock Solution
  • Preparation: Perform all steps in a fume hood with subdued lighting.

  • Weighing: Weigh the solid this compound quickly and transfer it to a clean, dry amber glass vial.

  • Solvent Addition: Add high-purity, anhydrous DMSO (or another suitable aprotic solvent) to achieve the desired concentration (e.g., 10 mM). Use a syringe to dispense the solvent from a sealed bottle (e.g., Sure/Seal™).

  • Inert Atmosphere: Purge the vial's headspace with a gentle stream of argon or nitrogen for 30-60 seconds.

  • Sealing: Immediately cap the vial tightly with a PTFE-lined cap. For extra security, wrap the cap with Parafilm®.

  • Storage: Label clearly and store in a designated -80°C freezer box. Aliquot into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Protocol 2: Quality Control (QC) Check Before Use

This quick check should be performed if a stock solution has been stored for an extended period or if you suspect degradation.

  • Sample Prep: Dilute a small aliquot of your stock solution to an appropriate concentration for analysis.

  • LC-MS Analysis:

    • Method: Use a standard C18 reverse-phase column with a water/acetonitrile gradient (containing 0.1% formic acid).

    • Expected Result: A major peak corresponding to the correct mass of the parent compound.

    • Failure Indicator: The appearance of significant new peaks, especially one with a mass of [M+17]. A purity of <95% by peak area suggests notable degradation.

  • ¹H NMR Analysis:

    • Method: Dissolve a sample in deuterated DMSO (DMSO-d₆).

    • Expected Result: A sharp singlet for the aldehyde proton (CHO) between δ 9.5 and 10.5 ppm.

    • Failure Indicator: A significant decrease in the integration of the aldehyde proton signal relative to the aromatic or methyl protons.

Data Summary: Stability & Degradation Products
ConditionPotential Degradation ProductExpected Mass ChangeAnalytical Signature
Air/Light Exposure 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid+16 Da (O atom)New peak in LC-MS at [M+17] for ESI+. Loss of aldehyde proton in ¹H NMR.
High Concentration/Age Polymer/OligomerVaries (multiples of M)Baseline streaking on TLC; broad, unresolved peaks in LC-MS and NMR.
Protic Solvents (e.g., MeOH) Hemiacetal+32 Da (CH₃OH)Reversible; may show new, broad peaks in ¹H NMR that shift with temperature/concentration.
Visualization of Primary Degradation Pathway

G cluster_main Oxidative Degradation start This compound (Starting Material) end 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid (Degradation Product) start->end [O] (Air, Light, Heat)

Caption: Primary oxidative degradation pathway of the aldehyde.

References

  • Organic Chemistry Portal. (2012). Synthesis of imidazo[1,2-a]pyridines. Available at: [Link]

  • Mishra, N., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]

  • Nanomaterials Chemistry. (2024). Investigation of the Reaction for the Production of Imidazo[1,2-a]pyridine via ZnS-ZnFe2O4 Nanocatalyst. Available at: [Link]

  • Chirita, C., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Available at: [Link]

  • de Souza, T.B., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available at: [Link]

  • El-Sayed, N.N.E., et al. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. Available at: [Link]

  • University of Wollongong. Storage Compatibility of Dangerous Goods in laboratories and Chemical Stores. Available at: [Link]

  • Katritzky, A.R., et al. (2000). The preparation of some heteroaromatic and aromatic aldehydes. ARKIVOC. Available at: [Link]

  • Letizia, F., et al. (2023). Aldehydes: What We Should Know About Them. MDPI. Available at: [Link]

  • Request PDF. (n.d.). Effects of storage time and temperature on toxic aldehydes and polycyclic aromatic hydrocarbons in flavouring oil gravy during storage. ResearchGate. Available at: [Link]

  • Request PDF. (n.d.). Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). ResearchGate. Available at: [Link]

  • Yan, R.-L., et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. The Journal of Organic Chemistry. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines. Available at: [Link]

  • Asian Journal of Chemistry. (2024). Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. Available at: [Link]

  • Roy, K., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. Available at: [Link]

  • Yadav, P., et al. (2014). Identification and development of 2-methylimidazo[1,2-a]pyridine-3-carboxamides as Mycobacterium tuberculosis pantothenate synthetase inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

Sources

Troubleshooting guide for the Vilsmeier-Haack formylation of 7-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Vilsmeier-Haack Formylation of 7-Methylimidazo[1,2-a]pyridine

Welcome to the technical support center for the Vilsmeier-Haack formylation of 7-methylimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this valuable synthetic transformation. Here, we address common challenges and provide in-depth, field-proven solutions to ensure the successful formylation of your substrate.

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings.[1][2] The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃).[3][4] This electrophilic species then reacts with the electron-rich substrate to yield the corresponding aldehyde after aqueous workup.[5] For imidazo[1,2-a]pyridines, this reaction is crucial for synthesizing key intermediates in medicinal chemistry.[6]

This guide will address specific issues you may encounter, from low or no product yield to the formation of unexpected byproducts, providing a logical framework for troubleshooting and optimizing your reaction conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am not observing any product formation in my Vilsmeier-Haack reaction of 7-methylimidazo[1,2-a]pyridine. What are the likely causes and how can I resolve this?

A1: Complete lack of product formation can be attributed to several critical factors, primarily related to the generation and reactivity of the Vilsmeier reagent and the integrity of your starting materials.

Troubleshooting Steps:

  • Verify Reagent Quality and Anhydrous Conditions: The Vilsmeier reagent is highly sensitive to moisture.[7] Ensure that your DMF is anhydrous and that the phosphorus oxychloride (POCl₃) is fresh and has been handled under inert conditions to prevent hydrolysis. The use of old or improperly stored POCl₃ is a common cause of reaction failure. It's advisable to use a freshly opened bottle or to distill the POCl₃ prior to use.

  • In Situ Formation of the Vilsmeier Reagent: The Vilsmeier reagent is formed from the reaction of DMF and POCl₃. This is an exothermic reaction and is typically performed at low temperatures (0 °C) to control the formation of the active electrophile, the chloroiminium ion.[4] A common protocol involves the slow, dropwise addition of POCl₃ to chilled, anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen).[8] Allow the reagent to stir for a sufficient time (e.g., 30-60 minutes) at 0 °C to ensure its complete formation before adding the 7-methylimidazo[1,2-a]pyridine substrate.

  • Reaction Temperature and Duration: While the initial formation of the Vilsmeier reagent is conducted at low temperatures, the subsequent formylation of the substrate may require heating to overcome the activation energy.[7] The imidazo[1,2-a]pyridine ring system is electron-rich, but the reaction may still be sluggish at low temperatures. After adding the substrate at 0 °C, allow the reaction to slowly warm to room temperature. If no reaction is observed (monitored by TLC), gradually increase the temperature to 40-60 °C.[8] Reaction times can vary significantly, from a few hours to overnight.[9]

  • Substrate Purity: Ensure the 7-methylimidazo[1,2-a]pyridine starting material is pure. Impurities can interfere with the reaction.

Q2: My reaction is producing a very low yield of the desired 7-methylimidazo[1,2-a]pyridine-3-carbaldehyde. How can I optimize the reaction to improve the yield?

A2: Low yields are often a result of incomplete reaction, suboptimal stoichiometry, or product degradation during workup.

Optimization Strategies:

  • Stoichiometry of Reagents: The molar ratio of the Vilsmeier reagent to the substrate is critical. A common starting point is to use a slight excess of the Vilsmeier reagent (1.2 to 1.5 equivalents relative to the substrate).[10] Increasing the excess of the Vilsmeier reagent may drive the reaction to completion, but be mindful that a large excess can lead to side reactions and complicate purification.

  • Solvent and Concentration: DMF often serves as both a reagent and a solvent.[9] However, using a co-solvent like dichloromethane (DCM) can sometimes be beneficial.[10] The concentration of the substrate in the reaction mixture can also influence the outcome. If the reaction is too dilute, the rate may be slow. Conversely, a highly concentrated reaction may lead to side product formation. A typical concentration for the substrate is in the range of 0.1 to 0.5 M.

  • Workup Procedure: The workup is a critical step where product can be lost. The intermediate iminium salt must be hydrolyzed to the aldehyde.[5] This is typically achieved by quenching the reaction mixture with ice-cold water or an ice-cold aqueous solution of a base like sodium acetate or sodium bicarbonate.[10] The pH of the aqueous solution should be carefully adjusted to be basic (pH 8-10) to ensure complete hydrolysis and to neutralize any remaining acidic components. Extraction with an appropriate organic solvent (e.g., ethyl acetate, DCM) should be performed thoroughly.

  • Purification: The crude product is often purified by column chromatography on silica gel.[11] Choosing the right eluent system is key to separating the product from unreacted starting material and any byproducts. A gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is often effective.

Table 1: Recommended Reaction Parameters for Vilsmeier-Haack Formylation of 7-methylimidazo[1,2-a]pyridine

ParameterRecommended RangeNotes
Substrate Concentration 0.1 - 0.5 MAdjust based on solubility and reaction rate.
Vilsmeier Reagent 1.2 - 1.5 equivalentsA slight excess is generally optimal.
Reaction Temperature 0 °C to 60 °CStart at 0 °C and gradually increase if needed.[12]
Reaction Time 2 - 24 hoursMonitor by TLC for completion.[9]
Workup pH 8 - 10Ensure complete hydrolysis of the iminium intermediate.
Q3: I am observing the formation of multiple products in my reaction mixture. What are the possible side reactions, and how can I suppress them?

A3: The formation of multiple products indicates a lack of regioselectivity or the occurrence of side reactions. For imidazo[1,2-a]pyridines, formylation is expected to occur at the C3 position, which is the most electron-rich.

Potential Side Reactions and Solutions:

  • Isomeric Products: While formylation at C3 is electronically favored, substitution at other positions on the imidazo[1,2-a]pyridine ring is possible, though less common. The methyl group at the 7-position is an electron-donating group, which further activates the ring system.[5] Lowering the reaction temperature can often improve regioselectivity.[7]

  • Reaction with the Methyl Group: Although less likely, it's conceivable that under harsh conditions, the Vilsmeier reagent could react with the methyl group. This is generally not a major concern under standard Vilsmeier-Haack conditions.

  • Decomposition: Imidazo[1,2-a]pyridines can be sensitive to strongly acidic conditions. Prolonged reaction times at elevated temperatures in the presence of excess POCl₃ can lead to decomposition of the starting material or product. It is crucial to monitor the reaction progress and to avoid excessive heating.

  • Formation of Colored Impurities: The appearance of dark colors in the reaction mixture can indicate decomposition or polymerization. This can sometimes be mitigated by ensuring a strictly inert atmosphere and using high-purity reagents.

Experimental Protocol: Vilsmeier-Haack Formylation of 7-methylimidazo[1,2-a]pyridine

This protocol provides a reliable starting point for the synthesis of this compound.

Materials:

  • 7-methylimidazo[1,2-a]pyridine

  • Anhydrous N,N-dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (10 equivalents). Cool the flask to 0 °C in an ice bath. To the stirred DMF, add POCl₃ (1.5 equivalents) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C. After the addition is complete, stir the mixture at 0 °C for 45 minutes.

  • Reaction with Substrate: Dissolve 7-methylimidazo[1,2-a]pyridine (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Monitoring: After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC). If the reaction is sluggish, gently heat the mixture to 40-50 °C and continue to monitor.

  • Workup: Once the reaction is complete (as indicated by TLC), carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of NaHCO₃. Stir the mixture vigorously until the effervescence ceases and the pH is basic (pH ~9).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM or ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure this compound.

Visualizing the Vilsmeier-Haack Reaction Mechanism

The following diagram illustrates the key steps in the Vilsmeier-Haack formylation of 7-methylimidazo[1,2-a]pyridine.

Vilsmeier_Haack DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ (Reagent Formation) POCl3 POCl₃ Intermediate Iminium Intermediate Vilsmeier_Reagent->Intermediate Substrate 7-methylimidazo[1,2-a]pyridine Substrate->Intermediate Electrophilic Attack Product This compound Intermediate->Product Hydrolysis H2O H₂O (Workup) H2O->Product

Caption: The Vilsmeier-Haack reaction pathway.

References

  • J&K Scientific LLC. Vilsmeier-Haack Reaction. Accessed January 17, 2026.
  • Name-Reaction.com. Vilsmeier-Haack reaction. Accessed January 17, 2026.
  • NROChemistry. Vilsmeier-Haack Reaction. Accessed January 17, 2026.
  • Chemistry Steps. Vilsmeier-Haack Reaction. Accessed January 17, 2026.
  • ResearchGate. Plausible mechanism of formylation of imidazo-pyridine ring. Accessed January 17, 2026.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Accessed January 17, 2026.
  • Wikipedia. Vilsmeier–Haack reaction. Accessed January 17, 2026.
  • Benchchem. Side reaction pathways in the formylation of fluorophenylfurans. Accessed January 17, 2026.
  • ResearchGate. Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. Accessed January 17, 2026.
  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Accessed January 17, 2026.
  • Scirp.org.
  • ResearchGate. Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. Accessed January 17, 2026.
  • Reddit. Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). Accessed January 17, 2026.
  • Slideshare. Vilsmeier haack reaction. Accessed January 17, 2026.
  • RSC Publishing. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Accessed January 17, 2026.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Accessed January 17, 2026.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Accessed January 17, 2026.
  • Chemical Papers. Micellar effects on kinetics and mechanism of Vilsmeier–Haack formylation and acetylation with Pyridines. Accessed January 17, 2026.
  • Design, Synthesis and Anticancer Activity of 2-Arylimidazo[1,2-a]pyridinyl-3-amines. Accessed January 17, 2026.
  • ResearchGate. Catalyst-free synthesis of imidazo [1,2-a] pyridines via Groebke multicomponent reaction. Accessed January 17, 2026.
  • ResearchGate. Vilsmeier?Haack reactions of carbonyl compounds: synthesis of substituted pyrones and pyridines. Accessed January 17, 2026.
  • NIH. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Accessed January 17, 2026.
  • MDPI. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Accessed January 17, 2026.
  • ACS Omega. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Accessed January 17, 2026.
  • ResearchGate.
  • PubMed Central. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Accessed January 17, 2026.
  • PubMed Central.

Sources

Avoiding common pitfalls in the synthesis of imidazo[1,2-a]pyridine libraries

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridine libraries. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this privileged scaffold. Imidazo[1,2-a]pyridines are a cornerstone in medicinal chemistry, forming the core of drugs like Zolpidem (Ambien), Alpidem, and Saripidem.[1][2] Their synthesis, while versatile, is not without its pitfalls. This resource provides in-depth troubleshooting guides and frequently asked questions to ensure the successful and efficient construction of your target libraries.

I. Troubleshooting Common Pitfalls

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Issue 1: Low or No Product Yield in Groebke-Blackburn-Bienaymé (GBB) Reaction

Question: I am performing a Groebke-Blackburn-Bienaymé (GBB) three-component reaction between a 2-aminopyridine, an aldehyde, and an isocyanide, but I am observing very low to no yield of my desired imidazo[1,2-a]pyridine. What are the likely causes and how can I improve the outcome?

Answer: The GBB reaction is a powerful tool for the synthesis of 3-aminoimidazo[1,2-a]pyridines, but its success is highly dependent on several factors.[1][3] Here’s a breakdown of potential issues and how to address them:

Causality and Solutions:

  • Inadequate Catalyst Activity: The GBB reaction is often catalyzed by Lewis or Brønsted acids.[1] The choice and concentration of the catalyst are critical.

    • Troubleshooting:

      • Catalyst Screening: If using a Lewis acid like Scandium(III) triflate (Sc(OTf)₃), which is a common choice, ensure it is anhydrous as moisture can deactivate it.[4] Consider screening other Lewis acids such as Ytterbium(III) triflate (Yb(OTf)₃) or Indium(III) chloride (InCl₃).[5]

      • Brønsted Acid Catalysis: Sometimes, a simple Brønsted acid like p-toluenesulfonic acid (PTSA) or even acetic acid can be more effective, particularly under milder conditions.[4][6]

      • Catalyst Loading: Start with a catalytic amount (e.g., 10 mol%) and optimize from there. Excessive catalyst can sometimes lead to side reactions.

  • Solvent Effects: The polarity and protic nature of the solvent can significantly influence the reaction rate and mechanism.[6][7]

    • Troubleshooting:

      • Solvent Choice: Alcohols like methanol or ethanol are frequently used and can participate in the reaction mechanism, acting as co-catalysts.[6][7] If you are using a non-polar aprotic solvent like toluene or dichloromethane and observing poor results, switching to an alcohol may be beneficial.[6]

      • Solvent Purity: Ensure your solvents are dry, as water can interfere with the formation of the key imine intermediate.

  • Substrate Reactivity: The electronic properties of your starting materials play a crucial role.

    • Troubleshooting:

      • Aldehyde Reactivity: Electron-poor aromatic aldehydes and aliphatic aldehydes generally react faster than electron-rich aromatic aldehydes.[3] If using an electron-rich aldehyde, you may need to increase the reaction temperature or use a more active catalyst.

      • 2-Aminopyridine Nucleophilicity: Electron-donating groups on the 2-aminopyridine ring will increase its nucleophilicity and generally lead to better yields. Conversely, electron-withdrawing groups can hinder the reaction.[1]

      • Isocyanide Stability: Isocyanides can be unstable, especially under acidic conditions. Ensure your isocyanide is of high purity and consider adding it last to the reaction mixture.

  • Reaction Conditions: Temperature and reaction time are critical parameters to optimize.

    • Troubleshooting:

      • Temperature Optimization: While some GBB reactions proceed at room temperature, others require heating.[6] Microwave irradiation can also be a powerful tool to accelerate the reaction and improve yields.[1][8]

      • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress. The reaction may be complete in a few hours or require overnight stirring.

Issue 2: Formation of Significant Side Products

Question: My reaction is producing the desired imidazo[1,2-a]pyridine, but I'm also getting a significant amount of side products, making purification difficult. What are these side products and how can I minimize their formation?

Answer: Side product formation is a common challenge, often arising from the reactivity of the intermediates and starting materials.

Common Side Products and Mitigation Strategies:

  • Ugi-type Adducts: In some cases, particularly with aliphatic aldehydes, classic Ugi adducts can be observed as side products.[4]

    • Mitigation: Carefully controlling the stoichiometry of the reactants can help. Using a slight excess of the 2-aminopyridine and aldehyde relative to the isocyanide may favor the desired GBB pathway.

  • Products from Aldehyde Self-Condensation: Under acidic or basic conditions, aldehydes can undergo self-condensation reactions.

    • Mitigation: Add the aldehyde slowly to the reaction mixture containing the 2-aminopyridine to favor the formation of the imine intermediate over self-condensation.

  • Decomposition of Starting Materials: Isocyanides are prone to polymerization or hydrolysis under harsh acidic conditions.

    • Mitigation: Use milder catalysts or lower reaction temperatures. Adding the isocyanide portion-wise can also help maintain a low instantaneous concentration, reducing the likelihood of side reactions.

Issue 3: Difficulty in Product Purification

Question: I've managed to synthesize my imidazo[1,2-a]pyridine library, but the purification by column chromatography is proving to be challenging. Are there alternative purification strategies?

Answer: Purification can indeed be a bottleneck, especially for library synthesis. Here are some strategies to consider:

Purification Workflow:

PurificationWorkflow Start Crude Reaction Mixture Aqueous_Workup Aqueous Workup (e.g., NaHCO3 wash) Start->Aqueous_Workup Extraction Extraction with Organic Solvent Aqueous_Workup->Extraction Drying Drying over Na2SO4 Extraction->Drying Concentration Concentration in vacuo Drying->Concentration Purification_Choice Purification Method Concentration->Purification_Choice Column_Chromatography Column Chromatography Purification_Choice->Column_Chromatography Standard Approach Recrystallization Recrystallization Purification_Choice->Recrystallization For Crystalline Solids Salt_Formation Sulfate Salt Formation and Precipitation Purification_Choice->Salt_Formation For Basic Products Final_Product Pure Product Column_Chromatography->Final_Product Recrystallization->Final_Product Salt_Formation->Final_Product

Caption: Decision workflow for purification of imidazo[1,2-a]pyridines.

  • Aqueous Workup Optimization: Before chromatography, a thorough aqueous workup can remove many impurities. Washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) can remove acidic catalysts and byproducts.[9]

  • Recrystallization: If your product is a solid, recrystallization is an excellent method for obtaining high purity material. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).

  • Salt Formation: For basic imidazo[1,2-a]pyridines, forming a salt can be a highly effective purification method.[3] Dissolving the crude product in a suitable solvent and adding an acid (e.g., sulfuric acid in an organic solvent) can precipitate the salt in high purity, leaving many impurities behind in the solution.[3] The free base can then be regenerated by treatment with a base.

  • Solid-Phase Extraction (SPE): For library purification, SPE can be a more high-throughput alternative to traditional column chromatography.

II. Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Groebke-Blackburn-Bienaymé (GBB) reaction?

A1: The GBB reaction proceeds through a cascade of events. First, the 2-aminopyridine and the aldehyde undergo condensation to form a Schiff base (imine). The isocyanide then undergoes a [4+1] cycloaddition with the imine, followed by a tautomerization to yield the final 3-aminoimidazo[1,2-a]pyridine product.[1][10]

Reaction Mechanism Overview:

GBB_Mechanism cluster_1 Step 1: Imine Formation cluster_2 Step 2: Cycloaddition cluster_3 Step 3: Tautomerization 2-Aminopyridine 2-Aminopyridine Imine_Intermediate Imine Intermediate 2-Aminopyridine->Imine_Intermediate + Aldehyde - H2O Aldehyde Aldehyde Cycloadduct [4+1] Cycloadduct Imine_Intermediate->Cycloadduct + Isocyanide Isocyanide Isocyanide Final_Product Imidazo[1,2-a]pyridine Cycloadduct->Final_Product Rearrangement

Caption: Simplified mechanism of the GBB reaction.

Q2: Are there metal-free alternatives for synthesizing imidazo[1,2-a]pyridines?

A2: Yes, several metal-free synthetic routes have been developed. These are often desirable to avoid metal contamination in the final products, which is a significant concern in pharmaceutical applications.[11]

  • Iodine Catalysis: Molecular iodine has been effectively used as a catalyst for the synthesis of imidazo[1,2-a]pyridines through a three-component coupling of 2-aminopyridines, acetophenones, and dimedone.[12]

  • Catalyst-Free Conditions: Under certain conditions, such as microwave irradiation or simply heating in a suitable solvent, the condensation of 2-aminopyridines with α-haloketones can proceed without the need for a catalyst.[9][13]

  • Organocatalysis: Non-covalent organocatalysts, such as aryliodonium derivatives, have been shown to be effective in GBB reactions, offering advantages like lower environmental impact and easier removal.[4]

Q3: How do I choose the appropriate starting materials for my desired imidazo[1,2-a]pyridine library?

A3: The choice of starting materials directly dictates the diversity of your library.

  • 2-Aminopyridines: A wide variety of substituted 2-aminopyridines are commercially available. The substituents on the pyridine ring will be incorporated into the final product.

  • Aldehydes: The choice of aldehyde will determine the substituent at the 2-position of the imidazo[1,2-a]pyridine ring (in a two-component reaction) or can influence the substituent at the 3-position in a GBB reaction.

  • α-Haloketones: In the classic Tschitschibabin reaction, the α-haloketone determines the substituents at both the 2- and 3-positions.[13][14]

  • Isocyanides: In the GBB reaction, the isocyanide provides the amino substituent at the 3-position. A variety of aliphatic and aromatic isocyanides can be used.[4]

Q4: Can I perform these syntheses in a "one-pot" fashion?

A4: Yes, many synthetic methods for imidazo[1,2-a]pyridines are amenable to a one-pot procedure, which is highly advantageous for library synthesis as it reduces the number of workup and purification steps.[13][15] The GBB reaction is a prime example of a one-pot, three-component reaction.[11] Other examples include the copper-catalyzed one-pot synthesis from aminopyridines and nitroolefins.[15]

III. Key Experimental Protocols

Protocol 1: General Procedure for the Groebke-Blackburn-Bienaymé (GBB) Reaction

This protocol is a general guideline and may require optimization for specific substrates.

  • To a stirred solution of the 2-aminopyridine (1.0 mmol) and the aldehyde (1.0 mmol) in methanol (5 mL) is added the catalyst (e.g., Sc(OTf)₃, 0.1 mmol, 10 mol%).

  • The mixture is stirred at room temperature for 10-15 minutes.

  • The isocyanide (1.0 mmol) is then added, and the reaction is stirred at the desired temperature (room temperature to reflux) for the required time (monitored by TLC or LC-MS).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel or another appropriate method.

Protocol 2: Catalyst-Free Synthesis from 2-Aminopyridine and α-Bromoketone

This protocol is based on a solvent-free approach.[13]

  • In a reaction vial, combine the 2-aminopyridine (1.0 mmol) and the α-bromoketone (1.0 mmol).

  • Heat the mixture at 60 °C with stirring.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and stir.

  • Collect the precipitated solid by filtration, wash with water, and dry to afford the imidazo[1,2-a]pyridine product. Further purification can be done by recrystallization if necessary.[9]

IV. Data Summary

Table 1: Recommended Solvents and Catalysts for the GBB Reaction

Catalyst TypeExamplesRecommended SolventsTypical Temperature Range
Lewis Acids Sc(OTf)₃, Yb(OTf)₃, InCl₃Methanol, Ethanol, TolueneRoom Temperature - 80 °C
Brønsted Acids p-TsOH, Acetic Acid, TFAMethanol, Ethanol, DichloromethaneRoom Temperature - 60 °C
Metal-Free Molecular Iodine (I₂)Water, EthanolRoom Temperature

V. References

  • BIO Web of Conferences. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Retrieved from

  • ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Retrieved from

  • RSC Publishing. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from

  • Semantic Scholar. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from

  • Wiley Online Library. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. Retrieved from

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from

  • National Institutes of Health. (n.d.). Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes. Retrieved from

  • SciELO. (n.d.). A Comparative Study on the Groebke-Blackburn-Bienaymé Three-Component Reaction Catalyzed by Rare Earth Triflates under Microwave Heating. Retrieved from

  • ACS Omega. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines. Retrieved from

  • ResearchGate. (n.d.). Groebke–Blackburn–Bienaymé reaction (GBB‐3MCR) and mechanism. Retrieved from

  • Letters in Applied NanoBioScience. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Retrieved from

  • National Institutes of Health. (n.d.). Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. Retrieved from

  • RSC Advances. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. Retrieved from

  • ACS Organic & Inorganic Au. (2025). Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. Retrieved from

  • PubMed. (2022). Structural optimization of Imidazo[1, 2-a]pyridine derivatives for the treatment of gastric cancer via STAT3 signaling pathway. Retrieved from

  • Organic Chemistry Portal. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Retrieved from

  • PubMed Central. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Retrieved from

  • ResearchGate. (2025). Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. Retrieved from

  • MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Retrieved from

  • ResearchGate. (n.d.). Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. Retrieved from

  • E3S Web of Conferences. (n.d.). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. Retrieved from

  • ACS Publications. (2023). Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology. Retrieved from

  • Beilstein Journals. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Retrieved from

  • National Institutes of Health. (2013). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. Retrieved from

  • ResearchGate. (2025). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Retrieved from

  • Wikipedia. (n.d.). Zolpidem. Retrieved from

Sources

Validation & Comparative

A Comparative Analysis of 7-Methylimidazo[1,2-a]pyridine-3-carbaldehyde and Other Key Heterocyclic Aldehydes for Drug Discovery and Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and organic synthesis, heterocyclic aldehydes serve as indispensable building blocks for the construction of complex molecular architectures with diverse biological activities. Their inherent reactivity, coupled with the unique electronic properties imparted by the heterocyclic scaffold, makes them valuable synthons for drug discovery programs and the development of novel functional materials. This guide provides an in-depth comparative analysis of 7-Methylimidazo[1,2-a]pyridine-3-carbaldehyde alongside three other prominent heterocyclic aldehydes: indole-3-carbaldehyde , pyrrole-2-carbaldehyde , and quinoline-3-carbaldehyde . Through a critical evaluation of their synthesis, reactivity, and applications, supported by experimental and computational data, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic endeavors.

Introduction: The Significance of Heterocyclic Aldehydes

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and bioactive natural products. The introduction of an aldehyde functionality onto these scaffolds provides a versatile handle for a wide array of chemical transformations. The electrophilic nature of the carbonyl carbon allows for nucleophilic additions, condensations, and oxidations, paving the way for the synthesis of diverse derivatives. The choice of the heterocyclic core is paramount, as it profoundly influences the reactivity of the aldehyde and the physicochemical properties of the resulting molecules.

The imidazo[1,2-a]pyridine scaffold, in particular, has garnered significant attention due to its prevalence in marketed drugs such as zolpidem and alpidem.[1][2] The 7-methyl substituted 3-carbaldehyde derivative is a key intermediate for the synthesis of novel therapeutic agents, including those with anticancer, anti-inflammatory, and antimicrobial properties.[3][4] This guide will dissect the nuances of this promising aldehyde in direct comparison to more established heterocyclic aldehydes.

Synthesis of the Compared Aldehydes

The accessibility of a starting material is a critical factor in its widespread adoption. Here, we briefly compare the common synthetic routes to the four aldehydes.

This compound: The most common route to this aldehyde involves the Vilsmeier-Haack reaction on the parent 7-methylimidazo[1,2-a]pyridine. This reaction utilizes a formylating agent, typically generated from phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF), to introduce the aldehyde group at the electron-rich C-3 position.

Indole-3-carbaldehyde: The Vilsmeier-Haack reaction is also the most prevalent method for the synthesis of indole-3-carbaldehyde from indole.[5] Other methods include the Reimer-Tiemann reaction and the oxidation of indole-3-methanol.

Pyrrole-2-carbaldehyde: Similar to the above, the Vilsmeier-Haack reaction on pyrrole is a standard method for the synthesis of pyrrole-2-carbaldehyde.[2] Alternative approaches involve the oxidation of 2-methylpyrrole.

Quinoline-3-carbaldehyde: The synthesis of quinoline-3-carbaldehyde can be achieved through various methods, including the oxidation of 3-methylquinoline or the Reissert-Henze reaction.[6]

Physicochemical and Spectroscopic Properties: A Comparative Overview

The electronic environment of the aldehyde proton, as observed in ¹H NMR spectroscopy, provides a direct measure of the electron-withdrawing or -donating nature of the heterocyclic ring system. This, in turn, influences the electrophilicity of the carbonyl carbon.

CompoundAldehyde Proton (¹H NMR, δ ppm)Reference
This compound~10.07[7]
Indole-3-carbaldehyde~9.99 (in DMSO-d6)[2]
Pyrrole-2-carbaldehyde~9.50 (in CDCl3)[8]
Quinoline-3-carbaldehyde~10.10[7]

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

The downfield chemical shift of the aldehyde proton in this compound and quinoline-3-carbaldehyde suggests a more electron-deficient carbonyl carbon compared to indole-3-carbaldehyde and particularly pyrrole-2-carbaldehyde. This is consistent with the electron-withdrawing nature of the pyridine and quinoline ring systems.

Comparative Reactivity: Electrophilicity and Performance in Key Reactions

The reactivity of an aldehyde is intrinsically linked to the electrophilicity of its carbonyl carbon. This can be qualitatively assessed by the ¹H NMR chemical shift of the aldehyde proton and more quantitatively through computational methods that determine the energy of the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy generally corresponds to a higher electrophilicity and thus greater reactivity towards nucleophiles.

To provide a practical comparison of their synthetic utility, we will now examine their performance in two fundamental and widely used reactions: the Knoevenagel condensation and the Wittig reaction.

Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone of C-C bond formation, involving the reaction of an aldehyde or ketone with an active methylene compound.[12] This reaction is frequently employed in the synthesis of pharmacologically active molecules.[13]

G cluster_reactants Reactants cluster_conditions Conditions Aldehyde Heterocyclic Aldehyde Product α,β-Unsaturated Product Aldehyde->Product ActiveMethylene Active Methylene (e.g., Malononitrile) ActiveMethylene->Product Base Base Catalyst (e.g., Piperidine, Et3N) Base->Product Solvent Solvent Solvent->Product Water H₂O Product->Water Elimination

Caption: Generalized workflow of the Knoevenagel condensation.

While a direct comparative study of all four aldehydes under identical conditions is not available, the literature provides insights into their individual reactivities. For instance, Knoevenagel condensation of various aromatic aldehydes, including pyridinecarboxaldehydes, with malononitrile proceeds efficiently.[14][15] The reaction of 2-chloroquinoline-3-carbaldehydes with active methylene compounds is also well-documented.[16] Given the higher electrophilicity of this compound, it is expected to perform comparably well, if not better than, indole-3-carbaldehyde in this transformation.

AldehydeActive MethyleneCatalyst/SolventYield (%)Reference
Aromatic AldehydesMalononitrileLemon Juice90%[15]
PyridinecarbaldehydesMalononitrileH₂O:EtOH (catalyst-free)High[14]
2-Chloroquinoline-3-carbaldehydesVariousVariousGood[16]

This table presents representative data and highlights the general feasibility of the Knoevenagel condensation for these classes of compounds.

Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones. It involves the reaction of the carbonyl compound with a phosphorus ylide.

G cluster_intermediate Intermediate Aldehyde Heterocyclic Aldehyde Betaine Betaine Aldehyde->Betaine Ylide Phosphorus Ylide (Ph₃P=CHR) Ylide->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Alkene Alkene Product Oxaphosphetane->Alkene PhosphineOxide Triphenylphosphine Oxide Oxaphosphetane->PhosphineOxide

Caption: Simplified mechanism of the Wittig reaction.

The successful application of the Wittig reaction has been reported for various heterocyclic aldehydes. For example, the reaction of 4-chloro(chromene- and quinoline)-3-carbaldehydes in Wittig reactions has been described.[3] Given the electrophilic nature of the carbonyl group in this compound, it is anticipated to be a suitable substrate for the Wittig reaction, leading to the formation of 3-vinyl-7-methylimidazo[1,2-a]pyridine derivatives, which are valuable intermediates in organic synthesis.

Applications in Medicinal Chemistry and Drug Development

The true value of these heterocyclic aldehydes lies in their ability to serve as precursors to a vast array of biologically active molecules.

This compound and its derivatives have shown promise in the development of:

  • Anticancer agents: The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in cancer drug discovery, with derivatives exhibiting activity against various cancer cell lines.[3]

  • Antimicrobial agents: Compounds derived from this scaffold have demonstrated antibacterial and antifungal properties.[17]

  • Anti-inflammatory agents: The core structure is found in molecules with anti-inflammatory activity.[18]

Indole-3-carbaldehyde is a crucial intermediate for the synthesis of:

  • Tryptophan-derived natural products and alkaloids. [19]

  • Anticancer and anti-inflammatory agents. [1][10]

  • Antiviral and antibacterial compounds. [14]

Pyrrole-2-carbaldehyde serves as a building block for:

  • Natural products and biologically active molecules. [9]

  • Compounds with potential antibacterial, antifungal, and anticancer activities. [20]

Quinoline-3-carbaldehyde is utilized in the synthesis of:

  • Antimalarial, antibacterial, and anticancer drugs. [18][21]

  • Fused heterocyclic systems with diverse pharmacological profiles. [16]

Experimental Protocols

To facilitate the practical application of the discussed chemistry, detailed experimental protocols for key transformations are provided below.

General Procedure for Knoevenagel Condensation
  • To a solution of the heterocyclic aldehyde (1.0 mmol) and the active methylene compound (1.1 mmol) in a suitable solvent (e.g., ethanol, 10 mL), add a catalytic amount of a base (e.g., piperidine, 0.1 mmol).

  • Stir the reaction mixture at room temperature or reflux for a period of 1-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by filtration.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired α,β-unsaturated product.

General Procedure for Wittig Reaction
  • To a stirred suspension of the appropriate phosphonium salt (1.1 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) under an inert atmosphere (e.g., nitrogen or argon), add a strong base (e.g., n-butyllithium, 1.1 mmol of a 1.6 M solution in hexanes) at 0 °C.

  • Stir the resulting mixture at room temperature for 1 hour to generate the phosphorus ylide.

  • Cool the reaction mixture to 0 °C and add a solution of the heterocyclic aldehyde (1.0 mmol) in anhydrous THF (5 mL) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired alkene.

Conclusion and Future Perspectives

This comparative guide has highlighted the synthetic utility and potential of this compound in relation to other key heterocyclic aldehydes. Its favorable electronic properties, stemming from the imidazo[1,2-a]pyridine core, render it a highly reactive and versatile building block for organic synthesis and medicinal chemistry.

The higher electrophilicity of its carbonyl carbon, as suggested by spectroscopic data, positions it as an excellent candidate for a wide range of nucleophilic addition and condensation reactions. While direct, side-by-side comparative studies with other heterocyclic aldehydes are still needed to fully quantify its reactivity profile, the available evidence strongly supports its potential as a valuable tool for the rapid generation of diverse and biologically relevant molecular scaffolds.

Future research should focus on conducting systematic comparative studies to generate quantitative data on the reactivity of these aldehydes in a broader range of transformations. Furthermore, the exploration of novel applications for this compound in the synthesis of complex natural products and advanced functional materials is a promising avenue for future investigation. The insights provided in this guide are intended to catalyze further innovation in the field and empower researchers to harness the full potential of this and other heterocyclic aldehydes in their scientific pursuits.

References

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2011). Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine derivatives as antimicrobial agents. European Journal of Medicinal Chemistry, 46(9), 4389-4395.
  • El-Sawy, E. R., Ebaid, M. S., & Abo-Salem, H. M. (2013). 1H-Indole-3-carboxaldehyde: Synthesis and reactions. Journal of Saudi Chemical Society, 17(1), 1-18.
  • Fan, C., Li, X., & Zhang, J. (2020). Pyrrole-2-carbaldehyde: A versatile building block in the synthesis of natural products and bioactive molecules. Chinese Chemical Letters, 31(7), 1735-1744.
  • Gouda, M. A., Eldien, H. F., & Girges, M. M. (2016). Synthesis and reactions of 2-chloroquinoline-3-carbaldehydes. Journal of Heterocyclic Chemistry, 53(4), 987-1008.
  • Kaur, H., & Singh, J. (2020). Imidazo[1,2-a]pyridines: A privileged scaffold in anticancer drug discovery. European Journal of Medicinal Chemistry, 207, 112727.
  • SpectraBase. (n.d.). Pyrrole-2-carboxaldehyde. Retrieved from [Link]

  • Starkey, L. S. (n.d.). 1H NMR Chemical Shift. Oregon State University. Retrieved from [Link]

  • Gomaa, M. A.-M. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Molecular Diversity, 22(3), 635-661.
  • Kumar, A., & Sharma, S. (2023). Synthetic transformations of quinoline-3-carbaldehydes with ethanol as a green solvent. Results in Chemistry, 5, 100824.
  • Lhassani, M., et al. (2022). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Mini-Reviews in Medicinal Chemistry, 22(15), 1969-1985.
  • Al-dujaili, A. H., & Al-Karagoly, H. K. (2021). Synthesis, Characterization, and Biological Evaluation of New Quinoline Derivatives. Asian Journal of Green Chemistry, 5(4), 346-358.
  • Kumar, V., & Yusuf, M. (2021). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 12(5), 734-748.
  • PubChem. (n.d.). Pyrrole-2-carboxaldehyde. Retrieved from [Link]

  • Saeidian, H., & Zarei, A. (2012). A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds.
  • Kim, D. H., et al. (2022). Combining NMR and MS to Describe Pyrrole-2-Carbaldehydes in Wheat Bran of Radiation-Mutant Lines as Potential Hepatoprotective Agents. Journal of Agricultural and Food Chemistry, 70(42), 13627-13636.
  • Ayalew, M. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Journal of Biophysical Chemistry, 13(3), 29-42.
  • Kuş, N. (2021). DFT/TD-DFT ANALYSIS OF 2-CHLORO-7-METHYLQUINOLINE-3-CARBALDEHYDE USING COMPUTER COMPUTING METHOD. Eskişehir Technical University Journal of Science and Technology B - Theoretical Sciences, 9, 87-94.
  • ResearchGate. (n.d.). Synthesis of substituted indole-3-carboxaldehyde derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Luminescent 2-aminoquinolin-3-carbaldehydes: synthesis and investigation of electric, photoelectric and optical properties. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • SpectraBase. (n.d.). Indole-3-carboxaldehyde. Retrieved from [Link]

  • ChemRxiv. (2023). Holistic Prediction of Nucleophilicity and Electrophilicity Based on a Machine Learning Approach. Retrieved from [Link]

  • Tokala, R., Bora, D., & Shankaraiah, N. (2022). Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. ChemMedChem, 17(8), e202100736.
  • LibreTexts. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • ResearchGate. (n.d.). HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. Retrieved from [Link]

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (2022). Molecules, 27(19), 6299.
  • MDPI. (2022). Theoretical and Anti-Klebsiella pneumoniae Evaluations of Substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide and Imidazopyridine Hydrazide Derivatives. Retrieved from [Link]

  • Sastre, B., et al. (2021). Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condensation Reaction.
  • Modgraph. (n.d.). 1H chemical shifts in NMR: Part 19 . Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. Retrieved from [Link]

  • ResearchGate. (2017). Any one know about the aldhyde peak in proton NMR?. Retrieved from [Link]

  • PubChem. (n.d.). Indole-3-Carboxaldehyde. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • NIST. (n.d.). 1H-Indole-3-carboxaldehyde. Retrieved from [Link]

  • RSC Publishing. (2018). Molecular sieve mediated sequential Knoevenagel condensation/decarboxylative Michael addition reaction: efficient and mild conditions for the synthesis of 3,3-disubstituted oxindoles with an all carbon quaternary center. Retrieved from [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

  • Wikipedia. (n.d.). Indole-3-carbaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Knoevenagel condensation of aromatic aldehydes with malononitrile. Retrieved from [Link]

  • The Royal Society of Chemistry. (2021). Annulation of a-Bromocinnamaldehydes to Access 3-Formyl- imidazo[1,2-a]pyridines and Pyrimidines under Transition- Metal-Free Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. Retrieved from [Link]

  • ResearchGate. (n.d.). HOMOs and LUMOs of quinoline–carbazole based Q1 (A–D–π–A) and Q2 (D–A–D–π–A) families of molecules. Retrieved from [Link]

  • Cal Poly Pomona. (n.d.). Nuclear Magnetic Resonance (NMR) Spectroscopy Part 1. Retrieved from [Link]

Sources

A Comparative Analysis of the Bioactivity of 7-Methylimidazo[1,2-a]pyridine-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] This bicyclic heterocyclic system is present in commercially available drugs, showcasing its therapeutic potential across various disease areas.[1] The strategic introduction of substituents onto this core can significantly modulate its pharmacological profile. This guide focuses on derivatives of 7-methylimidazo[1,2-a]pyridine-3-carbaldehyde, a versatile intermediate, to provide a comparative analysis of their bioactivities, supported by experimental data. We will delve into their anticancer and antimicrobial properties, elucidating the structure-activity relationships (SAR) that govern their potency.

The Significance of the this compound Scaffold

The imidazo[1,2-a]pyridine core's planarity and electron distribution facilitate interactions with various biological targets. The methyl group at the 7-position can enhance lipophilicity, potentially improving membrane permeability and metabolic stability. The carbaldehyde group at the 3-position is a key functional handle, allowing for the synthesis of a diverse array of derivatives, such as Schiff bases, chalcones, and other heterocyclic hybrids. This versatility makes it an excellent starting point for the exploration of new chemical space in drug discovery.

Comparative Bioactivity Analysis

The derivatization of the 3-carbaldehyde group has led to the discovery of compounds with potent anticancer and antimicrobial activities. Below, we compare the performance of several key derivatives.

Anticancer Activity

Derivatives of the 7-methylimidazo[1,2-a]pyridine scaffold have demonstrated significant cytotoxicity against a range of human cancer cell lines. The primary mechanism often involves the inhibition of critical cellular processes, leading to apoptosis or cell cycle arrest.

A notable example involves the hybridization of the imidazo[1,2-a]pyridine core with other pharmacologically active moieties like quinoline. One such derivative, 3-(3-Benzyl-7-methylimidazo[1,2-a]pyridine-2-yl)-2-chloro-6-methoxyquinoline , has shown potent anticancer activity.[2]

Derivative IDCancer Cell LineIC50 (µM)Reference
Compound 10 (3-(3-Benzyl-7-methylimidazo[1,2-a]pyridine-2-yl)-2-chloro-6-methoxyquinoline)HeLa (Cervical Cancer)Not explicitly provided for this specific derivative, but related compounds showed IC50 values in the range of 0.3-0.5 µM against various cell lines.[2]
IP-5 HCC1937 (Breast Cancer)45[3]
IP-6 HCC1937 (Breast Cancer)47.7[3]
IP-7 HCC1937 (Breast Cancer)79.6[3]
HB9 A549 (Lung Cancer)50.56[4]
HB10 HepG2 (Liver Cancer)51.52[4]

Structure-Activity Relationship Insights:

The potent activity of these hybrid molecules suggests a synergistic effect between the imidazo[1,2-a]pyridine and the appended heterocyclic system. The planarity of the fused ring system allows for potential intercalation with DNA, while substitutions on the appended rings can influence binding affinity and selectivity for specific cellular targets. For instance, in a series of imidazo[1,2-a]pyridine-quinoline hybrids, the presence and position of substituents on the benzyl group attached at the 3-position significantly impacted their cytotoxic potency.[2]

Antimicrobial Activity

The functionalization of the this compound core has also yielded compounds with promising antimicrobial properties, including antibacterial and antifungal activities.

Antibacterial Activity:

A series of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide derivatives have been evaluated for their activity against various bacterial strains, including Klebsiella pneumoniae and Bacillus subtilis.[5]

Derivative IDBacterial StrainMIC (µg/mL)Reference
SM-IMP-02 Klebsiella pneumoniae ATCC 43524.8[5]
SM-IMP-02 Bacillus subtilis ATCC 60514.8[5]
DA-05 Klebsiella pneumoniae ATCC 43524.8[5]
DA-05 Bacillus subtilis ATCC 60514.8[5]

Structure-Activity Relationship Insights:

In the study of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides, it was observed that the nature of the substituent on the carboxamide nitrogen plays a crucial role in determining antibacterial potency. Derivatives with dibromo substitutions on the imidazopyridine ring generally exhibited enhanced antimicrobial activity.[5] Furthermore, the presence of substituents with higher electronegativity tended to improve the biological activity of these compounds.[5]

Antifungal Activity:

Condensation of 2-substituted-imidazo[1,2-a]pyridine-3-carbaldehydes with acetophenone derivatives has produced 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives with notable antifungal activity against resistant strains of Candida albicans.[6]

Derivative IDFungal StrainMIC (µmol/L)Reference
10a Candida albicans< 300[6]
10b Candida albicans< 300[6]
10c Candida albicans< 300[6]
10i Candida albicans41.98[6]

Structure-Activity Relationship Insights:

The propenone linker introduces a conjugated system that can influence the molecule's electronic properties and its interaction with fungal targets. The specific substitutions on the aryl ring of the propenone moiety are critical for antifungal potency, with compound 10i demonstrating the most significant activity in the series.[6]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. Below are representative protocols for the key bioassays mentioned.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plate incubate1 Incubate for 24h seed->incubate1 treat Add Test Compounds incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add DMSO incubate3->solubilize read Measure Absorbance at 570nm solubilize->read calculate Calculate IC50 read->calculate

MTT Assay Workflow for Cytotoxicity Assessment.
Antibacterial Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Broth_Microdilution_Workflow start Start prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum serial_dilution Perform Serial Dilution of Compounds in 96-well Plate prep_inoculum->serial_dilution inoculate Inoculate Wells with Bacterial Suspension serial_dilution->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Visually Inspect for Growth and Determine MIC incubate->read_mic end End read_mic->end

Broth Microdilution Workflow for MIC Determination.

Conclusion and Future Directions

The this compound scaffold serves as a valuable starting point for the development of novel therapeutic agents. The derivatization of the 3-carbaldehyde group allows for the synthesis of a wide range of compounds with significant anticancer and antimicrobial activities. The comparative analysis presented in this guide highlights the importance of structure-activity relationship studies in optimizing the biological profile of these derivatives.

Future research in this area should focus on:

  • Expansion of the derivative library: Synthesizing a broader range of derivatives to explore a wider chemical space.

  • Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways affected by the most potent compounds.

  • In vivo evaluation: Assessing the efficacy and safety of lead compounds in animal models of cancer and infectious diseases.

  • ADME/Tox profiling: Characterizing the absorption, distribution, metabolism, excretion, and toxicity profiles of promising candidates to evaluate their drug-likeness.

By systematically exploring the chemical space around the this compound core, there is a strong potential to discover new and effective treatments for a variety of human diseases.

References

  • Güngör, T., Atalay, H. N., & Ay, M. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Turkish Journal of Chemistry, 47(5), 1064-1077.
  • Noolvi, M. N., Patel, H. M., Bhardwaj, V., & Chauhan, A. (2011). Design, synthesis and anticancer activity of novel hybrid compounds of imidazopyridine and quinoline/carbazole. Journal of Chemical and Pharmaceutical Research, 3(4), 819-833.
  • Al-Ostoot, F. H., Al-Wabli, R. I., Al-Ghorbani, M., Al-Anazi, M. R., Al-Qahtani, S. D., & El-Emam, A. A. (2022).
  • Adingra, K., Coulibaly, S., Alain, K., Ouattara, M., & Sissouma, D. (2022). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Advances in Biological Chemistry, 12(4), 81-91.
  • Altaher, A. M. H., Adris, M. A., & Aliwaini, S. H. (2021). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Sys Rev Pharm, 12(1), 1014-1022.
  • Alqarni, M. H., Al-Ghamdi, M. A., Al-Otaibi, A. M., Al-Zahrani, A. A., & Al-Ghamdi, S. A. (2023). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies, 7(10), 784-798.
  • Jain, S., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders-Drug Targets (Formerly Current Drug Targets-Infectious Disorders), 24.
  • Atif, S., et al. (2020). Microwave-Assisted Synthesis of New Schiff Bases from Imidazo[1,2-a]pyridine-3-carbaldehyde and Aromatic Amines in PEG-400 as a Green Approach. Russian Journal of General Chemistry, 90(2), 238-243.
  • Hayallah, A. M., et al. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters, 2(5), 384-389.
  • Adib, M., et al. (2018). Synthesis, cytotoxic characterization, and SAR study of imidazo[1,2-b]pyrazole-7-carboxamides. Archiv der Pharmazie, 351(7), e1800062.
  • Zhang, D., et al. (2017). Synthesis, biological evaluation and molecular modeling of imidazo[1,2-a]pyridine derivatives as potent antitubulin agents. Bioorganic & Medicinal Chemistry, 25(15), 4065-4078.
  • Zhao, L., et al. (2017). Design, synthesis and biological evaluation of 7-methylimidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD4 inhibitors. Bioorganic & Medicinal Chemistry, 25(9), 2695-2704.
  • Altaher, A. M. H., Adris, M. A., & Aliwaini, S. H. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Systematic Reviews in Pharmacy, 13(1), 1014-1022.
  • Adingra, K., Coulibaly, S., Alain, K., Ouattara, M., & Sissouma, D. (2022). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Advances in Biological Chemistry, 12, 81-91.
  • Jain, S., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24.

Sources

Comparative Validation of 7-Methylimidazo[1,2-a]pyridine Derivatives as Potent Antitubercular Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Synthesis, In Vitro Efficacy, and Mechanism of Action

The relentless global burden of tuberculosis (TB), exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb), necessitates an urgent and continuous search for novel therapeutic agents.[1][2][3] Among the promising new scaffolds in the drug discovery pipeline, the imidazo[1,2-a]pyridine (IPA) class has garnered significant attention for its potent and selective activity against Mtb.[4][5][6]

This guide provides a comprehensive comparison and validation framework for derivatives based on the 7-methylimidazo[1,2-a]pyridine-3-carbaldehyde scaffold. We will delve into the compelling experimental data supporting their efficacy, provide detailed protocols for their synthesis and evaluation, and illuminate their mechanism of action, offering researchers a robust resource for advancing this promising class of compounds.

The Rise of Imidazo[1,2-a]pyridines: A Scaffold of Promise

The imidazo[1,2-a]pyridine core is recognized as a "drug prejudice" scaffold due to its wide range of pharmacological applications.[4][6][7] In the context of tuberculosis, extensive research has demonstrated that specific derivatives, particularly imidazo[1,2-a]pyridine-3-carboxamides, exhibit remarkable potency against replicating, non-replicating, and drug-resistant strains of Mtb.[1][3][8]

The primary molecular target for this class of compounds has been identified as QcrB, the b-subunit of the cytochrome bc1 complex (Complex III) in the mycobacterial electron transport chain.[1][9][10][11] By inhibiting QcrB, these compounds disrupt cellular respiration, leading to a depletion of adenosine triphosphate (ATP), the cell's primary energy currency, which ultimately results in a bacteriostatic effect.[9][10][11] This targeted mechanism provides a clear rationale for their potent and selective antimycobacterial activity.

Comparative Antitubercular Activity: A Data-Driven Analysis

While the this compound is a crucial synthetic intermediate, the most extensively studied and potent derivatives are the carboxamides synthesized from it. Structure-activity relationship (SAR) studies have revealed that substitutions at the C2 and C7 positions of the IPA ring, along with modifications to the carboxamide side chain, are critical for optimizing potency.[3][8] The 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides, in particular, have emerged as a highly effective and druglike class of anti-TB agents.[3]

The following table summarizes the in vitro antitubercular activity of representative 7-methylated IPA derivatives against various Mtb strains. The Minimum Inhibitory Concentration (MIC) is a standard measure of a compound's potency, representing the lowest concentration that inhibits 90% (MIC₉₀) or 99% (MIC) of bacterial growth.

Compound IDCore StructureSide Chain ModificationMtb StrainMIC (μM)Reference
Compound 15 2,7-dimethylimidazo[1,2-a]pyridineN-(4-(trifluoromethoxy)benzyl)H37Rv (Susceptible)0.19[1]
MDR Isolate0.19 - 0.78[1]
XDR Isolate0.19 - 0.39[1]
Compound 16 2,7-dimethylimidazo[1,2-a]pyridineN-(4-chlorobenzyl)H37Rv (Susceptible)0.10[1]
MDR Isolate0.05 - 1.5[1]
XDR Isolate0.1 - 0.78[1]
Compound 1 2,7-dimethylimidazo[1,2-a]pyridineN-(4-(trifluoromethoxy)phenyl)H37Rv (Replicating)≤1[3]
MDR/XDR Strains≤1[3]
Compound 18 2-ethyl-7-chloroimidazo[1,2-a]pyridineN-(4'-fluoro-[1,1'-biphenyl]-4-yl)H37Rv (Replicating)0.004[8]
MDR/XDR Strains0.004 - 0.008[8]

Analysis of Performance: The data clearly demonstrates the exceptional potency of this compound class. Compounds 15 and 16 show excellent activity not only against the standard H37Rv laboratory strain but also against clinically isolated MDR and XDR strains, with MIC values in the sub-micromolar range.[1][2] Further optimization, as seen in Compound 18 , where the 7-methyl is replaced by a chloro group and the side chain is modified to a more lipophilic biaryl ether, results in a dramatic enhancement of potency to the single-digit nanomolar range.[8] This highlights the scaffold's tunability and potential for developing next-generation antitubercular drugs.

Mechanism of Action: Disrupting the Energy Supply of Mtb

The bactericidal or bacteriostatic effect of IPAs is rooted in their ability to halt ATP production. The diagram below illustrates this targeted mechanism.

Mechanism_of_Action cluster_membrane Mycobacterial Inner Membrane cluster_cytosol Cytosol ETC Electron Transport Chain (ETC) Complex_III QcrA QcrB QcrC ATP_Synthase ATP Synthase H_out H+ Complex_III:f1->H_out ADP ADP + Pi ATP ATP (Energy) ATP_Synthase->ATP Synthesis H_in H+ H_in->Complex_III:f1 Proton Pumping H_out->ATP_Synthase Proton Motive Force Growth Bacterial Growth & Survival ATP->Growth IPA Imidazo[1,2-a]pyridine Derivative IPA->Complex_III:f1 Inhibition

Figure 1: Mechanism of Action. Imidazo[1,2-a]pyridine derivatives inhibit the QcrB subunit of Complex III in the Mtb electron transport chain. This blocks proton pumping, disrupts the proton motive force, and halts ATP synthesis, leading to bacterial stasis.

Experimental Protocols for Validation

To ensure scientific integrity and reproducibility, standardized protocols are essential. The following sections describe validated methods for the synthesis and biological evaluation of these compounds.

Protocol 1: Representative Synthesis of a 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide

This protocol outlines a reliable pathway to synthesize the core scaffold and its derivatives, providing a self-validating system for medicinal chemists.

Synthesis_Workflow start Starting Materials: 4-methylpyridin-2-amine Ethyl 2-chloroacetoacetate step1 Step 1: Cyclocondensation Reflux in Ethanol start->step1 Reaction 1 step2 Step 2: Saponification NaOH, EtOH/H2O step1->step2 Intermediate: Ethyl Ester step3 Step 3: Amide Coupling EDCI, HOBt, DIPEA Amine (R-NH2) step2->step3 Intermediate: Carboxylic Acid product Final Product: 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide step3->product

Figure 2: Synthetic Workflow. A three-step process for synthesizing the target carboxamide derivatives from commercially available starting materials.

Step-by-Step Methodology:

  • Cyclocondensation: A mixture of 4-methylpyridin-2-amine (1.0 eq) and ethyl 2-chloroacetoacetate (1.1 eq) in absolute ethanol is heated at reflux for 12-18 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is cooled, and the resulting solid, ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate, is collected by filtration, washed with cold ethanol, and dried.

  • Saponification: The ethyl ester intermediate (1.0 eq) is suspended in a mixture of ethanol and water. Sodium hydroxide (2.0 eq) is added, and the mixture is heated at reflux for 2-4 hours until the reaction is complete (monitored by TLC). The solution is then cooled, and the ethanol is removed under reduced pressure. The aqueous solution is acidified with HCl (1M) to a pH of ~4-5, leading to the precipitation of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid. The solid is filtered, washed with water, and dried.

  • Amide Coupling: To a solution of the carboxylic acid (1.0 eq) in dichloromethane (DCM) or dimethylformamide (DMF), add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq), Hydroxybenzotriazole (HOBt) (1.2 eq), and N,N-Diisopropylethylamine (DIPEA) (2.0 eq). The mixture is stirred for 20 minutes at room temperature. The desired primary or secondary amine (1.1 eq) is then added, and the reaction is stirred at room temperature for 8-16 hours. Upon completion, the reaction mixture is washed sequentially with saturated NaHCO₃ solution and brine, dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography to yield the final carboxamide derivative.

Protocol 2: In Vitro Antitubercular Activity Assay

The Microplate Alamar Blue Assay (MABA) is a widely accepted, colorimetric method for determining the MIC of compounds against Mtb.[7] Its reliability and suitability for high-throughput screening make it a cornerstone of anti-TB drug discovery.

Step-by-Step Methodology:

  • Preparation: All steps are performed in a Biosafety Level 3 (BSL-3) facility. A mid-log phase culture of Mtb H37Rv is diluted in Middlebrook 7H9 broth (supplemented with ADC and Tween-80) to an optical density (OD₆₀₀) corresponding to approximately 1.5 x 10⁸ CFU/mL.[12] This suspension is further diluted for the assay.

  • Compound Plating: The test compounds are serially diluted (2-fold) in a 96-well microplate using the appropriate broth. A drug-free well and a well with a standard drug (e.g., Isoniazid or Rifampicin) are included as negative and positive controls, respectively.

  • Inoculation: The diluted Mtb suspension is added to each well of the microplate. The final volume in each well is typically 200 μL. The plates are sealed and incubated at 37°C for 5-7 days.

  • Alamar Blue Addition: After the initial incubation period, a freshly prepared solution of Alamar Blue reagent is added to each well. The plates are then re-incubated for 16-24 hours.

  • Reading and Interpretation: The plates are read visually or with a fluorometer/spectrophotometer. A blue color in the well indicates no bacterial growth (inhibition), while a pink color indicates growth. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Protocol 3: Framework for In Vivo Validation

Promising compounds identified from in vitro screening must be evaluated in vivo to assess their efficacy and pharmacokinetic properties within a biological system.[13] The murine model of TB is a standard for preclinical evaluation.[12][14][15]

Experimental Workflow:

  • Infection: C57BL/6 mice are infected via aerosol inhalation with a low dose of Mtb H37Rv to establish a lung infection.

  • Treatment: Several weeks post-infection, once a chronic infection is established, treatment is initiated. Mice are administered the test compound orally or via another appropriate route, daily for a period of 4-8 weeks. Control groups receive the vehicle or a standard-of-care drug like isoniazid.

  • Evaluation: At the end of the treatment period, mice are euthanized. The lungs and spleen are harvested, homogenized, and plated on nutrient agar to determine the bacterial load (Colony Forming Units - CFU). A significant reduction in CFU in the treated group compared to the control group indicates in vivo efficacy.[15]

Conclusion and Future Directions

The derivatives of this compound, particularly the 2,7-dimethyl-3-carboxamides, represent a robust and highly potent class of antitubercular agents. Their demonstrated efficacy against drug-susceptible and, crucially, drug-resistant strains of Mtb, combined with a well-defined mechanism of action, positions them as leading candidates for further development. The provided protocols offer a validated framework for researchers to synthesize, evaluate, and optimize these compounds.

Future work should focus on enhancing the pharmacokinetic profiles of the most potent leads to improve their oral bioavailability and half-life, paving the way for their progression into preclinical and clinical trials.[8][16] The continued exploration of this chemical space is a critical endeavor in the global fight to end tuberculosis.

References

  • Ollinger, J., et al. (2018). Imidazopyridine Compounds Inhibit Mycobacterial Growth by Depleting ATP Levels. Antimicrobial Agents and Chemotherapy, 62(7), e02439-17. Available from: [Link]

  • Parish, T., et al. (2018). Imidazopyridine Compounds Inhibit Mycobacterial Growth by Depleting ATP Levels. National Institutes of Health. Available from: [Link]

  • Parish, T., et al. (2018). Imidazopyridine Compounds Inhibit Mycobacterial Growth by Depleting ATP Levels. PubMed. Available from: [Link]

  • Akinboye, E. S., et al. (2020). Design, Synthesis and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents. National Institutes of Health. Available from: [Link]

  • Horváti, K., et al. (2021). Novel Assay Platform to Evaluate Intracellular Killing of Mycobacterium tuberculosis: In Vitro and In Vivo Validation. Frontiers in Immunology, 12, 750496. Available from: [Link]

  • Kumar, R., et al. (2022). Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. RSC Medicinal Chemistry, 13(5), 586-601. Available from: [Link]

  • Wang, H., et al. (2019). Synthesis and antitubercular evaluation of reduced lipophilic imidazo[1,2-a]pyridine-3-carboxamide derivatives. ResearchGate. Available from: [Link]

  • Akinboye, E. S., et al. (2020). Design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents. PubMed. Available from: [Link]

  • Chen, S., et al. (2021). Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates. National Institutes of Health. Available from: [Link]

  • Horváti, K., et al. (2021). Novel Assay Platform to Evaluate Intracellular Killing of Mycobacterium tuberculosis: In Vitro and In Vivo Validation. PubMed. Available from: [Link]

  • Franzblau, S. G., et al. (2012). Discovery and Validation of New Antitubercular Compounds as Potential Drug Leads and Probes. National Institutes of Health. Available from: [Link]

  • Wang, H., et al. (2019). Synthesis and antitubercular evaluation of reduced lipophilic imidazo[1,2-a]pyridine-3-carboxamide derivatives. PubMed. Available from: [Link]

  • Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 591-613. Available from: [Link]

  • Moraski, G. C., et al. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters, 2(5), 402-406. Available from: [Link]

  • Zhang, T., et al. (2021). In Vitro and In Vivo Activity of Oxazolidinone Candidate OTB-658 against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 65(11), e0094721. Available from: [Link]

  • Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. National Institutes of Health. Available from: [Link]

  • Moraski, G. C., et al. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters, 4(9), 811-815. Available from: [Link]

  • Samanta, S., et al. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. ResearchGate. Available from: [Link]

Sources

7-Methylimidazo[1,2-a]pyridine-3-carbaldehyde as a Scaffold: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular scaffolds that offer a blend of synthetic accessibility, desirable physicochemical properties, and potent biological activity is paramount. The imidazo[1,2-a]pyridine core has emerged as a "privileged structure," a distinction earned by its frequent appearance in a multitude of biologically active compounds and approved therapeutics.[1][2][3] This guide provides an in-depth comparative analysis of the 7-Methylimidazo[1,2-a]pyridine-3-carbaldehyde scaffold, evaluating its performance against established heterocyclic cores—the benzimidazole and the pyrazole—with a focus on their application as kinase inhibitors. Through a synthesis of experimental data, detailed protocols, and mechanistic insights, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in their scaffold selection process.

The Imidazo[1,2-a]pyridine Scaffold: A Versatile Core

The imidazo[1,2-a]pyridine is a fused bicyclic 5,6-heterocycle that has garnered significant attention in drug discovery due to its wide spectrum of biological activities.[2][3] This scaffold is present in several marketed drugs, including the anxiolytic alpidem and the hypnotic zolpidem, underscoring its therapeutic relevance.[2] The 3-carbaldehyde functional group on this scaffold serves as a versatile synthetic handle, allowing for the facile introduction of diverse chemical moieties to explore structure-activity relationships (SAR). The 7-methyl group can also influence the scaffold's properties, potentially enhancing metabolic stability or modulating target engagement.

Synthesis of the Core Scaffold

The construction of the imidazo[1,2-a]pyridine-3-carbaldehyde core can be achieved through various synthetic routes. A common and effective method is the Vilsmeier-Haack reaction, which allows for the formylation of electron-rich heterocycles.[4][5]

Comparative Analysis: Imidazo[1,2-a]pyridine vs. Benzimidazole vs. Pyrazole

To provide a clear and objective comparison, this guide will focus on the application of these three scaffolds in the development of kinase inhibitors, a major class of therapeutic targets in oncology and inflammatory diseases.

Performance as Kinase Inhibitors

Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases.[6][7] The PI3K/Akt/mTOR pathway is a critical signaling cascade that is frequently hyperactivated in cancer, making it an attractive target for drug development.[6][7][8][9]

A comparative study of imidazo[1,2-a]pyridine and benzimidazole analogues of the ZSTK474 class of phosphatidylinositol 3-kinase (PI3K) inhibitors provides valuable quantitative data.[10]

Scaffold ClassRepresentative CompoundPI3Kα IC50 (nM)
Imidazo[1,2-a]pyridineAnalogue of ZSTK47433.6
BenzimidazoleZSTK47422.8

Table 1: Comparative inhibitory activity of imidazo[1,2-a]pyridine and benzimidazole scaffolds against PI3Kα. Data extracted from[10].

While the benzimidazole analogue shows slightly higher potency in this specific comparison, the imidazo[1,2-a]pyridine scaffold demonstrates comparable and potent activity, highlighting its potential as a viable alternative.

Further expanding the comparison to include the pyrazole scaffold, data from studies on Aurora kinase inhibitors reveals the competitive potential of all three heterocycles.

Scaffold ClassRepresentative CompoundAurora-A IC50 (µM)
Imidazo[4,5-b]pyridineCompound 7a0.212
Pyrazole-containingCompound 7a0.212

Table 2: Inhibitory activity of a compound containing both imidazo[4,5-b]pyridine and pyrazole moieties against Aurora-A kinase. Data extracted from[11].

This data suggests that pyrazole-containing structures can also exhibit potent kinase inhibition, making them relevant comparators.

Physicochemical and Pharmacokinetic Profiles

Beyond raw potency, the drug-like properties of a scaffold are critical for its successful development. While a comprehensive head-to-head comparison of the physicochemical properties of large libraries of these three scaffolds is beyond the scope of this guide, general trends can be inferred from the literature. The nitrogen atoms in these heterocyclic systems can influence properties like solubility and polarity, which in turn affect absorption, distribution, metabolism, and excretion (ADME).

Pharmacokinetic studies on imidazo[1,2-a]pyridine derivatives have demonstrated their potential for good oral bioavailability, a crucial parameter for patient-friendly dosing regimens.

Mechanistic Insights: Targeting the PI3K/Akt/mTOR Signaling Pathway

Many of the kinase inhibitors built upon the imidazo[1,2-a]pyridine, benzimidazole, and pyrazole scaffolds exert their therapeutic effects by modulating the PI3K/Akt/mTOR signaling pathway.[6][7][8][9] Understanding this pathway is crucial for rational drug design and for interpreting the biological effects of these compounds.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: The PI3K/Akt/mTOR signaling pathway, a key target for kinase inhibitors.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the comparative data, this section provides detailed, step-by-step methodologies for key assays used in the evaluation of these scaffolds.

Synthesis of this compound (Representative Protocol)

This protocol is a representative procedure for the Vilsmeier-Haack formylation of a substituted imidazo[1,2-a]pyridine.

Step 1: Synthesis of 7-Methylimidazo[1,2-a]pyridine

  • To a solution of 4-methyl-2-aminopyridine in a suitable solvent (e.g., ethanol), add chloroacetaldehyde (50% aqueous solution) dropwise at room temperature.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 7-methylimidazo[1,2-a]pyridine.

Step 2: Vilsmeier-Haack Formylation

  • In a separate flask, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃) dropwise to anhydrous N,N-dimethylformamide (DMF) at 0°C with stirring.[4]

  • Dissolve the 7-methylimidazo[1,2-a]pyridine from Step 1 in anhydrous dichloromethane (DCM) and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.[4]

  • Allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 3-5 hours, monitoring by TLC.[4]

  • After completion, cool the mixture in an ice bath and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.[4]

  • Extract the product with DCM (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Synthesis_Workflow Start 4-methyl-2-aminopyridine + Chloroacetaldehyde Step1 Reflux in Ethanol Start->Step1 Intermediate 7-Methylimidazo[1,2-a]pyridine Step1->Intermediate Step2 Formylation in DCM Intermediate->Step2 Vilsmeier Vilsmeier Reagent (POCl3/DMF) Vilsmeier->Step2 Product 7-Methylimidazo[1,2-a]pyridine- 3-carbaldehyde Step2->Product

Caption: Workflow for the synthesis of the target scaffold.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO). Perform serial dilutions in DMSO to create a range of concentrations.

  • Kinase Reaction Setup: In a 96-well plate, add the serially diluted compound or DMSO (vehicle control). Add the kinase of interest to each well and incubate briefly to allow for inhibitor binding.

  • Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP. Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding a reagent such as ADP-Glo™ Reagent.

  • Signal Generation: Add a kinase detection reagent to convert the produced ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis: Measure the luminescence of each well using a plate reader. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.[12][13][14][15][16]

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.[12]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).[12]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[13][16]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[13][14]

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[14][16]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

In Vivo Pharmacokinetic Study in Mice

This protocol provides a general framework for assessing the pharmacokinetic properties of a test compound in a murine model.[1][17][18][19]

  • Animal Dosing: Administer the test compound to mice via the desired route (e.g., oral gavage or intravenous injection) at a specific dose.[17][19]

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 5, 15, 30, 60, 120, and 240 minutes) via methods such as submandibular or retro-orbital bleeding.[1][17]

  • Plasma Preparation: Process the blood samples to obtain plasma by centrifugation.

  • Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[19]

  • Pharmacokinetic Analysis: Analyze the plasma concentration-time data using pharmacokinetic software to determine key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), half-life (t½), and bioavailability.[19]

Conclusion

The this compound scaffold represents a highly promising and versatile core for the development of novel therapeutics, particularly in the realm of kinase inhibitors. This guide has demonstrated that while established scaffolds like benzimidazoles and pyrazoles are potent competitors, the imidazo[1,2-a]pyridine core holds its own, offering a compelling combination of potent biological activity and favorable drug-like properties. The synthetic tractability of the 3-carbaldehyde functionality further enhances its appeal, providing a gateway to extensive chemical diversification and SAR optimization. Ultimately, the choice of a scaffold will depend on the specific therapeutic target and the desired properties of the final drug candidate. However, the evidence presented herein strongly supports the continued exploration and utilization of the imidazo[1,2-a]pyridine scaffold as a valuable tool in the medicinal chemist's arsenal.

References

  • Flaherty, P. T., Chopra, I., Jain, P., Yi, S., Allen, E., & Cavanaugh, J. (2010). Identification of benzimidazole-based inhibitors of the mitogen activated kinase-5 signaling pathway. Bioorganic & Medicinal Chemistry Letters, 20(9), 2892-2896. [Link]

  • Flaherty, P. T., Chopra, I., & Jain, P. (2010). Structure-activity Relationships of Benzimidazole-Based Selective Inhibitors of the Mitogen Activated kinase-5 Signaling Pathway. Bioorganic & Medicinal Chemistry Letters, 20(22), 6582-6586. [Link]

  • Murine Pharmacokinetic Studies. (n.d.). PMC - NIH. [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf - NIH. [Link]

  • Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... (n.d.). ResearchGate. [Link]

  • In-Vivo Mouse and Rat PK Bioanalysis. (2025). protocols.io. [Link]

  • Biological data for benzimidazolea nd imidazo[1,2-a]pyridine an- alogues. (n.d.). ResearchGate. [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. (n.d.). National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI. [Link]

  • Pharmacokinetics Studies in Mice or Rats. (n.d.). Bienta. [Link]

  • PI3K/AKT/mTOR pathway. (n.d.). Wikipedia. [Link]

  • Devi, N., Singh, D., Rawal, R. K., Bariwal, J., & Singh, V. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963-2994. [Link]

  • 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition. (n.d.). NIH. [Link]

  • Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. (n.d.). NIH. [Link]

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. (2012). Journal of Medicinal Chemistry. [Link]

  • Anti-Breast Cancer Activity of Some Synthesized Pyrazole Derivatives Bearing Imidazo[1,2a]pyridine Moiety. (2023). Iraqi Journal of Science. [Link]

  • An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. (n.d.). PMC - NIH. [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). NIH. [Link]

  • Ferreira, L. A. P., Caruso, L., Nadur, N. F., Franco, D. P., Sousa, G. L. S., Lacerda, R. B., & Kümmerle, A. E. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. (n.d.). NIH. [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore. (n.d.). ChemRxiv. [Link]

  • Synthesis of imidazo[1,2-a] pyridine and pyrazolo[1,5-a] pyridine Derivatives as Potential Kinase Inhibitors (PvPI4K and PfPKG). (n.d.). University of Limpopo. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). International Journal of Pharmaceutical and Chemical Sciences. [Link]

  • Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. (2012). PubMed. [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013). Growing Science. [Link]

Sources

The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core for Kinase Inhibitor Design - A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology, the quest for highly selective and potent kinase inhibitors remains a cornerstone of targeted therapy development. Within this pursuit, certain chemical scaffolds have emerged as "privileged structures," demonstrating a remarkable versatility to bind to the ATP-binding pocket of various kinases with high affinity. One such scaffold is the imidazo[1,2-a]pyridine core . While the specific derivative, 7-methylimidazo[1,2-a]pyridine-3-carbaldehyde, represents a focused area of chemical space, a broader examination of kinase inhibitors built upon the imidazo[1,2-a]pyridine framework reveals a rich field of drug discovery targeting diverse and critical oncogenic signaling pathways.

This guide provides a head-to-head comparison of kinase inhibitors derived from the imidazo[1,2-a]pyridine scaffold, targeting different key kinases implicated in cancer progression. We will delve into a clinically approved inhibitor and preclinical candidates, highlighting the adaptability of this core structure. The comparison will be supported by experimental data and detailed protocols for the key assays used in their evaluation.

The Imidazo[1,2-a]pyridine Scaffold: A Foundation for Potency and Selectivity

The imidazo[1,2-a]pyridine system is a fused bicyclic heteroaromatic ring structure that offers a rigid and planar framework. This inherent rigidity can reduce the entropic penalty upon binding to the kinase active site, contributing to higher affinity. Furthermore, the nitrogen atoms within the ring system provide opportunities for hydrogen bonding interactions with the hinge region of the kinase, a critical anchoring point for many ATP-competitive inhibitors. The versatile substitution patterns on the imidazo[1,2-a]pyridine ring allow for fine-tuning of potency, selectivity, and pharmacokinetic properties.

Head-to-Head Comparison: Targeting Different Kinases with a Common Core

Here, we compare three classes of kinase inhibitors that share the imidazo[1,2-a]pyridine scaffold but are directed against different oncogenic kinases: Anaplastic Lymphoma Kinase (ALK), Phosphoinositide 3-kinase (PI3K), and Insulin-like Growth Factor-1 Receptor (IGF-1R).

FeatureCeritinib (ALK Inhibitor)Preclinical PI3K InhibitorsPreclinical IGF-1R Inhibitors
Primary Target Anaplastic Lymphoma Kinase (ALK)[1]Phosphoinositide 3-kinase (PI3K)[2][3]Insulin-like Growth Factor-1 Receptor (IGF-1R)[4][5]
Mechanism of Action ATP-competitive inhibitor of ALK, blocking autophosphorylation and downstream signaling.[1]ATP-competitive inhibitors of PI3K isoforms, preventing the phosphorylation of PIP2 to PIP3.[2][6]ATP-competitive inhibitors of the IGF-1R tyrosine kinase, blocking downstream signaling.[4][5]
Key Downstream Pathways Inhibited JAK-STAT, PI3K/AKT, RAS-MAPK[7]PI3K/AKT/mTOR[6]PI3K/AKT, RAS-MAPK
Therapeutic Indication ALK-rearranged Non-Small Cell Lung Cancer (NSCLC)[7]Investigational for various cancers with aberrant PI3K signaling.[2][3]Investigational for various cancers driven by IGF-1R signaling.[4][5]
Development Stage Clinically ApprovedPreclinical/Investigational[2][3]Preclinical/Investigational[4][5]
Reported Potency (IC50) Potent against ALK (low nM range)[7]Varies by compound and PI3K isoform (low nM to µM range)[2][6]Varies by compound (nM range)[4][5]

Signaling Pathways and Inhibition Mechanisms

The following diagrams illustrate the signaling pathways targeted by these imidazo[1,2-a]pyridine-based inhibitors and their points of intervention.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EML4-ALK EML4-ALK Fusion Protein RAS RAS EML4-ALK->RAS Activates PI3K PI3K EML4-ALK->PI3K Activates JAK JAK EML4-ALK->JAK Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation Ceritinib Ceritinib Ceritinib->EML4-ALK Inhibits

Caption: Ceritinib inhibits the constitutively active EML4-ALK fusion protein, blocking downstream signaling pathways.

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates AKT AKT PIP3->AKT Recruits & Activates mTOR mTOR AKT->mTOR Proliferation Cell Growth, Proliferation, Survival mTOR->Proliferation Imidazo_PI3Ki Imidazo[1,2-a]pyridine PI3K Inhibitor Imidazo_PI3Ki->PI3K Inhibits

Caption: Imidazo[1,2-a]pyridine-based PI3K inhibitors block the conversion of PIP2 to PIP3, a critical step in the PI3K/AKT/mTOR pathway.

Experimental Protocols for Kinase Inhibitor Evaluation

The following are generalized protocols for key assays used to characterize and compare kinase inhibitors. These methodologies are foundational for determining the potency, selectivity, and cellular effects of compounds like those based on the imidazo[1,2-a]pyridine scaffold.

In Vitro Kinase Assay (Radiometric)

This assay directly measures the ability of an inhibitor to block the enzymatic activity of its target kinase.

Principle: The assay measures the transfer of a radioactive phosphate group from [γ-³²P]ATP to a specific substrate by the target kinase. The amount of incorporated radioactivity is inversely proportional to the inhibitor's potency.

Step-by-Step Methodology:

  • Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the kinase buffer, the purified target kinase, and the specific substrate peptide or protein.

  • Inhibitor Addition: Add varying concentrations of the imidazo[1,2-a]pyridine-based inhibitor (or vehicle control, e.g., DMSO) to the reaction mix and pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature.

  • Initiation of Reaction: Start the kinase reaction by adding a solution containing MgCl₂ and [γ-³²P]ATP.

  • Incubation: Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes), ensuring the reaction is within the linear range.

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid or SDS-PAGE loading buffer).

  • Separation: Separate the radiolabeled substrate from the unreacted [γ-³²P]ATP. This can be achieved by spotting the reaction mixture onto phosphocellulose paper and washing away the unincorporated ATP, or by SDS-PAGE.

  • Quantification: Quantify the radioactivity incorporated into the substrate using a scintillation counter or by autoradiography of the gel.

  • Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration and determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity).

Kinase_Assay_Workflow Start Start Mix Mix Kinase, Substrate & Buffer Start->Mix Add_Inhibitor Add Inhibitor/ Vehicle Mix->Add_Inhibitor Add_ATP Add [γ-³²P]ATP to start reaction Add_Inhibitor->Add_ATP Incubate Incubate at 30°C Add_ATP->Incubate Stop Stop Reaction Incubate->Stop Separate Separate Substrate from free ATP Stop->Separate Quantify Quantify Radioactivity Separate->Quantify Analyze Calculate IC50 Quantify->Analyze End End Analyze->End

Caption: Workflow for a radiometric in vitro kinase assay.

Cell Proliferation (MTT) Assay

This assay assesses the effect of the inhibitor on the viability and proliferative capacity of cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[8] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the imidazo[1,2-a]pyridine-based inhibitor. Include a vehicle control (e.g., DMSO) and a positive control for cell death.

  • Incubation: Incubate the cells for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Western Blotting for Signaling Pathway Analysis

This technique is used to detect the phosphorylation status of key proteins in a signaling pathway, providing mechanistic insight into the inhibitor's action within the cell.

Principle: Western blotting uses antibodies to detect specific proteins that have been separated by size via gel electrophoresis and transferred to a membrane.[9] Phospho-specific antibodies can be used to determine if a kinase inhibitor is blocking the phosphorylation of its downstream targets.[10]

Step-by-Step Methodology:

  • Cell Treatment and Lysis: Treat cancer cells with the inhibitor at various concentrations and for different time points. Lyse the cells to release the proteins.[9]

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Blocking: Block the membrane with a protein-rich solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-AKT, total-AKT, phospho-STAT3, total-STAT3).

  • Secondary Antibody Incubation: Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate that reacts with the HRP to produce light, which can be detected on X-ray film or with a digital imager.

  • Analysis: Analyze the band intensities to determine the relative levels of the phosphorylated and total proteins. A decrease in the phospho-protein signal in inhibitor-treated cells indicates target engagement and pathway inhibition.

Conclusion

The imidazo[1,2-a]pyridine scaffold is a testament to the power of privileged structures in medicinal chemistry. Its adaptability has enabled the development of potent and selective inhibitors against a range of clinically relevant kinases, as exemplified by the ALK inhibitor Ceritinib and the numerous preclinical candidates targeting pathways like PI3K/mTOR and IGF-1R. The head-to-head comparison presented here, based on their distinct kinase targets, underscores the versatility of this chemical core. The successful application of the standardized experimental protocols described is crucial for the continued discovery and characterization of novel kinase inhibitors built upon this and other promising scaffolds, ultimately driving the advancement of targeted cancer therapies.

References

  • Martens S. et al. (2023). In vitro kinase assay. protocols.io. [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2011). Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. [Link]

  • BMC Cancer. (2021). Head to head evaluation of second generation ALK inhibitors brigatinib and alectinib as first-line treatment for ALK+ NSCLC using an in silico systems biology-based approach. [Link]

  • National Center for Biotechnology Information. (n.d.). In vitro NLK Kinase Assay. [Link]

  • OncLive. (n.d.). The Evolution of Frontline Therapy in ALK-Positive Advanced NSCLC: Which ALK TKI to Use Upfront?. [Link]

  • CORE. (n.d.). In vitro assay for cyclin-dependent kinase activity in yeast. [Link]

  • Bio-protocol. (2022). In vitro kinase assay. [Link]

  • National Center for Biotechnology Information. (n.d.). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2011). Novel imidazo[1,2-a]pyridine based inhibitors of the IGF-1 receptor tyrosine kinase: optimization of the aniline. [Link]

  • Current Topics in Medicinal Chemistry. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. [Link]

  • Springer Medizin. (n.d.). Identifying optimal ALK inhibitors in first- and second-line treatment of patients with advanced ALK-positive non-small-cell lung cancer: a systematic review and network meta-analysis. [Link]

  • Taylor & Francis Online. (n.d.). Indirect comparisons of brigatinib and alectinib for front-line ALK-positive non-small-cell lung cancer. [Link]

  • Creative Diagnostics. (n.d.). Cell Proliferation Inhibition Assay. [Link]

  • ResearchGate. (n.d.). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors | Request PDF. [Link]

  • Journal of Medicinal Chemistry. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2009). Discovery and optimization of imidazo[1,2-a]pyridine inhibitors of insulin-like growth factor-1 receptor (IGF-1R). [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2012). Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. [Link]

  • Creative Biolabs. (n.d.). Cell Proliferation Assays. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • ResearchGate. (n.d.). Strategy for the design of imidazo [1,2-α] pyridine derivatives bearing.... [Link]

  • Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. [Link]

  • Springer Nature Experiments. (n.d.). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. [Link]

  • Semantic Scholar. (n.d.). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. [Link]

  • National Center for Biotechnology Information. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. [Link]

  • National Center for Biotechnology Information. (n.d.). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). [Link]

  • YouTube. (2016). InhibiScreen Kinase Inhibitor Assay Technical Video. [Link]

  • National Center for Biotechnology Information. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. [Link]

  • ACS Publications. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[4][7][11]triazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent and Selective c-Met Inhibitor. [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. [Link]

  • National Center for Biotechnology Information. (n.d.). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. [Link]

  • Mini-Reviews in Medicinal Chemistry. (n.d.). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. [Link]

Sources

A Comparative Benchmarking Guide to the Synthetic Efficiency of 7-Methylimidazo[1,2-a]pyridine-3-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] The introduction of a carbaldehyde group at the 3-position provides a synthetically versatile handle for the elaboration of this privileged core, enabling the generation of diverse compound libraries for drug discovery programs. This guide provides a detailed comparative analysis of two prominent synthetic routes to a key derivative, 7-Methylimidazo[1,2-a]pyridine-3-carbaldehyde, offering experimental protocols, efficiency benchmarks, and expert insights to inform synthetic strategy.

Route 1: The Classic Two-Step Synthesis via Vilsmeier-Haack Formylation

This well-established and reliable route proceeds in two distinct steps: the initial cyclocondensation to form the imidazo[1,2-a]pyridine ring system, followed by electrophilic formylation at the electron-rich 3-position.

Step 1: Synthesis of 7-Methylimidazo[1,2-a]pyridine

The initial step involves the condensation of 4-methyl-2-aminopyridine with chloroacetaldehyde. The exocyclic amino group of the pyridine acts as a nucleophile, attacking the carbonyl carbon of chloroacetaldehyde. Subsequent intramolecular cyclization via nucleophilic attack of the endocyclic pyridine nitrogen on the alkyl halide, followed by dehydration, yields the aromatic imidazo[1,2-a]pyridine core.

Step 2: Vilsmeier-Haack Formylation

The second step employs the Vilsmeier-Haack reaction, a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4][5][6] The Vilsmeier reagent, a chloromethyleniminium salt, is generated in situ from the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃). The electron-rich 3-position of the 7-methylimidazo[1,2-a]pyridine then attacks this electrophilic reagent, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed during aqueous workup to afford the desired 3-carbaldehyde.

Experimental Protocol: Route 1

Part A: Synthesis of 7-Methylimidazo[1,2-a]pyridine

  • To a solution of 4-methyl-2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol or n-butanol, add a 50% aqueous solution of chloroacetaldehyde (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 80-110 °C, depending on the solvent) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 7-methylimidazo[1,2-a]pyridine.

Part B: Synthesis of this compound

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), place anhydrous N,N-dimethylformamide (DMF) (3.0 eq).

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise with vigorous stirring, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Dissolve 7-methylimidazo[1,2-a]pyridine (1.0 eq) from Part A in a minimal amount of anhydrous DMF or a chlorinated solvent like dichloromethane and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 3-5 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and carefully pour it onto crushed ice with stirring.

  • Basify the aqueous solution with a saturated sodium bicarbonate solution or dilute sodium hydroxide until a pH of 8-9 is reached, resulting in the precipitation of the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization.

Route 2: A One-Pot Synthesis Approach

A one-pot synthesis offers the potential for improved efficiency by reducing the number of workup and purification steps, thereby saving time and resources. This approach aims to combine the cyclocondensation and formylation reactions in a single reaction vessel. While a direct, well-established one-pot procedure for this specific target is not extensively documented, a plausible and efficient method can be extrapolated from known multi-component reactions like the Groebke–Blackburn–Bienaymé reaction, which is a cornerstone for the one-pot synthesis of related imidazo[1,2-a]pyridines.[7][8][9][10] A conceptual one-pot reaction could involve the initial formation of the imidazo[1,2-a]pyridine, followed by the in-situ generation of the Vilsmeier reagent and subsequent formylation without isolation of the intermediate.

Experimental Protocol: Route 2 (Conceptual One-Pot)
  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and under an inert atmosphere, combine 4-methyl-2-aminopyridine (1.0 eq) and a suitable high-boiling aprotic solvent (e.g., 1,4-dioxane or acetonitrile).

  • Add a 50% aqueous solution of chloroacetaldehyde (1.1 eq) dropwise and heat the mixture to reflux for 4-6 hours to form the 7-methylimidazo[1,2-a]pyridine in situ.

  • After confirming the formation of the intermediate by TLC, cool the reaction mixture to 0 °C.

  • In a separate flask, pre-form the Vilsmeier reagent by slowly adding POCl₃ (1.5 eq) to anhydrous DMF (3.0 eq) at 0 °C, followed by stirring for 30 minutes.

  • Carefully add the pre-formed Vilsmeier reagent to the cooled reaction mixture containing the in-situ generated 7-methylimidazo[1,2-a]pyridine.

  • Allow the reaction to warm to room temperature and then heat to 60-70 °C for 3-5 hours.

  • Follow the workup and purification procedure as described in Route 1, Part B (steps 8-10).

Comparative Analysis

ParameterRoute 1: Two-Step SynthesisRoute 2: One-Pot Synthesis
Overall Yield Typically 60-75%Potentially 50-65%
Number of Steps 21
Process Time 10-14 hours (including workups)8-12 hours
Purification Two chromatographic purificationsOne final purification
Scalability Readily scalableMay require optimization for large scale
Control High control over each stepLess control over individual reactions
Waste Generation Higher due to two workupsLower due to single workup

Discussion

Route 1 offers the advantage of being a robust and well-understood process. The isolation and purification of the 7-methylimidazo[1,2-a]pyridine intermediate allow for a clean starting material for the Vilsmeier-Haack reaction, which often leads to higher overall yields and purity of the final product. This method provides excellent control over each transformation, making it highly reliable and reproducible. The primary drawbacks are the longer overall process time and increased solvent and material consumption due to the two separate workup and purification steps.

Route 2 , the one-pot approach, is theoretically more efficient in terms of time and resource utilization. By eliminating the isolation of the intermediate, it reduces handling and potential for material loss. However, this approach can be more challenging to optimize. The presence of byproducts from the initial cyclization step could interfere with the subsequent formylation reaction, potentially leading to lower yields and a more complex purification of the final product. Careful control of reaction conditions is crucial to ensure the successful tandem execution of both reactions. For large-scale synthesis, the two-step process might be more practical due to its predictability and easier process control.

Visualizing the Synthetic Workflows

Route 1: Two-Step Synthesis

Two_Step_Synthesis cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Vilsmeier-Haack Formylation 4-methyl-2-aminopyridine 4-methyl-2-aminopyridine 7-methylimidazo[1,2-a]pyridine 7-methylimidazo[1,2-a]pyridine 4-methyl-2-aminopyridine->7-methylimidazo[1,2-a]pyridine Reflux chloroacetaldehyde chloroacetaldehyde chloroacetaldehyde->7-methylimidazo[1,2-a]pyridine Final_Product 7-Methylimidazo[1,2-a]pyridine- 3-carbaldehyde 7-methylimidazo[1,2-a]pyridine->Final_Product Heat Vilsmeier_Reagent Vilsmeier Reagent (DMF, POCl3) Vilsmeier_Reagent->Final_Product One_Pot_Synthesis cluster_0 One-Pot Reaction Vessel Reactants 4-methyl-2-aminopyridine + chloroacetaldehyde Intermediate In-situ generation of 7-methylimidazo[1,2-a]pyridine Reactants->Intermediate Reflux Vilsmeier_Addition Addition of Vilsmeier Reagent Intermediate->Vilsmeier_Addition Cool Final_Product_One_Pot 7-Methylimidazo[1,2-a]pyridine- 3-carbaldehyde Vilsmeier_Addition->Final_Product_One_Pot Heat

Caption: Conceptual workflow for the one-pot synthesis.

Conclusion

Both the classic two-step synthesis and a conceptual one-pot approach offer viable pathways to this compound. The choice between these routes will depend on the specific requirements of the research or development program. For reliability, high purity, and ease of scalability, the two-step synthesis is the recommended approach. For rapid library synthesis or when prioritizing time and resource efficiency on a smaller scale, the one-pot synthesis, with careful optimization, presents an attractive alternative. This guide provides the foundational knowledge and experimental frameworks to enable researchers to make an informed decision based on their synthetic goals.

References

  • Plausible mechanism of formylation of imidazo-pyridine ring. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Kurva, M., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chem. Proc., 16, 28.
  • Mohammed, T., et al. (2022). Micellar effects on kinetics and mechanism of Vilsmeier–Haack formylation and acetylation with Pyridines. Chemical Papers, 76(5), 2615–2621.
  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • Review Article on Vilsmeier-Haack Reaction. (n.d.). Retrieved January 17, 2026, from [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl) aminomethylene malonaldehyde and its some reactions. (2013). International Journal of Industrial Chemistry, 4(1), 22.
  • Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega, 6(51), 35221–35237.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (2024). Chem. Proc., 16, 28.
  • Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. (2024). Chem. Proc., 16, 88.
  • Changunda, C. R. K., et al. (2020). Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution. RSC Advances, 10(14), 8345–8354.
  • Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones. (2016). Organic Letters, 18(15), 3846–3849.
  • Changunda, C. R. K., et al. (2020). Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution. RSC Advances, 10(14), 8345–8354.
  • Why 2-aminopyrazine react with chloroacetaldehyde and form compoound 1 not 2. (2023). Reddit. Retrieved January 17, 2026, from [Link]

  • CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine. (n.d.). Google Patents.
  • Chemodivergent synthesis of N -(pyridin-2-yl)amides and 3-bromoimidazo[1,2- a ]pyridines from α-bromoketones and 2-aminopyridines. (2019). RSC Advances, 9(60), 34671–34676.
  • The reaction of 4-chloropyridine with some amines. (1951). Recueil des Travaux Chimiques des Pays-Bas, 70(3), 241-251.
  • Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. (2007). Bioorganic & Medicinal Chemistry Letters, 17(1), 123–127.
  • Design, Synthesis and Anticancer Activity of 2-Arylimidazo[1,2-a]pyridinyl-3-amines. (2020). Molecules, 25(18), 4236.

Sources

The Cutting Edge of Inflammation Research: A Comparative Analysis of Imidazo[1,2-a]pyridine Isomers as Potent Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutics to combat inflammation, the imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities.[1][2] This guide offers a deep, comparative analysis of the anti-inflammatory properties of various imidazo[1,2-a]pyridine isomers, moving beyond a simple literature review to provide actionable insights for researchers, scientists, and drug development professionals. We will dissect the causal relationships behind experimental designs, present self-validating protocols, and ground our claims in authoritative research.

The Imidazo[1,2-a]pyridine Core: A Foundation for Potent Anti-inflammatory Activity

The fused heterocyclic system of imidazo[1,2-a]pyridine offers a unique three-dimensional structure that is amenable to a wide range of chemical modifications. This versatility allows for the fine-tuning of its pharmacological properties, leading to the development of potent and selective anti-inflammatory agents.[3] The anti-inflammatory efficacy of these compounds is largely attributed to their ability to modulate key signaling pathways and enzymes that are central to the inflammatory response.

Comparative Analysis of Anti-inflammatory Potency

The substitution pattern on the imidazo[1,2-a]pyridine ring system gives rise to various isomers, each with a potentially distinct pharmacological profile.[4] Below, we compare the anti-inflammatory activities of several key imidazo[1,2-a]pyridine derivatives, drawing upon data from in vitro and in vivo studies.

In Vitro Anti-inflammatory Activity

A crucial aspect of evaluating anti-inflammatory compounds is their ability to inhibit key enzymes and cellular processes involved in inflammation. Cyclooxygenase-2 (COX-2) is a well-established target, and several imidazo[1,2-a]pyridine derivatives have demonstrated potent and selective inhibition of this enzyme.

Compound IDStructureTargetIC50 (µM)Selectivity Index (SI) for COX-2Reference
Compound 6f 2-(4-(methylsulfonyl)phenyl)-3-(morpholinomethyl)H-imidazo[1,2-a]pyridineCOX-20.07217[5]
Compound 5 3-amino imidazo[1,2-a]pyridine-2-carboxylic acidCOX-2Not ReportedPreferential[6]
MIA 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl) imidazo[1,2-a]pyridin-3-amineNF-κB, STAT3Not Reported-[7][8]

Expert Analysis: The data clearly indicates that substitutions at the 2 and 3 positions of the imidazo[1,2-a]pyridine core are critical for potent COX-2 inhibition. The presence of a methylsulfonylphenyl group at the C-2 position, as seen in compound 6f , appears to be a key determinant for high potency and selectivity.[5] This is likely due to the ability of the methylsulfonyl group to fit into a secondary pocket of the COX-2 active site. In contrast, the derivative MIA , with substitutions at the 2, 3, and 8 positions, exerts its anti-inflammatory effects through a different mechanism, primarily by targeting the NF-κB and STAT3 signaling pathways.[7][8] This highlights the remarkable versatility of the imidazo[1,2-a]pyridine scaffold, where different substitution patterns can lead to distinct mechanisms of action.

In Vivo Anti-inflammatory Activity

The translation of in vitro potency to in vivo efficacy is a critical step in drug development. The carrageenan-induced paw edema model in rats is a widely used assay to evaluate the acute anti-inflammatory activity of novel compounds.

CompoundDose (mg/kg)Inhibition of Edema (%)Reference
Compound 2 10More efficient than indomethacin[6]
Compound 5 10More efficient than indomethacin[6]
Indomethacin (Control) 10-[6]

Expert Analysis: Both imidazo[1,2-a]pyridine-2-carboxylic acid (Compound 2 ) and its 3-amino derivative (Compound 5 ) demonstrated superior or comparable efficacy to the well-established NSAID, indomethacin, in a model of acute inflammation.[6] This underscores the significant potential of these compounds as orally active anti-inflammatory agents. The observation that these compounds were also safer for the gastric mucosa compared to indomethacin is a significant advantage.[6]

Unraveling the Mechanisms of Action: A Tale of Two Pathways

The anti-inflammatory effects of imidazo[1,2-a]pyridine isomers are not monolithic. As highlighted earlier, different substitution patterns can lead to distinct molecular mechanisms.

Inhibition of the STAT3/NF-κB/iNOS/COX-2 Signaling Pathway

A significant body of evidence points to the modulation of the STAT3/NF-κB signaling cascade as a primary mechanism for a class of imidazo[1,2-a]pyridine derivatives.[7][8] This pathway is a central regulator of inflammatory gene expression.

G cluster_stimulus Inflammatory Stimulus (e.g., IL-6) cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-6 IL-6 IL-6R IL-6R IL-6->IL-6R STAT3 STAT3 IL-6R->STAT3 Activation p-STAT3 p-STAT3 STAT3->p-STAT3 Phosphorylation NF-kB/IkB NF-kB/IkB NF-kB NF-kB NF-kB/IkB->NF-kB IkB Degradation IkB IkB NF-kB_n NF-kB NF-kB->NF-kB_n Translocation Gene Expression Gene Expression p-STAT3->Gene Expression NF-kB_n->Gene Expression iNOS, COX-2, Inflammatory Cytokines iNOS, COX-2, Inflammatory Cytokines Gene Expression->iNOS, COX-2, Inflammatory Cytokines Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine->STAT3 Inhibits Imidazo[1,2-a]pyridine->NF-kB/IkB Inhibits

Caption: The STAT3/NF-κB signaling pathway and its inhibition by imidazo[1,2-a]pyridines.

As illustrated, inflammatory stimuli trigger the activation of STAT3 and the release of NF-κB from its inhibitor, IκB. These transcription factors then translocate to the nucleus and induce the expression of pro-inflammatory genes, including iNOS and COX-2. Certain imidazo[1,2-a]pyridine derivatives, such as MIA, have been shown to suppress this pathway, leading to a reduction in inflammatory mediators.[7][8]

Direct Inhibition of Cyclooxygenase (COX) Enzymes

Another well-defined mechanism of action for a distinct set of imidazo[1,2-a]pyridine isomers is the direct inhibition of COX enzymes, particularly the inducible isoform, COX-2.[5][6]

G Arachidonic Acid Arachidonic Acid COX-1 (constitutive) COX-1 (constitutive) Arachidonic Acid->COX-1 (constitutive) COX-2 (inducible) COX-2 (inducible) Arachidonic Acid->COX-2 (inducible) Prostaglandins (Physiological) Prostaglandins (Physiological) COX-1 (constitutive)->Prostaglandins (Physiological) Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2 (inducible)->Prostaglandins (Inflammatory) Imidazo[1,2-a]pyridine Isomer Imidazo[1,2-a]pyridine Isomer Imidazo[1,2-a]pyridine Isomer->COX-2 (inducible) Selective Inhibition

Caption: Selective inhibition of COX-2 by imidazo[1,2-a]pyridine isomers.

COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins. The selective inhibition of COX-2 by certain imidazo[1,2-a]pyridine isomers, such as compound 6f , offers a promising therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[5]

Experimental Protocols: A Guide to Reproducible Research

To ensure the integrity and reproducibility of research in this field, it is imperative to follow well-validated experimental protocols. Below are detailed methodologies for key assays used in the evaluation of the anti-inflammatory properties of imidazo[1,2-a]pyridine isomers.

In Vitro COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Compound Dilution Compound Dilution Incubation Incubation Compound Dilution->Incubation Enzyme & Substrate Prep Enzyme & Substrate Prep Enzyme & Substrate Prep->Incubation PGE2 Measurement (ELISA) PGE2 Measurement (ELISA) Incubation->PGE2 Measurement (ELISA) IC50 Calculation IC50 Calculation PGE2 Measurement (ELISA)->IC50 Calculation

Caption: Workflow for the in vitro COX-2 inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of dilutions to be tested.

  • Reaction Mixture: In a 96-well plate, add the following in order:

    • 150 µL of reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

    • 10 µL of heme.

    • 10 µL of purified COX-2 enzyme.

    • 10 µL of the test compound dilution.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature.

  • Initiation of Reaction: Add 10 µL of arachidonic acid (substrate) to each well to initiate the enzymatic reaction.

  • Incubation: Incubate the plate for 2 minutes at 37°C.

  • Termination of Reaction: Add 10 µL of a stopping solution (e.g., 1 M HCl) to each well.

  • Quantification of Prostaglandin E2 (PGE2): Measure the amount of PGE2 produced using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.

In Vivo Carrageenan-Induced Paw Edema Assay

This assay is a standard model for evaluating acute inflammation in vivo.

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats (180-200 g) for at least one week under standard laboratory conditions.

  • Grouping and Administration: Divide the animals into groups (n=6 per group):

    • Vehicle control (e.g., 0.5% carboxymethyl cellulose).

    • Positive control (e.g., Indomethacin, 10 mg/kg).

    • Test compound groups (various doses). Administer the compounds orally 1 hour before the induction of inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Conclusion and Future Directions

The comparative analysis presented in this guide unequivocally demonstrates that imidazo[1,2-a]pyridine isomers are a highly promising class of anti-inflammatory agents. The versatility of this scaffold allows for the development of compounds with distinct mechanisms of action, including potent and selective COX-2 inhibitors and modulators of the STAT3/NF-κB signaling pathway. The in vivo efficacy and favorable safety profiles observed for several derivatives further underscore their therapeutic potential.

Future research should focus on a more systematic exploration of the structure-activity relationships for different substitution patterns on the imidazo[1,2-a]pyridine core. This will enable the rational design of next-generation anti-inflammatory drugs with enhanced potency, selectivity, and pharmacokinetic properties. Furthermore, a deeper investigation into the off-target effects and long-term safety of these compounds will be crucial for their successful clinical translation.

References

  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines.
  • Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis.
  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. PubMed.
  • Spectroscopic analysis comparison of imidazo[1,2-a]pyridine isomers. Benchchem.
  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Semantic Scholar.
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investig
  • Synthesis and Biological Evaluation of New imidazo[1,2-a]pyridine Derivatives as Selective COX-2 Inhibitors.
  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investig
  • Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. Journal of Medicinal Chemistry.
  • Research on heterocyclic compounds. XXII. Imidazo[1,2-a]pyrimidines. PubMed.
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
  • Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. PubMed.
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022).
  • Discovery of novel analgesic and anti-inflammatory 3-arylamine-imidazo[1,2-a]pyridine symbiotic prototypes.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 7-Methylimidazo[1,2-A]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Researchers and professionals in drug development handle a diverse array of chemical compounds daily. Among these, heterocyclic compounds like 7-Methylimidazo[1,2-a]pyridine-3-carbaldehyde are pivotal in the synthesis of novel therapeutic agents. However, their safe handling and disposal are paramount to ensure laboratory safety and environmental protection. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory compliance.

Part 1: Immediate Safety and Handling Protocols

Before initiating any disposal procedure, ensuring the safety of all laboratory personnel is the foremost priority. This involves the correct use of Personal Protective Equipment (PPE) and having a clear plan for emergency situations.

1.1 Personal Protective Equipment (PPE): A Non-Negotiable First Line of Defense

All handling and disposal of this compound and its associated waste must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[5] The following PPE is mandatory:

PPE ItemSpecificationRationale
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption. Nitrile gloves may not offer sufficient protection for prolonged contact.[5]
Eye Protection Chemical splash goggles or safety glasses with side-shieldsTo protect eyes from accidental splashes of the chemical or its solutions.[6]
Lab Coat Standard, fully-buttoned laboratory coatTo protect clothing and skin from contamination.[5][6]
Respiratory Protection Not typically required if work is performed in a fume hoodIn the event of a large spill or inadequate ventilation, a NIOSH/MSHA approved respirator may be necessary.[7]

1.2 Emergency Preparedness: Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Small Spills: For minor spills, absorb the material with a non-combustible, inert absorbent such as vermiculite or sand.[5][6] The contaminated absorbent material must then be collected in a suitable, sealed container for hazardous waste disposal.[5]

  • Large Spills: In the case of a large spill, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.[6]

Part 2: The Disposal Workflow: A Step-by-Step Guide

The proper disposal of this compound waste is a multi-step process that requires careful segregation and handling. The following workflow provides a clear, logical progression for managing this chemical waste.

Disposal Workflow Diagram

cluster_0 Phase 1: Waste Identification & Segregation cluster_1 Phase 2: Waste Collection & Containment cluster_2 Phase 3: Final Disposal Logistics A Identify all waste streams containing This compound B Segregate as Hazardous Chemical Waste A->B C Do NOT mix with incompatible waste streams (e.g., strong oxidizers, acids) B->C D Select a compatible, sealable, airtight waste container C->D E Label container with 'Hazardous Waste' and list all chemical constituents D->E F Store container in a cool, dry, well-ventilated, and designated area E->F G Complete a Chemical Collection Request Form (or equivalent institutional document) F->G H Arrange for pickup by the institution's Environmental Health & Safety (EHS) department G->H I EHS transports waste to a licensed hazardous waste disposal facility H->I

Caption: A logical workflow for the safe disposal of this compound.

2.1 Phase 1: Waste Identification and Segregation

The foundational principle of proper chemical waste management is accurate identification and segregation.[6][8]

  • Step 1: Identify All Waste Streams: All materials that have come into contact with this compound must be considered hazardous waste. This includes:

    • Unused or surplus pure compound.

    • Solutions containing the compound.

    • Contaminated consumables (e.g., pipette tips, weighing boats, filter paper, gloves).[6][9]

    • Rinsate from cleaning contaminated glassware.

  • Step 2: Segregate as Hazardous Waste: This waste must be kept separate from non-hazardous laboratory trash.[10]

  • Step 3: Avoid Co-mingling with Incompatible Materials: Do not mix waste containing this compound with incompatible chemicals such as strong oxidizing agents, strong acids (especially nitric acid), and bases.[5][11]

2.2 Phase 2: Waste Collection and Containment

Proper containment is essential to prevent leaks and exposure.

  • Step 1: Container Selection: Use a sealable, airtight, and chemically compatible waste container.[5] Glass or high-density polyethylene (HDPE) containers are generally suitable.

  • Step 2: Labeling: As soon as waste is added to the container, it must be labeled with a "Hazardous Waste" tag.[5] The label should clearly identify the contents, including the full chemical name "this compound" and any other constituents.

  • Step 3: Storage: Store the waste container in a designated, secure, cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[5]

2.3 Phase 3: Final Disposal Logistics

The final step involves the transfer of the waste to a licensed disposal facility.

  • Step 1: Documentation: When the waste container is full or no longer in use, complete a Chemical Collection Request Form as required by your institution.[5]

  • Step 2: Arrange for Pickup: Contact your institution's EHS department to schedule a waste pickup.[5]

  • Step 3: Professional Disposal: The EHS department will then manage the transportation and ultimate disposal of the hazardous waste in accordance with all local, state, and federal regulations.[6][12] Common disposal methods for this type of waste include incineration at high temperatures.[12]

Part 3: Disposal of Different Waste Forms

The specific form of the waste will dictate the precise handling procedure.

3.1 Solid Waste (Pure Compound and Contaminated Consumables)

  • Pure Compound: Unwanted solid this compound should be transferred directly into the designated solid hazardous waste container.

  • Contaminated Consumables: Items such as gloves, weighing paper, and pipette tips that are contaminated should be placed in the solid hazardous waste container.[9]

3.2 Liquid Waste (Solutions and Rinsate)

  • Solutions: Unused solutions containing the compound should be poured into a designated liquid hazardous waste container.

  • Contaminated Glassware: Glassware should be triple-rinsed with a suitable solvent. The first two rinses must be collected as hazardous waste.[8] The third rinse may, depending on institutional policy, be disposed of down the drain with copious amounts of water. Always consult your institution's specific guidelines.

By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, thereby fostering a secure laboratory environment and upholding their commitment to environmental stewardship.

References

  • Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Laboratory Professionals - Benchchem.
  • Pyridine Standard Operating Procedure. Washington State University.
  • Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry.
  • Pyridine-2-carbaldehyde Safety Data Sheet. Sigma-Aldrich.
  • Pyridine Safety Data Sheet. Fisher Scientific.
  • Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. EPFL.
  • Pyridine ACS Safety Data Sheet. Jubilant Ingrevia Limited.
  • Pyridine-2-carboxaldehyde Safety Data Sheet. Thermo Fisher Scientific.
  • 7-Methylimidazo[1,2-a]pyridine-3-carboxamide Safety Data Sheets. Echemi.
  • 3-Pyridinecarboxaldehyde Safety Data Sheet. Fisher Scientific.
  • Imidazo[1,2-a]pyridine-2-carbaldehyde Safety Data Sheet. Fisher Scientific.
  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
  • Imidazo(1,2-a)pyridine. PubChem.
  • Waste Disposal - Chemistry Teaching Labs. University of York.
  • Management of Waste - Prudent Practices in the Laboratory. NCBI Bookshelf.
  • Waste Disposal Guide for Research Labs. University of Louisville.
  • 6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde - Safety Data Sheet. ChemicalBook.
  • 6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde. BLDpharm.
  • 8-Methylimidazo[1,2-a]pyridine-3-carbaldehyde. BLDpharm.
  • Imidazo[1,2-a]pyridine-7-carboxaldehyde Safety Data Sheet. Apollo Scientific.
  • methyl 3-bromoH-imidazo[1,2-a]pyridine-7-carboxylate Safety Data Sheets. Echemi.

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 7-Methylimidazo[1,2-A]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of 7-Methylimidazo[1,2-A]pyridine-3-carbaldehyde. It is designed to empower laboratory personnel with the knowledge to work safely with this compound by providing a deep understanding of its potential hazards and the necessary steps to mitigate them.

Understanding the Hazard Profile of this compound

A thorough understanding of the specific hazards associated with a chemical is the foundation of a robust safety plan. The Safety Data Sheet (SDS) for this compound indicates multiple significant hazards that require stringent control measures.[1]

Hazard ClassificationDescription
Combustible Liquid Can ignite on heating. Vapors are heavier than air and may form explosive mixtures with air on intense heating.[1]
Harmful if Swallowed Poses a significant toxicity risk if ingested.[1]
Causes Severe Skin Burns and Eye Damage Highly corrosive to skin and eyes, with the potential for irreversible damage.[1]
May Cause an Allergic Skin Reaction Can act as a skin sensitizer, leading to an allergic response upon repeated contact.[1]
Toxic if Inhaled Inhalation of vapors or aerosols can cause significant toxicity. The compound is also corrosive to the respiratory tract.[1]
Toxic to Aquatic Life Poses a danger to aquatic ecosystems.[1]

Given the corrosive nature of this compound and its toxicity via multiple routes of exposure, a multi-layered approach to personal protective equipment (PPE) is mandatory.

A Multi-layered Defense: Selecting the Appropriate PPE

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following recommendations provide a baseline for handling this compound in a research and development setting.

Eye and Face Protection: The First Line of Defense

Given that this compound can cause severe eye damage, robust eye and face protection is non-negotiable.

  • Minimum Requirement: Chemical splash goggles that meet ANSI Z.87.1 standards.[2]

  • Recommended for Higher Risk Procedures: A face shield worn over chemical splash goggles is required for any procedure with a risk of explosion, a significant splash hazard, or a highly exothermic reaction.[2] This includes handling larger quantities or working with the material under pressure.

Skin and Body Protection: A Barrier Against Corrosivity and Sensitization

To prevent skin burns and the potential for sensitization, comprehensive skin and body protection is essential.

  • Laboratory Coat: A flame-resistant lab coat, such as one made from Nomex®, should be worn and fully buttoned.[2] This provides a barrier against splashes and, in the event of a fire, will not melt and adhere to the skin like polyester or acrylic fabrics.[2]

  • Apron: For procedures involving larger volumes or a greater splash risk, a chemical-resistant apron should be worn over the lab coat.

  • Full-Body Protection: In situations with a high risk of exposure, such as a large-scale spill, a chemical-resistant suit may be necessary.[3][4]

  • Footwear: Closed-toe, closed-heel shoes that cover the entire foot are mandatory.[2]

Hand Protection: Choosing the Right Gloves

Disposable nitrile gloves provide a good baseline of protection for incidental contact with a wide range of chemicals.[2] However, for a corrosive and skin-sensitizing compound like this compound, a more rigorous glove selection process is required.

  • Glove Type: Due to the compound's chemical structure (an aromatic aldehyde), gloves with good resistance to aldehydes should be selected. While specific breakthrough data for this compound may not be available, consulting glove manufacturer's chemical resistance guides is crucial.[2] Natural rubber and neoprene gloves often provide good protection against aldehydes.[5]

  • Double Gloving: Wearing two pairs of gloves is a recommended best practice. This provides an additional layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.

  • Inspection and Replacement: Gloves should be inspected for any signs of degradation or puncture before each use. They should be changed immediately upon any known contact with the chemical and disposed of after each use.[2]

Respiratory Protection: Preventing Inhalation Toxicity

All work with this compound must be conducted in a certified chemical fume hood to minimize the risk of inhalation.[1]

  • When Respirators are Required: If engineering controls like a fume hood are not feasible or are insufficient to maintain exposure below permissible limits, respiratory protection is required.[2]

  • Respirator Type: The appropriate respirator will depend on the concentration of the airborne contaminant. For this compound, a full-face or half-mask air-purifying respirator with organic vapor cartridges would be a typical choice for protection against vapors.[3][4]

  • Fit Testing and Training: The use of a respirator requires a formal respiratory protection program, including medical evaluation, annual fit testing, and training on proper use and maintenance.[2]

Operational Blueprint: Safe Handling Protocols

Adherence to strict operational protocols is as crucial as the use of PPE.

Donning and Doffing PPE: A Step-by-Step Guide

Donning Sequence:

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Inner Gloves: Don the first pair of gloves.

  • Respirator (if required): Perform a positive and negative pressure seal check.

  • Eye and Face Protection: Put on your chemical splash goggles, followed by a face shield if necessary.

  • Outer Gloves: Don the second pair of gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.

Doffing Sequence (to minimize cross-contamination):

  • Outer Gloves: Remove the outer pair of gloves, turning them inside out as you do so.

  • Face Shield and Goggles: Remove your face shield and goggles from the back to the front.

  • Lab Coat: Remove your lab coat, turning it inside out to contain any contamination.

  • Respirator (if required): Remove your respirator.

  • Inner Gloves: Remove the inner pair of gloves, again turning them inside out.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.

Engineering Controls and Storage
  • Ventilation: Always handle this compound in a properly functioning and certified chemical fume hood.[1]

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][6] It should be stored in a corrosives cabinet, segregated from incompatible materials such as strong oxidizing agents, acids, and bases.[6][7]

Contingency Planning: Emergency Procedures

Spill Response

For a small-scale spill within a chemical fume hood:

  • Alert Personnel: Inform others in the immediate area.

  • Don Appropriate PPE: This should include, at a minimum, a lab coat, double gloves, and chemical splash goggles. A respirator may be necessary depending on the size of the spill.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to absorb the liquid.

  • Collect the Waste: Carefully scoop the absorbed material into a compatible, sealable waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose of Waste: Label the waste container and dispose of it as hazardous waste.

First Aid Measures
  • Inhalation: Move the individual to fresh air immediately. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink two glasses of water. Seek immediate medical attention.[1]

Responsible Disposal: Managing the Waste Stream

Proper segregation and disposal of chemical waste are critical to ensure both personnel safety and environmental protection.

  • Waste Segregation: All waste contaminated with this compound, including gloves, absorbent materials, and empty containers, must be collected in a designated, labeled, and sealed hazardous waste container.[6][8]

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Disposal Method: The primary recommended method for the disposal of this type of chemical waste is high-temperature incineration by a licensed hazardous waste disposal company.[9][10] This method ensures the complete destruction of the compound. Never dispose of this chemical down the drain or in the regular trash.[10]

Visualizing Safety Workflows

PPE Selection Workflow

PPE_Selection cluster_assessment Risk Assessment cluster_ppe PPE Selection Procedure Identify Experimental Procedure Assess_Risk Assess Risk of Splash, Inhalation, and Dermal Contact Procedure->Assess_Risk Base_PPE Baseline PPE: - Lab Coat - Double Nitrile Gloves - Chemical Splash Goggles Assess_Risk->Base_PPE High_Splash_Risk High Splash Risk? Base_PPE->High_Splash_Risk Inhalation_Risk Inhalation Risk? High_Splash_Risk->Inhalation_Risk No Face_Shield Add Face Shield High_Splash_Risk->Face_Shield Yes Respirator Use Respirator in Fume Hood Inhalation_Risk->Respirator Yes Final_PPE Final PPE Ensemble Inhalation_Risk->Final_PPE No Face_Shield->Inhalation_Risk Respirator->Final_PPE

Caption: A workflow for selecting appropriate PPE based on procedural risks.

Waste Disposal Decision Tree

Waste_Disposal cluster_generation Waste Generation cluster_disposal Disposal Pathway Generate_Waste Generate Waste Contaminated with This compound Is_Liquid Is the Waste Liquid or Solid? Generate_Waste->Is_Liquid Liquid_Waste Collect in a Labeled, Sealable Liquid Waste Container Is_Liquid->Liquid_Waste Liquid Solid_Waste Collect in a Labeled, Sealable Solid Waste Container Is_Liquid->Solid_Waste Solid Store_Waste Store in a Designated Hazardous Waste Accumulation Area Liquid_Waste->Store_Waste Solid_Waste->Store_Waste Arrange_Pickup Arrange for Pickup by a Licensed Hazardous Waste Disposal Company Store_Waste->Arrange_Pickup

Caption: A decision tree for the proper disposal of waste.

Conclusion: Fostering a Proactive Safety Culture

Working safely with this compound requires more than just following a set of rules. It demands a proactive safety culture where every individual understands the risks and is empowered to take the necessary precautions. By integrating the principles and procedures outlined in this guide into your daily laboratory practices, you can significantly mitigate the risks associated with this compound and ensure a safe and productive research environment.

References

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023). Personal Protective Equipment. Retrieved from [Link]

  • Princeton University. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • Google Patents. (n.d.). Imidazopyridine derivatives, their preparation and therapeutical use.
  • Fisher Scientific. (2023). Safety Data Sheet for Imidazo[1,2-a]pyridine-2-carbaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Advances in Synthesis and Application of Imidazopyridine Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Retrieved from [Link]

  • MDPI. (2023). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedure for Imidazole. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. Retrieved from [Link]

  • National Institutes of Health. (2022). NIH Waste Disposal Guide 2022. Retrieved from [https://www.orf.od.nih.gov/EnvironmentalProtection/WasteDisposal/Documents/NIH Waste Disposal Guide 508.pdf]([Link] Waste Disposal Guide 508.pdf)

  • Queensland Health. (2022). Disposal and destruction of diversion-risk medicine waste. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methylimidazo[1,2-A]pyridine-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
7-Methylimidazo[1,2-A]pyridine-3-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.